molecular formula C14H16Cl3NO2 B129027 Zoxamide CAS No. 156052-68-5

Zoxamide

Katalognummer: B129027
CAS-Nummer: 156052-68-5
Molekulargewicht: 336.6 g/mol
InChI-Schlüssel: SOUGWDPPRBKJEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Zoxamide (CAS 156052-68-5) is a broad-spectrum fungicide used extensively in agricultural research for controlling destructive oomycete pathogens such as early and late blight in potatoes and tomatoes, downy mildew in grapes and cucumbers, and bunch rot . Its primary research value lies in its unique mechanism of action; it acts as a microtubule inhibitor, specifically disrupting nuclear division by preventing beta-tubulin assembly during mitosis, which leads to cell cycle arrest and eventual cell death in target fungi . Classified by the Fungicide Resistance Action Committee (FRAC) in Group 22, this compound offers a important mode of action for studies on resistance management . The compound is a chiral molecule existing as a racemic mixture, and recent molecular insights reveal enantioselective activity, with the R-enantiomer demonstrating a superior interaction profile at the benzimidazole binding site of Botrytis cinerea β-tubulin . In the environment, this compound exhibits non-persistent characteristics with soil dissipation half-lives typically under 30 days, and shows enantioselective degradation where the more active S-(+)-enantiomer may dissipate preferentially in certain soils . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide
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InChI

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)
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InChI Key

SOUGWDPPRBKJEX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H16Cl3NO2
Source PubChem
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DSSTOX Substance ID

DTXSID9032581
Record name Zoxamide
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Molecular Weight

336.6 g/mol
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Physical Description

White solid; [Merck Index] Odor like liquorice; [HSDB] White odorless powder; [MSDSonline]
Record name Zoxamide
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Solubility

In water, 0.681 mg/L at 20 °C, In acetone = 0.0557 mg/L at 25 °C
Record name Zoxamide
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Density

1.38 g/cu m at 20 °C
Record name Zoxamide
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Vapor Pressure

0.00000001 [mmHg], less than 9.9X10-8 mm Hg at 25 °C
Record name Zoxamide
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Color/Form

White solid, Fine, white powder

CAS No.

156052-68-5
Record name Zoxamide
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Record name Zoxamide
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Record name Benzamide, 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methyl
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Record name ZOXAMIDE
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Record name Zoxamide
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Melting Point

158-160 °C
Record name Zoxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Zoxamide on β-Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoxamide is a potent benzamide (B126) fungicide highly effective against oomycetes and various fungal pathogens. Its primary mechanism of action involves the disruption of microtubule dynamics through a specific interaction with β-tubulin. This guide provides a comprehensive technical overview of the molecular interactions, quantitative effects, and experimental methodologies used to elucidate the mechanism of this compound. It details the binding site on β-tubulin, the evidence for a covalent mode of inhibition, and the resulting downstream cellular consequences. This document is intended to serve as a detailed resource for researchers and professionals involved in fungicide development, tubulin-targeting drug discovery, and the study of cytoskeletal dynamics.

Introduction: The Role of Microtubules and β-Tubulin as a Fungicidal Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant cycle of polymerization and depolymerization is crucial for a multitude of essential cellular processes, including chromosome segregation during mitosis, intracellular transport, and the maintenance of cell structure. The critical role of microtubules in cell division makes them a prime target for the development of antimicrobial agents. This compound exerts its fungicidal activity by disrupting microtubule assembly through direct interaction with the β-tubulin subunit, leading to mitotic arrest and subsequent cell death[1][2][3].

Molecular Mechanism of Action

Binding Site on β-Tubulin

This compound targets the benzimidazole (B57391) binding site on the β-tubulin subunit[1]. Computational modeling and molecular dynamics simulations have provided insights into the binding pose of this compound within this pocket. The R-enantiomer of this compound has been shown to have a more favorable interaction profile compared to the S-enantiomer[1]. Key interactions involve the formation of hydrogen bonds with amino acid residues within the binding site. For instance, in Botrytis cinerea, the R-isomer of this compound is predicted to form hydrogen bonds with the main chain carbonyl of Valine 236 (V236) or the side chain of Serine 314 (S314)[1].

Covalent Inhibition

A key feature of this compound's mechanism of action is its proposed covalent binding to β-tubulin[2]. Studies using a tritiated active enantiomer of this compound demonstrated highly specific and covalent binding to β-tubulin in Phytophthora capsici and to isolated bovine tubulin[2]. While the exact chemical mechanism of this covalent bond formation with this compound has not been fully elucidated in the literature, studies on other benzamide compounds suggest a nucleophilic aromatic substitution reaction with a cysteine residue within the binding pocket[4].

The primary target for this covalent modification is believed to be the Cysteine residue at position 239 (Cys239) of β-tubulin[5][6][7][8]. The presence of a cysteine at this position is crucial for the activity of several covalent β-tubulin inhibitors[6][7][8].

Inhibition of Microtubule Polymerization

By binding to β-tubulin, this compound inhibits its polymerization into microtubules[2][3]. This disruption of microtubule dynamics is the direct cause of its fungitoxic effects. The inhibition of tubulin assembly prevents the formation of the mitotic spindle, a requisite for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

Quantitative Data

The efficacy of this compound varies between different species and is influenced by the presence of specific mutations in the β-tubulin gene.

Table 1: In Vitro Sensitivity of Fungal and Oomycete Species to this compound
OrganismSensitivity (EC50 in µg/mL)NotesReference
Botrytis cinerea (sensitive isolates)0.76 (mean)Baseline sensitivity of field isolates.[9][10][11]
Botrytis cinerea (resistant isolates)>10Resistant isolates often carry mutations in the β-tubulin gene.[10][11]
Phytophthora sojae0.048 (mean)Baseline sensitivity.[5]
Table 2: Key Amino Acid Residues and Mutations in β-Tubulin Affecting this compound Sensitivity
Residue PositionWild-Type Amino AcidMutationEffect on this compound SensitivityOrganismReference
198Glutamic Acid (E)Alanine (A), Valine (V)Increased sensitivityBotrytis cinerea[1]
198Glutamic Acid (E)Lysine (K)Decreased affinityBotrytis cinerea[1]
200Phenylalanine (F)Tyrosine (Y)Loss of hydrogen bond with this compoundBotrytis cinerea[9][11]
233Methionine (M)Isoleucine (I)ResistanceBotrytis cinerea[9][11]
239Cysteine (C)Serine (S)ResistancePhytophthora sojae[5]

Experimental Protocols

Fungicide Sensitivity Testing: Poisoned Food Technique

This method is used to determine the EC50 value of this compound against a specific fungal or oomycete species.

Materials:

  • Pure culture of the test organism

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound stock solution (e.g., in DMSO)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the medium to approximately 45-50°C.

  • Add the appropriate volume of this compound stock solution to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate with the solvent (e.g., DMSO) only.

  • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the test organism.

  • Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubate the plates at the optimal growth temperature for the test organism.

  • Measure the radial growth of the colony daily until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of growth inhibition for each this compound concentration compared to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., from bovine brain or a heterologous expression system)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound stock solution

  • Black 96-well microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a tubulin solution in General Tubulin Buffer on ice.

  • Prepare serial dilutions of this compound in General Tubulin Buffer.

  • In a pre-warmed (37°C) black 96-well plate, add the this compound dilutions and a vehicle control.

  • To each well, add the tubulin solution and the fluorescent reporter dye.

  • Initiate polymerization by adding GTP to each well.

  • Immediately place the plate in the fluorescence plate reader set to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • The rate of polymerization can be determined from the slope of the linear phase of the curve.

  • The IC50 value for tubulin polymerization inhibition can be calculated by plotting the initial polymerization rates against the logarithm of the this compound concentration.

Site-Directed Mutagenesis of β-Tubulin

This technique is used to introduce specific mutations into the β-tubulin gene to study their effect on this compound sensitivity.

Materials:

  • Plasmid containing the wild-type β-tubulin gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Design and synthesize mutagenic primers that contain the desired nucleotide change and flank the mutation site.

  • Perform PCR using the plasmid with the wild-type β-tubulin gene as a template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

  • The PCR product will be a linear DNA molecule containing the desired mutation.

  • Treat the PCR product with DpnI to digest the parental, methylated template DNA, leaving only the newly synthesized, mutated DNA.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Isolate plasmids from the resulting colonies and sequence the β-tubulin gene to confirm the presence of the desired mutation.

  • The mutated β-tubulin can then be expressed in a suitable system (e.g., a fungal or yeast expression system) to assess the effect of the mutation on this compound sensitivity.

Visualizations

Signaling Pathways and Workflows

zoxamide_mechanism cluster_action This compound's Action on β-Tubulin cluster_cellular_effects Downstream Cellular Effects This compound This compound beta_tubulin β-Tubulin This compound->beta_tubulin Binds to benzimidazole site covalent_bond Covalent Bond Formation (at Cys239) beta_tubulin->covalent_bond polymerization_inhibition Inhibition of Microtubule Polymerization covalent_bond->polymerization_inhibition microtubule_disruption Microtubule Cytoskeleton Disruption polymerization_inhibition->microtubule_disruption mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule_disruption->mitotic_arrest apoptosis Apoptosis / Cell Death mitotic_arrest->apoptosis

Proposed mechanism of action for this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Whole Organism Analysis cluster_molecular Molecular Analysis tubulin_purification Purify Tubulin (e.g., heterologous expression) polymerization_assay Tubulin Polymerization Assay (Fluorescence or Turbidity) tubulin_purification->polymerization_assay ic50_determination Determine IC50 for Polymerization Inhibition polymerization_assay->ic50_determination fungal_culture Culture Fungal/Oomycete Isolates sensitivity_assay Fungicide Sensitivity Assay (Poisoned Food Technique) fungal_culture->sensitivity_assay ec50_determination Determine EC50 sensitivity_assay->ec50_determination site_mutagenesis Site-Directed Mutagenesis of β-tubulin gene mutant_expression Express Mutant Tubulin site_mutagenesis->mutant_expression resistance_analysis Analyze this compound Resistance of Mutants mutant_expression->resistance_analysis

Experimental workflow for characterizing this compound's mechanism of action.

Conclusion

This compound is a highly effective fungicide that targets a fundamental cellular process – microtubule assembly. Its mechanism of action, involving covalent binding to the benzimidazole site on β-tubulin, provides a strong basis for its potent activity. Understanding the molecular details of this interaction, including the key amino acid residues involved in binding and resistance, is crucial for the development of new and improved fungicides and for managing the emergence of resistance in the field. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers to further investigate the intricate mechanism of this compound and other tubulin-targeting compounds.

References

Zoxamide: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Zoxamide is a potent fungicide belonging to the benzamide (B126) class, recognized for its efficacy against Oomycete fungi, the causal agents of diseases like late blight in potatoes and downy mildew in grapevines.[1][2] This technical guide provides an in-depth analysis of the chemical properties, structure, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as (RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide.[1] It exists as a racemic mixture, containing equal proportions of two enantiomers due to a chiral center in its molecular structure.[3] The (S)-enantiomer is noted to be the active form.[4][5] this compound presents as a white, odorless powder with a licorice-like odor reported in some instances.[6]

A comprehensive summary of its physicochemical properties is presented in the table below, offering a comparative overview of key quantitative data.

PropertyValueSource(s)
IUPAC Name 3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide[6]
CAS Number 156052-68-5[6][7]
Molecular Formula C₁₄H₁₆Cl₃NO₂[6][8]
Molecular Weight 336.64 g/mol [7][8][9]
Melting Point 158-160 °C (also reported as 159.5-160.5 °C)[6][7][9]
Water Solubility 0.681 mg/L (at 20 °C)[6][7]
Solubility in Organic Solvents Soluble in acetone[9][10]
Log P (Octanol/Water Partition Coefficient) 3.76 (at 20 °C)[6][7][9]
Vapor Pressure <1 x 10⁻⁷ torr (<1.3 x 10⁻⁵ Pa) at 20-25 °C[7][9][11]
Density 1.38 g/cm³[6][11]

Chemical Structure and Functional Groups

The molecular structure of this compound is characterized by several key functional groups that contribute to its fungicidal activity. It is a member of the benzamide class of compounds, featuring a formal condensation of the carboxy group of 3,5-dichloro-4-methylbenzoic acid with the amino group of 3-amino-1-chloro-3-methylpentan-2-one.[2][6]

The structure comprises:

  • A dichlorinated benzene (B151609) ring , which is a common feature in many pesticides.

  • An amide linkage , connecting the aromatic ring to the aliphatic side chain.

  • An alpha-chloroketone group on the aliphatic side chain, a reactive moiety that plays a crucial role in its mechanism of action.

  • A chiral center at the tertiary carbon atom bonded to the nitrogen, resulting in the (R) and (S) enantiomers.[3]

G Structural Components of this compound This compound This compound Benzamide_Core Benzamide Core This compound->Benzamide_Core Aliphatic_Side_Chain Aliphatic Side Chain This compound->Aliphatic_Side_Chain Dichlorinated_Aromatic_Ring 3,5-dichloro-4-methylphenyl Group Benzamide_Core->Dichlorinated_Aromatic_Ring Amide_Linkage Amide Linkage (-C(O)NH-) Benzamide_Core->Amide_Linkage Alpha_Chloroketone α-Chloroketone Group (-C(O)CH₂Cl) Aliphatic_Side_Chain->Alpha_Chloroketone Chiral_Center Chiral Center Aliphatic_Side_Chain->Chiral_Center

Key structural features of the this compound molecule.

Mechanism of Action: Microtubule Disruption

This compound exerts its fungicidal effect through a specific and potent mechanism of action involving the disruption of microtubule dynamics, which are essential for cell division and other vital cellular processes.[1][12]

The primary molecular target of this compound is β-tubulin , a subunit of the microtubule cytoskeleton.[4][12] this compound covalently binds to β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[4][10] This disruption of the microtubule assembly leads to a cascade of cellular effects:

  • Inhibition of Nuclear Division (Mitosis) : With a dysfunctional microtubule cytoskeleton, the mitotic spindle cannot form correctly, leading to an arrest of the cell cycle.[4][12]

  • Inhibition of Hyphal Growth and Sporangia Production : The disruption of cellular transport and division processes ultimately inhibits the growth of fungal hyphae and the production of sporangia, thereby preventing the spread of the pathogen.[10]

This mode of action is distinct from many other classes of fungicides, making this compound a valuable tool in resistance management strategies.[10]

G This compound's Mechanism of Action This compound This compound BetaTubulin β-Tubulin Subunit This compound->BetaTubulin Covalent Binding MicrotubuleAssembly Microtubule Polymerization BetaTubulin->MicrotubuleAssembly Inhibits MicrotubuleDisruption Disruption of Microtubule Cytoskeleton MicrotubuleAssembly->MicrotubuleDisruption MitoticArrest Mitotic Arrest (Inhibition of Nuclear Division) MicrotubuleDisruption->MitoticArrest CellDivisionInhibition Inhibition of Cell Division MitoticArrest->CellDivisionInhibition

Signaling pathway of this compound's fungicidal action.

Experimental Protocols

The synthesis and analysis of this compound involve specific and validated methodologies. Below are outlines of key experimental protocols.

Synthesis Protocol

The preparation of this compound has been documented in patents, with a key method described by E. L. Michelotti and D. H. Young.[7] The synthesis is a multi-step process that generally involves the formal condensation of the carboxy group of 3,5-dichloro-4-methylbenzamide with the amino group of 3-amino-1-chloro-3-methylpentan-2-one.[3][6] This process results in the formation of the racemic mixture of the active ingredient.[3]

Analytical Methods for Residue Determination

Several analytical methods have been developed for the determination of this compound and its metabolites in various matrices, such as crops and wine. These methods are crucial for regulatory compliance and food safety assessment.

1. Gas Chromatography (GC) Based Methods:

  • Principle: this compound is extracted from the sample matrix using an organic solvent. The extract is then cleaned up to remove interfering substances. The final determination is made by gas chromatography, often coupled with an electron capture detector (GC-ECD) for quantification or a mass selective detector (GC-MSD) for confirmation.[13]

  • Application: This method is suitable for determining residues of the parent this compound compound in crops like potatoes and grapes.[13]

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

  • Principle: This method offers high sensitivity and selectivity for the analysis of this compound and its more polar acid metabolites. A miniaturized extraction procedure can be employed, followed by cleanup using materials like graphitized carbon black. The separation is achieved using UPLC, and detection and quantification are performed using a tandem mass spectrometer.[14]

  • Method Validation: For ginseng root, this method was validated with a limit of quantitation (LOQ) of 0.02 ppm for this compound and 0.2 ppm for its acid metabolites, 3,5-dichloro-4-hydroxymethyl benzoic acid (DCHB) and 3,5-dichloro-1,4-benzenedicarboxylic acid (DCBC).[14] The analysis of this compound is typically done in the positive electrospray ionization (ESI+) mode, while its acid metabolites are analyzed in the negative mode (ESI-).[14]

G Analytical Workflow for this compound in Ginseng cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Ginseng Root Sample Extraction Extraction with Alkaline Glycine Buffer Sample->Extraction Cleanup Cleanup with Graphitized Carbon Black Extraction->Cleanup UPLC UPLC Separation Cleanup->UPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MSMS Quantitation Quantitation & Confirmation MSMS->Quantitation

UPLC-MS/MS workflow for this compound residue analysis.

Conclusion

This compound's unique chemical structure and specific mode of action make it an effective and important fungicide for controlling Oomycete pathogens. Its covalent binding to β-tubulin provides a targeted approach to inhibiting fungal cell division, while its physicochemical properties are well-suited for agricultural applications. The availability of robust analytical methods ensures that its use can be monitored effectively to meet regulatory standards. This technical guide provides a foundational understanding for scientists and researchers working with or developing compounds related to this compound.

References

An In-depth Technical Guide to Zoxamide's Covalent Binding to β-Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoxamide is a potent benzamide (B126) fungicide that exerts its antifungal activity through the disruption of microtubule dynamics, a critical process for cell division and intracellular transport in eukaryotic organisms.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's mode of action, with a specific focus on its covalent interaction with β-tubulin. The document details the binding site, the key amino acid residues involved, and the downstream cellular consequences of this interaction. Furthermore, it presents available quantitative data on this compound's efficacy and outlines detailed experimental protocols for researchers seeking to investigate this and similar covalent inhibitor-protein interactions.

Introduction: this compound and its Role as a Microtubule Inhibitor

This compound is a widely used agricultural fungicide effective against oomycete pathogens, such as Plasmopara viticola (grapevine downy mildew) and Phytophthora infestans (late blight of potato and tomato).[2] Its mechanism of action involves the inhibition of microtubule polymerization by binding to β-tubulin, a subunit of the tubulin heterodimer that forms the building block of microtubules.[1] This disruption of microtubule function leads to a cascade of cellular events, ultimately culminating in mitotic arrest and cell death of the fungal pathogen.[3][4] A key feature of this compound's interaction with β-tubulin is its covalent nature, which contributes to its high efficacy and specific activity.[1]

The Molecular Mechanism of this compound's Covalent Binding to β-Tubulin

Binding Site and Key Amino Acid Interactions

Emerging evidence from molecular modeling studies and research on analogous benzamide compounds strongly suggests that this compound binds to the colchicine (B1669291) binding site on the β-tubulin subunit.[5][6] This pocket is a known target for a variety of microtubule-destabilizing agents.

Several key amino acid residues within and near this binding site have been identified as crucial for this compound's activity and are implicated in resistance mechanisms:

  • Cysteine 239 (Cys239): This residue is highly conserved in the β-tubulin of oomycetes and is the most likely site of covalent attachment for this compound. Studies on other benzamides have demonstrated their ability to form a covalent bond with Cys239 through a nucleophilic aromatic substitution (SNAr) reaction.[6] The mutation of this residue to serine (C239S) has been shown to confer a high level of resistance to this compound in Phytophthora sojae.[7]

  • Glutamic Acid 198 (E198): In the fungus Botrytis cinerea, mutations at this position (E198A, E198V, or E198K) have been associated with altered sensitivity to this compound.[3][8] While not the direct site of covalent attachment, this residue is in close proximity to the binding pocket and likely influences the binding affinity of this compound.

  • Methionine 233 (M233): The M233I mutation in Botrytis cinerea has also been shown to confer resistance to this compound.[8][9] This residue is part of the binding pocket, and its alteration likely sterically hinders the proper positioning of this compound for covalent bond formation.

Molecular dynamics simulations suggest that the (R)-enantiomer of this compound exhibits a more favorable interaction profile within the binding site compared to the (S)-enantiomer.[3][5]

Proposed Chemistry of Covalent Bond Formation

The covalent binding of this compound to β-tubulin is proposed to occur via a nucleophilic attack from the thiol group of a cysteine residue, most likely Cys239, on an electrophilic site within the this compound molecule. While the exact reactive group on this compound has not been definitively elucidated in the reviewed literature, a plausible mechanism involves the dichlorinated phenyl ring, which can be susceptible to nucleophilic aromatic substitution.

G cluster_0 This compound Binding and Covalent Modification This compound This compound NonCovalent Non-covalent Complex (this compound-Tubulin) This compound->NonCovalent Reversible binding Tubulin β-Tubulin (with Cys239) Tubulin->NonCovalent Covalent Covalent Adduct (this compound-Cys239-Tubulin) NonCovalent->Covalent Irreversible covalent bond formation

Proposed mechanism of this compound's covalent binding to β-tubulin.

Quantitative Data on this compound-Tubulin Interaction

The following tables summarize the available quantitative data regarding the efficacy of this compound and the impact of β-tubulin mutations on its activity.

Table 1: Efficacy of this compound against Fungal Pathogens

Fungal SpeciesParameterValueReference(s)
Phytophthora sojaeMean EC500.048 µg/mL[7]
Botrytis cinereaMean EC500.76 µg/mL[8][9]

Table 2: this compound Resistance Conferred by β-Tubulin Mutations in Botrytis cinerea

MutationPhenotypeResistance Factor (RF)Reference(s)
M233IZoxRCarS13.28 - 20.43[8][9]

Note: ZoxRCarS indicates resistance to this compound and sensitivity to carbendazim.

Table 3: Binding Affinity and Kinetic Constants (Representative Data for Microtubule Inhibitors)

CompoundTargetParameterValueReference(s)
ColchicineTubulinKd1.4 µMN/A

Downstream Consequences of this compound Binding

The covalent binding of this compound to β-tubulin inhibits its incorporation into growing microtubules, leading to a net depolymerization of the microtubule network. This has several critical downstream effects on the fungal cell:

  • Disruption of the Mitotic Spindle: Microtubules are the primary component of the mitotic spindle, which is essential for chromosome segregation during cell division. This compound-induced microtubule depolymerization prevents the formation of a functional mitotic spindle.

  • Activation of the Spindle Assembly Checkpoint (SAC): The failure of chromosomes to properly attach to the mitotic spindle activates the SAC, a crucial cell cycle checkpoint. This leads to a prolonged arrest in metaphase.

  • Induction of Apoptosis: Sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is characterized by the activation of caspases and other apoptotic markers.

G This compound This compound Adduct This compound-Tubulin Covalent Adduct This compound->Adduct Tubulin β-Tubulin Tubulin->Adduct Polymerization Tubulin Polymerization Inhibition Adduct->Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption Spindle Mitotic Spindle Malformation Disruption->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC Arrest Mitotic Arrest (Metaphase) SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Downstream signaling pathway initiated by this compound binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and β-tubulin.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of this compound on the polymerization of purified tubulin in real-time.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • This compound stock solution (in DMSO)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol (B35011)

  • Fluorescent reporter dye (e.g., DAPI)

  • 96-well, black, flat-bottom microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2-5 mg/mL. Keep on ice and use within one hour.

    • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

    • Prepare serial dilutions of the this compound stock solution in General Tubulin Buffer to achieve the desired final concentrations.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, prepare the reaction mixture containing General Tubulin Buffer, glycerol (final concentration 10%), and DAPI (final concentration ~5-10 µM).

    • Add the desired volume of the this compound dilutions or DMSO (vehicle control) to the respective wells.

    • Add the reconstituted tubulin to each well.

  • Initiation of Polymerization:

    • Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

    • Initiate the polymerization by adding the GTP working solution to each well for a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every 60 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each this compound concentration.

    • Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

G cluster_0 Workflow for Tubulin Polymerization Assay Prep Prepare Reagents (Tubulin, this compound, Buffers) Setup Set up Reaction Mixture in 96-well plate on ice Prep->Setup Initiate Initiate Polymerization with GTP at 37°C Setup->Initiate Measure Measure Fluorescence over time Initiate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Experimental workflow for the in vitro tubulin polymerization assay.
Mass Spectrometry for Identification of Covalent Adducts

This protocol outlines the general steps for identifying the covalent modification of β-tubulin by this compound.

1. Sample Preparation:

  • Incubate purified tubulin with an excess of this compound for a sufficient time to allow for covalent bond formation. Include a control sample with DMSO only.

  • Separate the tubulin from unbound this compound using SDS-PAGE.

  • Excise the β-tubulin band from the Coomassie-stained gel.

  • Perform in-gel digestion of the protein using a protease such as trypsin.

  • Extract the resulting peptides from the gel.

  • Desalt and concentrate the peptide mixture using a C18 ZipTip or similar.

2. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant peptide ions for fragmentation (MS/MS).

3. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database containing the sequence of β-tubulin.

  • In the search parameters, specify a variable modification corresponding to the mass of the this compound molecule (or a fragment thereof, depending on the nature of the covalent linkage) on cysteine residues.

  • Manually inspect the MS/MS spectra of any identified this compound-modified peptides to confirm the sequence and the site of modification. The fragmentation pattern should show a mass shift on the fragment ions containing the modified cysteine residue.

Site-Directed Mutagenesis of β-Tubulin

This protocol allows for the introduction of specific mutations (e.g., C239S) into the β-tubulin gene to study their effect on this compound sensitivity.

1. Primer Design:

  • Design two complementary mutagenic oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., TGC for Cysteine to TCC for Serine).

  • The mutation should be located in the middle of the primers, with ~10-15 bases of correct sequence on either side.

  • The melting temperature (Tm) of the primers should be ≥78°C.

2. Mutagenesis PCR:

  • Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) with a plasmid containing the wild-type β-tubulin gene as the template and the designed mutagenic primers.

  • The PCR cycling conditions typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.

3. Digestion of Parental DNA:

  • Digest the parental (non-mutated) methylated DNA template with the restriction enzyme DpnI, which specifically cleaves methylated and hemimethylated DNA. The newly synthesized mutated DNA is unmethylated and will not be digested.

4. Transformation:

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Plate the transformed cells on an appropriate selective medium and incubate overnight.

5. Verification:

  • Isolate plasmid DNA from several resulting colonies.

  • Sequence the β-tubulin gene to confirm the presence of the desired mutation.

Conclusion

This compound's covalent binding to a key cysteine residue in the colchicine binding site of β-tubulin represents a highly effective mechanism for disrupting microtubule dynamics in fungal pathogens. This in-depth guide has provided a detailed overview of this interaction, from the molecular level to its cellular consequences. The provided quantitative data, while highlighting the need for further research to determine specific kinetic constants, offers a solid foundation for comparative studies. The detailed experimental protocols serve as a valuable resource for researchers aiming to further unravel the intricacies of this compound's mode of action or to discover and characterize new covalent inhibitors targeting tubulin. A deeper understanding of this covalent interaction will undoubtedly aid in the development of novel, more effective antifungal agents and in managing the emergence of resistance.

References

Zoxamide's Oomycete Onslaught: A Technical Deep-Dive into its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zoxamide, a benzamide (B126) fungicide, has emerged as a potent weapon in the control of devastating plant diseases caused by oomycetes. Its unique mode of action, targeting the very structural framework of these pathogens, has made it a valuable tool for disease management. This technical guide provides an in-depth exploration of the biological activity spectrum of this compound against oomycetes, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Mechanism of Action: Unraveling the Cytoskeleton

This compound's fungicidal activity stems from its specific interaction with β-tubulin, a critical protein component of microtubules.[1] This binding disrupts the normal dynamics of microtubule assembly and disassembly, leading to a cascade of detrimental effects within the oomycete cell.

The primary consequence of this compound's action is the inhibition of tubulin polymerization, which effectively halts the formation of the microtubule cytoskeleton.[1] This disruption leads to an arrest of nuclear division (mitosis), a fundamental process for cell proliferation and growth.[1] Studies have shown that this compound covalently binds to β-tubulin, ensuring a lasting disruption of its function.[1] This targeted action against the cytoskeleton ultimately results in the inhibition of mycelial growth and the prevention of spore production and germination.

dot```dot graph Zoxamide_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; betaTubulin [label="β-Tubulin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubule [label="Microtubule Polymerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cytoskeleton [label="Microtubule Cytoskeleton Disruption", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitosis [label="Mitotic Arrest\n(Inhibition of Nuclear Division)", fillcolor="#F1F3F4", fontcolor="#202124"]; Growth [label="Inhibition of Mycelial Growth\n& Spore Germination", fillcolor="#F1F3F4", fontcolor="#202124"];

This compound -> betaTubulin [label="Covalent Binding"]; betaTubulin -> Microtubule [label="Inhibition"]; Microtubule -> Cytoskeleton; Cytoskeleton -> Mitosis; Mitosis -> Growth; }

Caption: Workflow for mycelial growth inhibition assay.

Materials:

  • Sterile Petri dishes (9 cm diameter)

  • Appropriate agar (B569324) medium for the target oomycete (e.g., V8 juice agar, rye agar)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Actively growing culture of the target oomycete

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Medium Preparation: Prepare the agar medium according to the standard recipe. Autoclave and cool to approximately 45-50°C.

  • This compound Amendment: Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pouring Plates: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing oomycete culture, take a mycelial plug using a sterile cork borer or cut a small agar block with a scalpel.

  • Placement: Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific oomycete in the dark.

  • Data Collection: Measure the diameter of the growing colony at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage inhibition of mycelial growth for each this compound concentration compared to the control. Determine the EC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.

Zoospore Germination Assay

This protocol assesses the impact of this compound on the germination of oomycete zoospores.

dot

Zoospore_Germination_Assay cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis prep_spores Induce zoospore release from -sporangia in cold sterile water mix Mix zoospore suspension with this compound solutions prep_spores->mix prep_solutions Prepare this compound solutions in sterile water prep_solutions->mix incubate Incubate the mixture in a humid chamber at room temperature mix->incubate observe Observe spore germination under a microscope incubate->observe calculate Count germinated and -ungerminated spores to -determine percent inhibition observe->calculate

Caption: Workflow for zoospore germination assay.

Materials:

  • Actively sporulating culture of the target oomycete

  • Sterile distilled water

  • This compound stock solution

  • Microscope slides or multi-well plates

  • Humid chamber

  • Microscope

Procedure:

  • Zoospore Production: Induce the release of zoospores from sporangia by placing an actively sporulating culture in cold, sterile distilled water and incubating at a low temperature (e.g., 4°C) for a specific period.

  • Zoospore Suspension: Collect the zoospore suspension and adjust the concentration to a desired level (e.g., 1 x 10^5 zoospores/mL).

  • Treatment: Prepare a series of this compound dilutions in sterile distilled water. Mix equal volumes of the zoospore suspension and the this compound solutions in microfuge tubes or wells of a microtiter plate.

  • Incubation: Incubate the mixture on microscope slides in a humid chamber or in the multi-well plates at room temperature for a period sufficient for germination in the control (typically a few hours).

  • Observation: Using a microscope, observe a random sample of at least 100 zoospores for each treatment and the control. A zoospore is considered germinated if the germ tube is at least half the length of the zoospore.

  • Analysis: Calculate the percentage of germination for each concentration and the control. Determine the percentage inhibition of germination and calculate the EC50 value.

Immunofluorescence Microscopy of Microtubules

This protocol allows for the visualization of the microtubule cytoskeleton in oomycete cells and the effects of this compound treatment.

Materials:

  • Oomycete culture (e.g., germinated zoospores or young mycelia)

  • Fixative solution (e.g., paraformaldehyde in a microtubule-stabilizing buffer)

  • Cell wall digesting enzymes (e.g., cellulase, driselase)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., monoclonal anti-β-tubulin antibody)

  • Secondary antibody (e.g., fluorescently labeled anti-mouse IgG)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Fixation: Grow oomycete cells on coverslips. Treat with this compound or a solvent control for the desired time. Fix the cells with a suitable fixative to preserve the cellular structures.

  • Cell Wall Digestion: Gently digest the cell wall using a mixture of enzymes to allow antibody penetration. The duration of this step is critical and needs to be optimized for the specific oomycete.

  • Permeabilization: Permeabilize the cell membrane with a detergent to facilitate the entry of antibodies.

  • Blocking: Block non-specific antibody binding sites with a blocking solution.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody that specifically binds to β-tubulin.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Mounting and Visualization: Mount the coverslips with an antifade medium and observe the microtubule cytoskeleton using a fluorescence microscope. Compare the microtubule organization in this compound-treated cells with that of the control cells.

Cellular Consequences of Microtubule Disruption

The disruption of the microtubule cytoskeleton by this compound triggers a series of downstream cellular events that ultimately lead to cell death. Proteomic analyses have revealed that in response to this compound treatment, oomycetes may upregulate proteins involved in detoxification and stress response. However, the primary and most critical consequence is the failure of mitosis, which prevents the proliferation of the pathogen. The disorganized microtubule network also impairs intracellular transport and the maintenance of cell shape, further contributing to the fungicidal effect.

dot

References

Physical and chemical properties of Zoxamide technical grade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Zoxamide technical grade. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in clear, structured tables, and detailed methodologies for key analytical experiments are provided.

Core Physical and Chemical Properties

This compound is a benzamide (B126) fungicide with the chemical name (RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide.[1] It is a white, odorless powder with a licorice-like odor reported in some instances.[2][3] The technical grade active substance has a minimum purity of 950 g/kg, with a nominal purity of 97-98%.[4]

Table 1: General and Physical Properties of this compound
PropertyValue
Common Name This compound
Chemical Name (IUPAC) (RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-p-toluamide
CAS Number 156052-68-5
Molecular Formula C₁₄H₁₆Cl₃NO₂[2]
Molecular Weight 336.64 g/mol
Appearance White solid/lumpy powder[2][4]
Odor Odorless to licorice-like[2][3]
Melting Point 158-160.5 °C[2][4]
Density 1.38 g/cm³ at 20 °C[2][3]
Vapor Pressure 9.75 x 10⁻⁸ mm Hg at 25°C to <1.3 x 10⁻⁵ Pa at 20°C[4][5]
pKa Not determinable due to low water solubility[4]
Table 2: Solubility and Partition Coefficients of this compound
PropertyValue
Solubility in Water 0.681 mg/L at 20 °C[2][4]
Solubility in Organic Solvents (at 20 °C)
   Acetone55.7 g/L[4]
   Ethyl Acetate20.0 g/L[4]
   1,2-Dichloroethane12.5 g/L[4]
   n-Octanol6.49 g/L[4]
   Xylene1.56 g/L[4]
   n-Heptane0.038 g/L[4]
Octanol/Water Partition Coefficient (log Kow) 3.76 at 20 °C[2][3][5]

Experimental Protocols

Detailed methodologies for the determination of key properties and the purity of this compound are outlined below. These protocols are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)

A fully validated HPLC method is utilized for the determination of the active substance in this compound technical grade and its formulations.[6]

  • Instrumentation : A standard HPLC system equipped with a UV detector is employed.

  • Column : A C18 reverse-phase column (e.g., ThermoHypersil-Keystone, 250 mm x 4.6 mm, 5 µm particle size) is suitable for separation.

  • Mobile Phase : An isocratic mobile phase consisting of a mixture of methanol (B129727) and water, typically in a ratio of 82:18 (v/v), is used.[7] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[5]

  • Flow Rate : A constant flow rate of 1.0 mL/min is maintained.[7]

  • Detection : UV detection is performed at a wavelength of 254 nm.[7]

  • Injection Volume : A 50 µL injection volume is used for both standard and sample solutions.[7]

  • Procedure :

    • Standard Preparation : A stock solution of this compound is prepared by accurately weighing a known amount of this compound reference standard and dissolving it in a suitable solvent (e.g., methanol). A series of working standards are prepared by diluting the stock solution to known concentrations.

    • Sample Preparation : An accurately weighed amount of the this compound technical grade sample is dissolved in the same solvent as the standard to achieve a concentration within the calibration range.

    • Analysis : Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas of the this compound peak are recorded.

    • Calculation : The purity of the this compound in the sample is calculated by comparing the peak area of the sample to the peak areas of the standard solutions.

Determination of this compound Residues by Gas Chromatography (GC)

A Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS) method has been developed for the determination of this compound residues in various matrices.

  • Instrumentation : A gas chromatograph coupled with an ion-trap mass spectrometer (GC-ITMS).

  • Injection : A large volume injection technique using a carbofrit inserted into the glass liner can be employed.

  • Sample Extraction : Samples are extracted with hexane (B92381) and can be analyzed without a cleanup step.[6]

  • Analysis Mode : Analyses can be carried out in both electron ionization (EI) and chemical ionization (CI) modes.[6]

  • Quantification : The limit of detection (LOD) and limit of quantification (LOQ) have been reported to be 0.01 mg/kg and 0.05 mg/kg, respectively, in both EI and CI modes.[6]

Mode of Action: Disruption of Microtubule Cytoskeleton

This compound's fungicidal activity stems from its ability to disrupt the microtubule cytoskeleton in Oomycete fungi.[6][8] It specifically binds to β-tubulin, a subunit of microtubules, leading to the inhibition of tubulin polymerization.[8][9] This disruption of microtubule dynamics ultimately arrests nuclear division (mitosis) and inhibits cell division, leading to the death of the fungal pathogen.[6][8]

Zoxamide_Mode_of_Action cluster_fungal_cell Fungal Cell This compound This compound BetaTubulin β-Tubulin This compound->BetaTubulin Binds to TubulinPolymerization Tubulin Polymerization This compound->TubulinPolymerization Inhibits BetaTubulin->TubulinPolymerization Essential for Microtubules Microtubules TubulinPolymerization->Microtubules Forms MicrotubuleCytoskeleton Microtubule Cytoskeleton (Disrupted) Microtubules->MicrotubuleCytoskeleton Leads to Disruption NuclearDivision Nuclear Division (Mitosis) Microtubules->NuclearDivision Required for MicrotubuleCytoskeleton->NuclearDivision Arrests CellDivision Cell Division NuclearDivision->CellDivision Leads to FungalGrowthInhibition Fungal Growth Inhibition CellDivision->FungalGrowthInhibition Inhibition leads to

References

Zoxamide: A Deep Dive into its Mode of Action and Inhibition of Fungal Cell Division

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zoxamide is a benzamide (B126) fungicide with potent and specific activity against oomycetes, a class of destructive plant pathogens. Its unique mode of action, targeting the fungal cytoskeleton, has made it a valuable tool in disease management strategies. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's fungicidal activity, with a particular focus on its interaction with β-tubulin and the subsequent disruption of microtubule dynamics and cell division. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and processes involved, serving as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

First commercialized in 2001, this compound has become a significant tool for controlling diseases caused by oomycetes, such as late blight in potatoes and downy mildew in vines.[1] It belongs to the benzamide class of fungicides and is distinguished by its specific efficacy against this group of pathogens.[1] The primary mode of action of this compound is the disruption of the microtubule cytoskeleton, which plays a crucial role in various cellular processes, including mitosis and maintenance of cell structure.[2] This disruption ultimately leads to the arrest of nuclear division and subsequent cell death.[2] This guide will delve into the specifics of this mechanism, from the molecular target to the cellular consequences.

Molecular Mode of Action: Targeting β-Tubulin

The fungicidal activity of this compound stems from its direct interaction with β-tubulin, a key protein component of microtubules.[2] This interaction is highly specific and leads to the inhibition of tubulin polymerization, the process by which tubulin dimers assemble to form microtubules.[1]

Covalent Binding to β-Tubulin

Studies utilizing radiolabeled this compound have demonstrated that it binds covalently to the β-tubulin subunit.[2] This covalent modification is a critical aspect of its mechanism, leading to an irreversible inhibition of tubulin function. The binding is highly specific, as demonstrated by experiments with the tritiated active enantiomer of this compound, ³H-(S)-RH-7281, which showed highly specific covalent binding to β-tubulin in Phytophthora capsici and isolated bovine tubulin.[2]

Inhibition of Tubulin Polymerization

By binding to β-tubulin, this compound effectively prevents the polymerization of tubulin dimers into microtubules. In vitro assays using isolated bovine tubulin have shown that this compound inhibits the assembly of tubulin into microtubules in a dose-dependent manner.[1] This inhibition of polymerization is the direct cause of the disruption of the microtubule cytoskeleton observed in this compound-treated fungal cells.

The following diagram illustrates the proposed signaling pathway of this compound's action on β-tubulin.

Zoxamide_Mode_of_Action This compound's Molecular Mechanism of Action This compound This compound beta_Tubulin β-Tubulin Subunit This compound->beta_Tubulin Covalent Binding Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin_Dimer α/β-Tubulin Dimer beta_Tubulin->Tubulin_Dimer Part of Tubulin_Dimer->Microtubule_Polymerization Microtubule_Dynamics Microtubule Dynamics (Growth, Shrinkage, Catastrophe, Rescue) Microtubule_Polymerization->Microtubule_Dynamics Essential for Cell_Division Fungal Cell Division Microtubule_Polymerization->Cell_Division Disruption leads to arrest Mitosis Mitosis (Nuclear Division) Microtubule_Dynamics->Mitosis Crucial for Mitosis->Cell_Division Leads to

Figure 1: this compound's molecular mechanism targeting β-tubulin.

Inhibition of Cell Division

The disruption of microtubule polymerization and dynamics has profound consequences for fungal cell division, particularly during mitosis. Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.

Mitotic Arrest

By inhibiting the formation of functional microtubules, this compound prevents the assembly of a proper mitotic spindle. This leads to an arrest of the cell cycle in mitosis, specifically at the metaphase stage.[1] Fungal cells treated with this compound are unable to complete nuclear division, resulting in an accumulation of cells with a single nucleus.[2] This contrasts with untreated cells, which undergo multiple rounds of nuclear division as they grow.[2]

Disruption of the Microtubule Cytoskeleton

Immunofluorescence microscopy of this compound-treated fungal cells reveals a complete disorganization of the microtubule cytoskeleton. Instead of the well-defined network of microtubule filaments seen in healthy cells, treated cells exhibit diffuse, non-functional tubulin aggregates.[2] This loss of cytoskeletal integrity affects not only cell division but also other essential cellular processes such as cell polarity and intracellular transport.

The following diagram illustrates the workflow for observing the effect of this compound on the fungal microtubule cytoskeleton.

Experimental_Workflow_Microscopy Experimental Workflow for Microtubule Visualization cluster_culture Fungal Culture and Treatment cluster_staining Immunofluorescence Staining cluster_imaging Microscopy and Analysis Culture Culture of Fungal Mycelium (e.g., Phytophthora capsici) Treatment Treatment with this compound (and control) Culture->Treatment Fixation Fixation of Mycelia Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Primary_Ab Incubation with Primary Antibody (anti-β-tubulin) Permeabilization->Primary_Ab Secondary_Ab Incubation with Fluorescently Labeled Secondary Antibody Primary_Ab->Secondary_Ab Microscopy Fluorescence Microscopy Secondary_Ab->Microscopy Analysis Image Analysis and Comparison of Microtubule Structure Microscopy->Analysis Zoxamide_Resistance_Development Development of this compound Resistance Zoxamide_Application Repeated this compound Application Selection_Pressure High Selection Pressure Zoxamide_Application->Selection_Pressure Resistant_Individuals Selection of Resistant Individuals Selection_Pressure->Resistant_Individuals Fungal_Population Fungal Population (with natural variation) Spontaneous_Mutation Spontaneous Mutations in β-tubulin gene (e.g., C239S, M233I) Fungal_Population->Spontaneous_Mutation occurs in Spontaneous_Mutation->Resistant_Individuals provides basis for Resistant_Population Emergence of a Resistant Population Resistant_Individuals->Resistant_Population leads to Reduced_Efficacy Reduced Fungicide Efficacy Resistant_Population->Reduced_Efficacy

References

Toxicological Profile of Zoxamide in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoxamide, a benzamide (B126) fungicide, is characterized by its targeted action against oomycetes through the disruption of microtubule formation. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian systems. It synthesizes data from a range of acute, subchronic, and chronic toxicity studies, as well as specialized investigations into its genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. The primary mechanism of action involves the covalent binding to β-tubulin, leading to an inhibition of microtubule polymerization. In mammalian systems, this compound exhibits low acute toxicity. The primary target organ identified in repeat-dose studies is the liver, with observed effects including increased liver weight and histopathological changes at high doses. This compound is not considered to be carcinogenic, genotoxic in vivo, or a reproductive or developmental toxicant at doses relevant to human exposure. This guide presents quantitative data in structured tables, details the experimental protocols of key studies, and provides visualizations of the mechanism of action and experimental workflows to offer a thorough resource for researchers and professionals in toxicology and drug development.

Introduction

This compound, with the chemical name (RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide, is a fungicide effective against pathogens like Plasmopara viticola and Phytophthora infestans.[1] Its fungicidal activity stems from its ability to inhibit mitosis and cell division by disrupting microtubule assembly.[2] This is achieved through a highly specific, covalent binding to the β-subunit of tubulin.[3] Given its use in agriculture, a thorough understanding of its toxicological profile in mammalian systems is crucial for assessing human health risks. This guide provides an in-depth review of the available toxicological data for this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration in rats, this compound is moderately absorbed, with peak plasma concentrations observed around 8 hours after dosing.[1] The compound is extensively distributed, with the highest concentrations found in the liver.[1] this compound undergoes extensive metabolism, primarily through hydrolysis, dehalogenation, oxidation, and conjugation.[1][4] Excretion is relatively rapid, with over 85% of the administered dose eliminated within 48 hours, primarily via the feces (approximately 50-80%) and to a lesser extent in the urine (approximately 10-20%).[1] There is a low potential for accumulation in tissues.[1]

Acute Toxicity

This compound exhibits low acute toxicity in mammalian systems. The acute oral LD50 in rats is greater than 5000 mg/kg body weight, and the acute dermal LD50 is greater than 2000 mg/kg body weight.[1] The acute inhalation LC50 in rats is greater than 5.3 mg/L.[1] It is not a skin irritant in rabbits but is considered a slight, transient eye irritant.[1] this compound has been shown to be a skin sensitizer (B1316253) in guinea pig studies (Buehler and Magnusson & Kligman tests).[1][4]

Table 1: Acute Toxicity of this compound
SpeciesRouteEndpointValueReference
RatOralLD50> 5000 mg/kg bw[1][4]
RatDermalLD50> 2000 mg/kg bw[1]
RatInhalationLC50 (4h)> 5.3 mg/L[1][4]
RabbitDermalIrritationNot an irritant[1]
RabbitEyeIrritationSlight transient irritant[1]
Guinea PigDermalSensitizationSensitizer[1][4]

Subchronic and Chronic Toxicity & Carcinogenicity

Repeated dose studies have identified the liver as the primary target organ of this compound toxicity in mammals.[5][6][7][8]

In a 1-year study in dogs, the No-Observed-Adverse-Effect-Level (NOAEL) was established at 1500 ppm (equivalent to 48 mg/kg bw/day), based on reduced body-weight gain in females at higher doses.[1] In long-term studies, this compound did not produce any evidence of significant systemic toxicity at doses up to 20,000 ppm in rats.[1]

Carcinogenicity bioassays in both rats and mice have been conducted, and this compound has been classified as "not likely to be carcinogenic in humans" as there was no evidence of treatment-related tumor induction.[5][6]

Table 2: Subchronic and Chronic Toxicity & Carcinogenicity of this compound
SpeciesStudy DurationRouteNOAELLOAELKey FindingsReference
Dog1-YearOral (dietary)1500 ppm (48 mg/kg bw/day)7500 ppm (255 mg/kg bw/day)Reduced body-weight gain in females.[1]
Rat2-YearOral (dietary)20,000 ppm (1058 mg/kg bw/day)-No evidence of significant systemic toxicity or carcinogenicity.[1]
Mouse18-MonthOral (dietary)7000 ppm (1021 mg/kg bw/day)-No evidence of carcinogenicity.[1]

Genotoxicity

This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. While an in vitro study in Chinese hamster ovary (CHO) cells showed evidence of aneuploidy (changes in chromosome number) at concentrations that also inhibited cell growth, this effect was not observed in in vivo studies.[4] this compound was not genotoxic in an Ames test (reverse mutation in bacteria), a gene mutation assay in mammalian cells, or an in vivo micronucleus assay in mice.[1] An in vivo cytogenetic assay in rats with kinetochore staining confirmed no clastogenic (chromosome breaking) or aneugenic potential.[4] Overall, this compound is not considered to be genotoxic in vivo.[1]

Table 3: Genotoxicity of this compound
Assay TypeTest SystemMetabolic ActivationResultReference
Reverse MutationS. typhimuriumWith & WithoutNegative[1]
Gene MutationMammalian CellsWith & WithoutNegative[1]
Chromosome AberrationCHO CellsWith & WithoutPositive (Aneuploidy)[4]
Micronucleus TestMouse (in vivo)N/ANegative[1]
Cytogenetic Assay with Kinetochore StainingRat (in vivo)N/ANegative[4]

Reproductive and Developmental Toxicity

This compound has been assessed for its potential to cause reproductive and developmental toxicity. In a two-generation reproductive toxicity study in rats, the NOAEL for parental toxicity, fertility, and pup development was 20,000 ppm (equivalent to 1474 mg/kg bw/day), the highest dose tested.[1]

Developmental toxicity studies in both rats and rabbits showed no evidence of maternal or developmental toxicity up to the limit dose of 1000 mg/kg bw/day.[1][9] this compound was not found to be teratogenic in either species.[1] There is no evidence to suggest that this compound causes increased susceptibility in fetuses or young animals.[5][6]

Table 4: Reproductive and Developmental Toxicity of this compound
SpeciesStudy TypeRouteNOAEL (Maternal)NOAEL (Developmental/Offspring)Key FindingsReference
RatTwo-Generation ReproductionOral (dietary)20,000 ppm (1474 mg/kg bw/day)20,000 ppm (1474 mg/kg bw/day)No adverse effects on reproduction or offspring development.[1]
RatDevelopmental ToxicityOral (gavage)1000 mg/kg bw/day1000 mg/kg bw/dayNo maternal or developmental toxicity; not teratogenic.[1][9]
RabbitDevelopmental ToxicityOral (gavage)1000 mg/kg bw/day1000 mg/kg bw/dayNo maternal or developmental toxicity; not teratogenic.[1][9]

Neurotoxicity

Specific studies have been conducted to evaluate the neurotoxic potential of this compound. In an acute neurotoxicity study in rats, no signs of neurotoxicity were observed at doses up to 2000 mg/kg bw.[1] Similarly, in a repeated-dose neurotoxicity study in rats, the NOAEL was 1509 mg/kg bw/day.[9] Routine neurological and behavioral examinations in other repeat-dose studies have not revealed any adverse effects.[1] Therefore, this compound is not considered to be a neurotoxicant.[5][6]

Table 5: Neurotoxicity of this compound
SpeciesStudy TypeRouteNOAELKey FindingsReference
RatAcute NeurotoxicityOral (gavage)2000 mg/kg bwNo evidence of neurotoxicity.[1]
RatSubchronic NeurotoxicityOral (dietary)20,000 ppm (1509 mg/kg bw/day)No evidence of neurotoxicity.[9]

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is β-tubulin, a subunit of microtubules.[10] this compound binds covalently to a cysteine residue within the β-tubulin protein.[11] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton involved in cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape.[10][12]

In mammalian cells, disruption of microtubule dynamics can trigger a variety of cellular responses. While a specific signaling cascade for this compound has not been fully elucidated, it is known that microtubule depolymerization can lead to the activation of stress-activated protein kinase (SAPK) pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway.[13] This can ultimately lead to cell cycle arrest, typically at the G2/M phase, and in some cases, apoptosis.

Zoxamide_Mechanism_of_Action This compound This compound BetaTubulin β-Tubulin (Cysteine Residue) This compound->BetaTubulin Covalent Binding TubulinPolymerization Tubulin Polymerization BetaTubulin->TubulinPolymerization Inhibition MicrotubuleDisruption Microtubule Disruption TubulinPolymerization->MicrotubuleDisruption MAPK_Pathway p38 MAPK Pathway Activation MicrotubuleDisruption->MAPK_Pathway Triggers CellCycleArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->CellCycleArrest Induces Apoptosis Apoptosis MAPK_Pathway->Apoptosis Can lead to CellCycleArrest->Apoptosis Can lead to Two_Generation_Repro_Tox_Workflow cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_Pathology Terminal Procedures F0_Dosing Dosing (pre-mating, mating, gestation, lactation) F0_Mating Mating (1:1) F0_Dosing->F0_Mating F0_Observations Parental Observations (Clinical signs, BW, FC) F0_Dosing->F0_Observations F0_Litter Produce F1 Litters F0_Mating->F0_Litter F1_Selection Select Pups for F1 Adults F0_Litter->F1_Selection F1_Dosing Dosing (weaning to end of study) F1_Selection->F1_Dosing F1_Mating Mating of F1 Adults F1_Dosing->F1_Mating F1_Observations Parental & Offspring Observations F1_Dosing->F1_Observations F1_Litter Produce F2 Litters F1_Mating->F1_Litter Necropsy Necropsy (F0, F1, F2 weanlings) F1_Litter->Necropsy Histopathology Histopathology (Reproductive & Target Organs) Necropsy->Histopathology

References

Zoxamide: A Technical Guide to its Initial Studies for Oomycete Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on Zoxamide, a benzamide (B126) fungicide, for the control of oomycete pathogens. It consolidates key data on its efficacy, details the experimental protocols used in its evaluation, and visualizes its mechanism of action and associated experimental workflows.

Executive Summary

This compound is a fungicide specifically targeting oomycetes, a group of destructive plant pathogens.[1] Developed by Rohm and Haas Company and commercialized in the early 2000s, it has shown significant activity against economically important pathogens such as Phytophthora infestans (late blight of potato), Plasmopara viticola (downy mildew of grapevine), and various Phytophthora and Pythium species.[1][2] Its primary mode of action is the disruption of microtubule dynamics by binding to β-tubulin, which leads to an arrest of mitosis and subsequent inhibition of pathogen growth.[1][3] This guide summarizes the foundational research that established this compound's efficacy and mechanism of action.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound against various oomycete pathogens as reported in initial studies. The values, primarily EC₅₀ (Effective Concentration to inhibit 50% of growth), demonstrate its potent activity.

Table 1: In Vitro Efficacy of this compound against Phytophthora species

Pathogen SpeciesEfficacy MetricMean Value (µg/mL)Range of Values (µg/mL)Reference(s)
Phytophthora infestansEC₅₀<0.10.002 - 0.08[4]
Phytophthora capsiciResistance Factor≤2.2Not Applicable[5]
Phytophthora sojaeEC₅₀0.048Not specified[3]

Table 2: In Vitro Efficacy of this compound against Plasmopara viticola

Efficacy MetricValue (mg/L)ConditionReference(s)
EC₅₀< 0.2Sensitive Populations[6][7]
EC₉₅< 10Sensitive Populations[6][7]
MIC< 10Sensitive Populations[6][7]
EC₅₀> 25Resistant Phenotypes[8]
MIC> 100Resistant Phenotypes[8]

Mechanism of Action: Inhibition of Microtubule Assembly

This compound's fungicidal activity stems from its specific interaction with the microtubule cytoskeleton of oomycetes. It covalently binds to the β-tubulin subunit, a key component of microtubules.[3] This binding event disrupts the normal process of tubulin polymerization, which is essential for the formation and function of microtubules. The consequence is a failure in nuclear division (mitosis), leading to the arrest of the pathogen's cell cycle and ultimately, cell death.[1]

cluster_0 Cellular Processes This compound This compound beta_tubulin β-Tubulin Subunit This compound->beta_tubulin microtubule Microtubule Polymer This compound->microtubule Disruption of Polymerization tubulin_dimer α/β-Tubulin Dimer tubulin_dimer->microtubule Polymerization mitosis Mitosis microtubule->mitosis Spindle Formation cell_cycle Cell Cycle Progression mitosis->cell_cycle pathogen_growth Pathogen Growth cell_cycle->pathogen_growth cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Measurement cluster_3 Data Analysis prep_stock Prepare this compound Stock Solution amend_medium Amend Medium with this compound (Varying Concentrations) prep_stock->amend_medium prep_medium Prepare Culture Medium prep_medium->amend_medium prep_inoculum Prepare Oomycete Inoculum (Mycelial Plugs or Slurry) inoculation Inoculate with Pathogen prep_inoculum->inoculation plate_pouring Pour Plates or Fill Wells amend_medium->plate_pouring plate_pouring->inoculation incubation Incubate under Controlled Conditions inoculation->incubation measurement Measure Mycelial Growth (Diameter or Optical Density) incubation->measurement calc_inhibition Calculate Percent Inhibition measurement->calc_inhibition det_ec50 Determine EC50 Value calc_inhibition->det_ec50

References

Zoxamide's Disruption of the Fungal Microtubule Cytoskeleton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoxamide, a potent benzamide (B126) fungicide, exerts its antifungal activity by targeting the microtubule cytoskeleton, a critical component for cell division, growth, and intracellular transport in fungi. This technical guide provides an in-depth analysis of the core mechanism of this compound's action, focusing on its interaction with β-tubulin and the subsequent disruption of microtubule dynamics. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the fungicidal pathway and associated experimental workflows to serve as a comprehensive resource for researchers in mycology, plant pathology, and antifungal drug development.

Core Mechanism of Action: Inhibition of Microtubule Polymerization

This compound's primary mode of action is the disruption of microtubule assembly.[1][2] It belongs to the benzamide class of fungicides and specifically targets β-tubulin, a key subunit of the αβ-tubulin heterodimers that polymerize to form microtubules.[2][3] By binding to β-tubulin, this compound inhibits the polymerization process, preventing the formation of functional microtubules.[2] This disruption of the microtubule cytoskeleton leads to a cascade of downstream effects, most notably the arrest of mitosis and the inhibition of nuclear division, ultimately resulting in fungal cell death.[2][3]

The binding of this compound to β-tubulin is highly specific and has been shown to be covalent in some instances.[2] While the exact binding site is still under investigation, it is thought to be in a region similar to that of other anti-tubulin agents like benzimidazoles and N-phenylcarbamates.[1][2] Some studies suggest this is within the colchicine (B1669291) binding domain. Mutations in the β-tubulin gene, particularly at amino acid positions such as E198 and M233 in Botrytis cinerea and C239S in Phytophthora sojae, have been linked to this compound resistance, further confirming β-tubulin as the direct target.

This compound This compound beta_tubulin β-Tubulin This compound->beta_tubulin Binds to alpha_beta_dimer αβ-Tubulin Heterodimer beta_tubulin->alpha_beta_dimer Part of microtubule Microtubule Polymerization alpha_beta_dimer->microtubule Inhibits Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disrupts mitosis Mitosis Arrest mitotic_spindle->mitosis Leads to cell_death Fungal Cell Death mitosis->cell_death Results in

Figure 1. this compound's core mechanism of action on the fungal microtubule cytoskeleton.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Table 1: In Vitro Inhibition of Tubulin Polymerization

Organism/SystemAssay TypeParameterValueReference
Mouse Lymphoma CellsMicrotubule AssemblyIC5023.5 µmol/L[2]

Table 2: Fungicidal Activity (EC50)

Fungal SpeciesAssay TypeParameterValue (µg/mL)Reference
Botrytis cinereaMycelial Growth InhibitionMean EC500.76
Phytophthora cactorumMycelial Growth InhibitionEC50 Range0.04 - 0.29[3]

Note: While the primary mechanism involves the disruption of microtubule dynamics, specific quantitative data on this compound's effect on individual dynamic instability parameters (growth rate, shortening rate, catastrophe frequency, and rescue frequency) in fungal systems are not extensively reported in the reviewed literature. It is anticipated that this compound would decrease the microtubule growth rate and potentially increase catastrophe frequency, consistent with other microtubule-destabilizing agents.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the fungal microtubule cytoskeleton.

In Vitro Microtubule Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity as microtubules form.

Materials:

  • Purified tubulin (e.g., porcine brain tubulin, >99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (Guanosine-5'-triphosphate) stock solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Temperature-controlled spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Tubulin Preparation: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-4 mg/mL. Keep on ice to prevent spontaneous polymerization.

  • Reaction Setup: In a pre-chilled 96-well plate, add the following components in order:

    • G-PEM buffer

    • Glycerol (to a final concentration of 10% v/v, optional, as it promotes polymerization)

    • This compound at various concentrations (or DMSO for control)

    • GTP (to a final concentration of 1 mM)

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance as a function of time. The rate of polymerization can be determined from the initial slope of the curve. The IC50 value is calculated by plotting the percentage of inhibition (compared to the DMSO control) against the logarithm of the this compound concentration.

start Start prep_tubulin Prepare Purified Tubulin on Ice start->prep_tubulin setup_plate Set up 96-well Plate: Buffer, this compound/DMSO, GTP prep_tubulin->setup_plate add_tubulin Add Cold Tubulin to Wells setup_plate->add_tubulin measure_abs Measure Absorbance at 340 nm (37°C) over Time add_tubulin->measure_abs analyze Analyze Data: Plot Abs vs. Time, Calculate IC50 measure_abs->analyze end End analyze->end

Figure 2. Workflow for the in vitro microtubule polymerization assay.

Immunofluorescence Staining of Fungal Microtubules

This protocol allows for the visualization of the microtubule network within fungal cells to observe the effects of this compound treatment.

Materials:

  • Fungal culture

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in Phosphate Buffered Saline - PBS)

  • Cell wall digesting enzyme solution (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum)

  • Permeabilization buffer (e.g., 1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS)

  • Primary antibody (e.g., monoclonal anti-α-tubulin or anti-β-tubulin antibody)

  • Secondary antibody (fluorescently-conjugated, e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Protocol:

  • Fungal Treatment: Grow fungal hyphae or spores in liquid medium to the desired stage. Treat with this compound at the desired concentration for a specified time. Include a DMSO-treated control.

  • Fixation: Harvest the fungal cells and fix them in fixation solution for 30-60 minutes at room temperature.

  • Protoplasting: Wash the fixed cells with PBS and then incubate in the cell wall digesting enzyme solution to create protoplasts. The incubation time will vary depending on the fungal species.

  • Permeabilization: Adhere the protoplasts to poly-L-lysine coated slides and permeabilize the cell membranes with permeabilization buffer for 5-10 minutes.

  • Blocking: Wash with PBS and then incubate in blocking buffer for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C in a humid chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting: Wash with PBS and mount the coverslip using an antifade mounting medium.

  • Visualization: Observe the slides under a fluorescence microscope, capturing images of the microtubule cytoskeleton and nuclei.

start Start treat_fungi Treat Fungal Culture with this compound/DMSO start->treat_fungi fixation Fix Cells (e.g., Paraformaldehyde) treat_fungi->fixation protoplasting Digest Cell Wall to Create Protoplasts fixation->protoplasting permeabilize Permeabilize Cell Membrane (e.g., Triton X-100) protoplasting->permeabilize block Block Non-specific Binding (e.g., BSA) permeabilize->block primary_ab Incubate with Primary Anti-Tubulin Antibody block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab stain_nuclei Stain Nuclei (e.g., DAPI) secondary_ab->stain_nuclei mount Mount on Slide with Antifade Medium stain_nuclei->mount visualize Visualize under Fluorescence Microscope mount->visualize end End visualize->end

Figure 3. Workflow for immunofluorescence staining of fungal microtubules.

Downstream Cellular Effects and Potential Signaling Crosstalk

The primary and most immediate consequence of this compound-induced microtubule disruption is the arrest of the cell cycle in the G2/M phase due to the failure of mitotic spindle formation. This leads to an inability of the fungus to undergo nuclear division and proliferate.

While a direct, linear signaling pathway triggered by this compound's interaction with microtubules is not yet fully elucidated, proteomic studies on fungi treated with this compound have revealed changes in the expression of various proteins.[3] These changes suggest a broader cellular response to the stress induced by microtubule disruption. Notably, there is an upregulation of proteins involved in:

  • Detoxification and Stress Response: This includes antioxidant enzymes and proteins associated with multidrug resistance, suggesting the cell attempts to mitigate the toxic effects of the fungicide.[3]

  • Sugar Metabolism and Energy Production: An increase in proteins related to these pathways may indicate an attempt by the fungus to generate more energy to fuel detoxification and repair mechanisms.[4]

These findings point towards a complex cellular response that likely involves crosstalk between the stress induced by cytoskeletal damage and various metabolic and stress-response signaling pathways. Further research is needed to delineate the specific signaling cascades involved.

This compound This compound MT_Disruption Microtubule Disruption This compound->MT_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) MT_Disruption->Mitotic_Arrest Cellular_Stress Cellular Stress MT_Disruption->Cellular_Stress Cell_Death Fungal Cell Death Mitotic_Arrest->Cell_Death Stress_Response Upregulation of Stress Response Proteins Cellular_Stress->Stress_Response Energy_Metabolism Altered Energy Metabolism Cellular_Stress->Energy_Metabolism Detox Detoxification Pathways Stress_Response->Detox

Figure 4. Proposed downstream effects of this compound-induced microtubule disruption.

Conclusion

This compound is a highly effective fungicide that acts through a well-defined mechanism of inhibiting microtubule polymerization by binding to β-tubulin. This leads to mitotic arrest and ultimately, fungal cell death. While the primary target and its immediate consequences are well understood, further research is required to obtain a more detailed quantitative understanding of its effects on microtubule dynamics in various fungal species and to fully elucidate the downstream signaling pathways that are activated in response to the cellular stress it induces. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate interactions between this compound and the fungal microtubule cytoskeleton.

References

The Stereoisomerism of Zoxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoxamide is a potent benzamide (B126) fungicide widely utilized for the control of oomycete pathogens in agriculture. Its molecular structure features a single chiral center, leading to the existence of two enantiomeric forms: (R)-zoxamide and (S)-zoxamide. Commercially, this compound is available as a racemic mixture. However, extensive research has demonstrated significant enantioselectivity in its biological activity, with the (R)-enantiomer being the primary contributor to its fungicidal efficacy. This technical guide provides an in-depth exploration of the stereoisomerism of this compound, detailing its mechanism of action, the differential bioactivity of its enantiomers, and the experimental methodologies used for their separation and characterization.

Introduction to this compound and its Stereochemistry

This compound, with the IUPAC name 3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide, is a key fungicide that operates by disrupting microtubule dynamics in fungal cells.[1][2] The presence of a stereocenter at the C3 position of the pentanone moiety gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers (Figure 1). While chemically similar, these stereoisomers exhibit marked differences in their interaction with the biological target, β-tubulin, leading to pronounced enantioselectivity in their fungicidal, toxicological, and environmental profiles.[3]

Figure 1: Chemical Structure of this compound Enantiomers

G Figure 1. (R)- and (S)-Enantiomers of this compound cluster_R (R)-Zoxamide cluster_S (S)-Zoxamide R_img R_img S_img S_img

A brief, descriptive caption. (Within 100 characters)

Mechanism of Action and Enantioselective Bioactivity

The primary mode of action for this compound involves the inhibition of microtubule assembly in fungal cells through its covalent binding to β-tubulin.[4][5][6] This disruption of the microtubule cytoskeleton leads to the arrest of nuclear division (mitosis) and ultimately, cell death.[4][5]

Extensive studies have revealed that the fungicidal activity of this compound is predominantly attributed to the (R)-enantiomer.[3] The bioactivity follows a clear hierarchical order: (R)-zoxamide > racemic this compound > (S)-zoxamide.[3] This enantioselectivity is a direct consequence of the differential binding affinity of the stereoisomers to their target protein. Molecular docking and dynamics simulations have indicated that the (R)-enantiomer establishes a more favorable interaction profile within the benzimidazole (B57391) binding site of β-tubulin compared to the (S)-enantiomer.[1][4] This enhanced interaction is attributed to more effective Van der Waals forces between (R)-zoxamide and the receptor site.[3]

Quantitative Data on Enantioselectivity

The disparity in biological activity between the this compound enantiomers has been quantified across various fungal species and in toxicological studies on non-target organisms. The following tables summarize the key quantitative findings.

Table 1: Enantioselective Fungicidal Activity of this compound

Target PathogenBioactivity Difference ((R)- vs (S)-enantiomer)Reference
Phytophthora capsici9.9- to 140.0-fold[3]
Alternaria solani9.9- to 140.0-fold[3]
Botrytis cinerea9.9- to 140.0-fold[3]
Colletotrichum gloeosporioides9.9- to 140.0-fold[3]
Phytophthora sojae9.9- to 140.0-fold[3]

Table 2: Enantioselective Acute Toxicity of this compound

Non-Target OrganismToxicity Difference ((R)- vs (S)-enantiomer)Reference
Selenastrum capricornutum (alga)4.9- to 10.8-fold greater for (R)-enantiomer[3]
Daphnia magna (water flea)4.9- to 10.8-fold greater for (R)-enantiomer[3]

Experimental Protocols

Enantioselective Separation of this compound by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

A robust method for the separation and quantification of this compound enantiomers has been developed, enabling detailed studies of their individual biological activities and environmental fate.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Chiral Stationary Phase: Lux Amylose-2 chiral column.

  • Mobile Phase: Acetonitrile/water (70:30, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Tandem Mass Spectrometry (MS/MS).

  • Elution Order: The (-)-R-zoxamide enantiomer elutes before the (+)-S-zoxamide enantiomer under these conditions.

Stereospecific Synthesis

Visualization of Stereoselective Mechanism

The differential interaction of this compound enantiomers with β-tubulin and the subsequent biological consequences can be visualized as a logical workflow.

G cluster_R (R)-Zoxamide Pathway cluster_S (S)-Zoxamide Pathway R_Zox (R)-Zoxamide R_Binding High Affinity Binding to β-tubulin R_Zox->R_Binding Stronger van der Waals interactions R_Disruption Significant Microtubule Disruption R_Binding->R_Disruption R_Arrest Mitotic Arrest R_Disruption->R_Arrest R_Death Fungal Cell Death R_Arrest->R_Death S_Zox (S)-Zoxamide S_Binding Low Affinity Binding to β-tubulin S_Zox->S_Binding Weaker van der Waals interactions S_Disruption Minimal Microtubule Disruption S_Binding->S_Disruption S_Survival Cell Cycle Progression S_Disruption->S_Survival

Differential interaction of this compound enantiomers with β-tubulin.

Conclusion and Future Perspectives

The stereoisomerism of this compound is a critical factor governing its fungicidal efficacy. The (R)-enantiomer is the primary active component, exhibiting significantly higher affinity for the target protein, β-tubulin, and consequently, greater bioactivity than the (S)-enantiomer. This enantioselectivity has important implications for the development of more efficient and environmentally conscious crop protection strategies. The development of a commercially viable stereospecific synthesis for (R)-zoxamide could lead to reduced application rates, minimizing the environmental impact of the less active and persistent (S)-enantiomer. Further research, including X-ray crystallographic studies of the this compound-tubulin complex, would provide invaluable structural insights to guide the design of next-generation fungicides with improved target specificity and efficacy. At present, no such X-ray crystallography data for this compound is publicly available.

References

Methodological & Application

Protocol for In Vitro Susceptibility Testing of Zoxamide Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoxamide is a benzamide (B126) fungicide highly effective against oomycete pathogens, which cause significant crop diseases. Its primary mechanism of action involves the inhibition of β-tubulin polymerization, leading to the disruption of microtubule dynamics, mitotic arrest, and ultimately, cell death in susceptible organisms.[1][2][3][4] This application note provides detailed protocols for determining the in vitro susceptibility of fungal and oomycete isolates to this compound, enabling researchers to assess its efficacy, monitor for resistance, and establish baseline sensitivity data. The methodologies are based on established antifungal susceptibility testing principles.

Mechanism of Action: Microtubule Disruption

This compound exerts its fungicidal activity by binding to the β-tubulin subunit of microtubules.[2][4] This binding disrupts the normal assembly and disassembly of microtubules, which are crucial for various cellular processes, most notably mitosis. The interference with the mitotic spindle prevents proper chromosome segregation and cell division, leading to cell cycle arrest and apoptosis.[5][6][7]

Zoxamide_Mechanism_of_Action cluster_cell Oomycete Cell This compound This compound Tubulin β-tubulin This compound->Tubulin Binds to Microtubules Microtubule Assembly This compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for CellDeath Cell Death Mitosis->CellDeath Arrest leads to

Caption: this compound's mechanism of action, inhibiting β-tubulin and disrupting mitosis.

Quantitative Data Summary

The following table summarizes the effective concentration (EC50) values of this compound against various oomycete pathogens as reported in the literature. These values can serve as a reference for expected outcomes in susceptibility testing.

OrganismEC50 Range (µg/mL)Mean EC50 (µg/mL)NotesReference
Phytophthora capsici0.023 - 0.3830.114Baseline sensitivity of 158 isolates from China.[8][9]
Phytophthora capsici~0.500.50Sensitivity of isolates from South Carolina.
Phytophthora infestans0.002 - 0.08Not specifiedIsolates collected in Europe between 2003 and 2012.[10]
Plasmopara viticola0.02 - 30Not specifiedWide variation observed in isolates from French vineyards.
This compound-Sensitive Botrytis cinereaNot specified0.31[1]
This compound-Resistant Botrytis cinereaNot specified7.76[1]

Experimental Protocols

Two common methods for in vitro antifungal susceptibility testing are the agar (B569324) dilution method and the broth microdilution method.

Agar Dilution Method (Poisoned Agar Assay)

This method is suitable for determining the Minimum Inhibitory Concentration (MIC) and EC50 of this compound against mycelial growth.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Fungal/oomycete isolates of interest

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). This compound is typically dissolved in DMSO to create a concentrated stock solution.[11][12]

  • Working Solution Preparation: From the stock solution, prepare a series of working solutions by serial dilution.

  • Poisoned Media Preparation: Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath. Add the appropriate volume of this compound working solutions to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates containing only DMSO at the highest concentration used in the test plates to account for any solvent effects. A drug-free control plate is also essential.

  • Pouring Plates: Pour the amended and control agar into sterile petri dishes and allow them to solidify.

  • Inoculation: From a fresh, actively growing culture of the test organism, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter). Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 25°C) in the dark.

  • Data Collection: After a defined incubation period (e.g., 5-7 days), or when the mycelial growth in the control plate has reached the edge of the plate, measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value (the concentration that inhibits 50% of growth) can be determined using probit analysis or by plotting the inhibition percentage against the log of the this compound concentration.

Broth Microdilution Method

This method is ideal for high-throughput screening and is based on established protocols from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Materials:

  • This compound (analytical grade)

  • DMSO

  • RPMI-1640 medium (or other suitable broth)

  • Sterile 96-well microtiter plates

  • Fungal/oomycete isolates

  • Spectrophotometer or microplate reader

Procedure:

  • Stock and Working Solutions: Prepare this compound stock and working solutions as described for the agar dilution method.

  • Microplate Preparation: Perform serial twofold dilutions of this compound in the 96-well plates with the appropriate broth to achieve a range of final concentrations. Include a drug-free well for a positive growth control and a well with media only as a negative control.

  • Inoculum Preparation: For molds, harvest conidia from a culture and adjust the suspension to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard and then dilute it to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 24-72 hours).

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the organism and drug) compared to the drug-free control.[15][16] This can be determined visually or by using a microplate reader to measure absorbance (e.g., at 530 nm).

Experimental Workflow Diagram

Zoxamide_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Stock Prepare this compound Stock Solution (in DMSO) Working Create Serial Dilutions (Working Solutions) Stock->Working Agar Agar Dilution: Amend Molten Agar Working->Agar Broth Broth Microdilution: Add to 96-well Plates Working->Broth Inoculum Prepare Fungal/Oomycete Inoculum InoculateAgar Inoculate Agar Plates Inoculum->InoculateAgar InoculateBroth Inoculate Microplates Inoculum->InoculateBroth Agar->InoculateAgar Broth->InoculateBroth Incubate Incubate at Optimal Temperature & Duration InoculateAgar->Incubate InoculateBroth->Incubate Measure Measure Mycelial Growth (Agar) or Absorbance (Broth) Incubate->Measure Analyze Calculate % Inhibition, Determine EC50/MIC Measure->Analyze

Caption: General workflow for in vitro susceptibility testing of this compound.

References

Application Notes and Protocols for Zoxamide in Potato and Vine Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Zoxamide, a benzamide (B126) fungicide, and its application in the management of critical diseases affecting potato and vine crops. Detailed protocols for efficacy testing are provided to facilitate further research and development.

This compound is a non-systemic fungicide specifically active against Oomycetes.[1][2] Its primary targets are Phytophthora infestans, the causal agent of late blight in potatoes, and Plasmopara viticola, which causes downy mildew in grapevines.[3][4] The Fungicide Resistance Action Committee (FRAC) classifies this compound as having a low to medium risk for resistance development.[1][3] To mitigate this risk, it is commonly marketed in co-formulations with fungicides that have a different mode of action, such as mancozeb.[1][2]

Mechanism of Action

This compound's fungicidal activity stems from its ability to disrupt microtubule dynamics, which are essential for mitosis and cell division in Oomycetes.[3][4] It specifically binds to β-tubulin, inhibiting its polymerization into microtubules.[3][4][5] This disruption leads to mitotic arrest, ultimately causing the death of the pathogen.[3][4]

Below is a diagram illustrating the signaling pathway of this compound's mode of action.

Zoxamide_Mechanism_of_Action cluster_Cell Oomycete Cell This compound This compound BetaTubulin β-tubulin This compound->BetaTubulin Binds to This compound->BetaTubulin Inhibits Polymerization Microtubule Microtubule Assembly BetaTubulin->Microtubule AlphaTubulin α-tubulin AlphaTubulin->Microtubule Mitosis Mitosis Microtubule->Mitosis CellDivision Cell Division Mitosis->CellDivision PathogenGrowth Pathogen Growth & Proliferation CellDivision->PathogenGrowth

Caption: this compound's mechanism of action targeting β-tubulin.

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro sensitivity of Phytophthora infestans and Plasmopara viticola to this compound, expressed as EC50 (Effective Concentration to inhibit 50% of growth) and MIC (Minimum Inhibitory Concentration) values.

Table 1: In Vitro Sensitivity of Phytophthora infestans to this compound

Geographic Origin of IsolatesNo. of IsolatesEC50 Range (µg/L)Mean EC50 (µg/L)Reference
Europe (2003-2012)1501.8 - 78Not specified[1]
Europe (2003-2012)>1302 - 80Not specified[2]
France (2003-2012)34Not specified17.3[1]
Serbia (2005-2007)122.6 - 5.0Not specified[6]

Table 2: In Vitro Sensitivity of Plasmopara viticola to this compound

Sensitivity StatusEC50 (mg/L)EC95 (mg/L)MIC (mg/L)Frequency of Resistant IndividualsReference
Sensitive< 0.2< 10< 10<12% at 100 mg/L[7][8]
Reduced Sensitivity> 0.4> 26> 10024-54% at >100 mg/L[7][9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific research needs.

Protocol 1: In Vitro Sensitivity of Phytophthora infestans to this compound (Poisoned Agar (B569324) Assay)

This protocol is adapted from methods used to assess the sensitivity of P. infestans isolates to this compound.[1][2]

Objective: To determine the EC50 value of this compound for mycelial growth of P. infestans.

Materials:

  • Phytophthora infestans isolates

  • Rye agar medium (or other suitable medium like carrot agar)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile Petri dishes (9 cm)

  • Sterile distilled water

  • Cork borer (5 mm diameter)

  • Incubator

Workflow Diagram:

Poisoned_Agar_Assay_Workflow cluster_Preparation Preparation cluster_Inoculation Inoculation cluster_Incubation_Measurement Incubation & Measurement cluster_Analysis Data Analysis PrepMedium Prepare Rye Agar Medium Prepthis compound Prepare this compound Concentrations PrepMedium->Prepthis compound PourPlates Pour Amended Agar into Plates Prepthis compound->PourPlates InoculatePlates Inoculate Center of Plates PourPlates->InoculatePlates IsolateCulture Culture P. infestans Isolates CutPlugs Cut Mycelial Plugs IsolateCulture->CutPlugs CutPlugs->InoculatePlates Incubate Incubate Plates InoculatePlates->Incubate Measure Measure Colony Diameter Incubate->Measure CalculateGrowth Calculate Percent Growth Inhibition Measure->CalculateGrowth DetermineEC50 Determine EC50 Value CalculateGrowth->DetermineEC50 Leaf_Disc_Bioassay_Workflow cluster_Preparation Preparation cluster_Inoculation_Incubation Inoculation & Incubation cluster_Assessment_Analysis Assessment & Analysis CollectLeaves Collect & Prepare Grapevine Leaf Discs TreatDiscs Treat Leaf Discs with this compound CollectLeaves->TreatDiscs Prepthis compound Prepare this compound Concentrations Prepthis compound->TreatDiscs InoculateDiscs Inoculate Discs with P. viticola Sporangia TreatDiscs->InoculateDiscs Incubate Incubate under Controlled Conditions InoculateDiscs->Incubate AssessSporulation Assess Sporulation Severity Incubate->AssessSporulation CalculateInhibition Calculate Percent Inhibition AssessSporulation->CalculateInhibition DetermineEC50MIC Determine EC50 & MIC CalculateInhibition->DetermineEC50MIC

References

Application Notes and Protocols for Determining Phytophthora Sensitivity to Zoxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed laboratory protocols for assessing the sensitivity of various Phytophthora species to the fungicide Zoxamide. The information is intended to guide researchers in establishing baseline sensitivity, monitoring for resistance, and understanding the fungicide's mechanism of action.

Introduction

This compound is a benzamide (B126) fungicide specifically effective against Oomycetes, such as Phytophthora species, which are responsible for devastating plant diseases like late blight in potatoes and tomatoes.[1][2] Its mode of action involves the inhibition of β-tubulin assembly during mitosis, disrupting cell division and arresting nuclear division in the pathogen.[2][3][4][5] The Fungicide Resistance Action Committee (FRAC) classifies this compound as having a low to medium risk for the development of resistance.[1][2] To effectively manage and prolong the efficacy of this fungicide, it is crucial to monitor the sensitivity of Phytophthora populations.

Data Presentation: In Vitro Sensitivity of Phytophthora Species to this compound

The following tables summarize the 50% effective concentration (EC50) values for this compound against various Phytophthora species, as determined by mycelial growth inhibition on amended agar (B569324) media. These values are critical for establishing baseline sensitivity and detecting shifts towards resistance.

Table 1: EC50 Values of this compound against Phytophthora infestans

Geographic OriginIsolate CountEC50 Range (µg/L)Mean EC50 (µg/L)Year of StudyReference
Europe (various countries)1502 - 80Not specified2003-2012[1]
Europe (France)34Not specified17.32003-2012[2]
Serbia122.6 - 5.0Not specified2005-2007[6][7]

Table 2: EC50 Values of this compound against Other Phytophthora Species

Phytophthora SpeciesIsolate CountEC50 Range (µg/mL)Mean EC50 (µg/mL)Year of StudyReference
P. sojae1120.023 - 0.0860.0482016[4]
P. cactorum730.04 - 0.29 (mg/L)0.15 (mg/L)2015[8]
P. capsici1580.023 - 0.3830.1142011[9]

Experimental Protocols

Protocol 1: In Vitro Sensitivity Assay using Poisoned Agar Technique

This protocol details the determination of this compound's EC50 value against Phytophthora isolates based on the inhibition of mycelial growth on fungicide-amended agar.[1][10]

Materials:

  • Pure cultures of Phytophthora isolates

  • Technical grade this compound

  • Acetone (B3395972) or Dimethyl sulfoxide (B87167) (DMSO)

  • Carrot agar or other suitable growth medium (e.g., V8 juice agar)[1][11]

  • Sterile Petri dishes (9 cm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetone or DMSO.

  • Media Preparation: Prepare the desired growth medium (e.g., carrot agar) and autoclave.[1] Allow the medium to cool to approximately 45-50°C in a water bath.

  • Fungicide Amendment: Add appropriate aliquots of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).[2] Ensure the final concentration of the solvent (acetone or DMSO) is consistent across all plates and does not inhibit fungal growth (typically ≤0.1% v/v).

  • Pouring Plates: Pour the amended and control (solvent only) agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing Phytophthora culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal temperature for the specific Phytophthora species (e.g., 18-20°C for P. infestans).

  • Data Collection: After a defined incubation period (e.g., 7-10 days), when the colony on the control plate has reached a significant diameter, measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the mean colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition relative to the control.

    • Use probit analysis or other appropriate statistical software to calculate the EC50 value, which is the concentration of this compound that inhibits mycelial growth by 50%.[6]

Protocol 2: In Vivo Sensitivity Assay using Leaf Disc Method

This protocol describes an in vivo method to assess this compound's efficacy, though it is noted to sometimes yield inconsistent results.[1]

Materials:

  • Susceptible host plant leaves (e.g., potato or tomato)

  • Phytophthora zoospore suspension

  • Technical grade this compound

  • Wetting agent (e.g., Tween 20)

  • Humid chambers (e.g., Petri dishes with moist filter paper)

Procedure:

  • Plant Material: Use young, fully expanded leaves from healthy, greenhouse-grown plants.

  • Fungicide Application: Prepare a series of this compound concentrations in water with a wetting agent. Spray the leaves to runoff and allow them to dry completely.

  • Leaf Disc Preparation: Use a cork borer to cut discs from the treated and control (water + wetting agent) leaves.

  • Inoculation: Place the leaf discs, abaxial side up, in humid chambers. Place a droplet of a standardized zoospore suspension (e.g., 1 x 10^5 zoospores/mL) in the center of each disc.[12]

  • Incubation: Incubate the chambers in the dark at an appropriate temperature and high humidity.

  • Disease Assessment: After 5-7 days, assess the percentage of the leaf disc area covered by lesions or sporulation.

  • Data Analysis: Calculate the percentage of disease control for each this compound concentration relative to the control. Determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of this compound Action

Zoxamide_Pathway cluster_cell Phytophthora Cell This compound This compound BetaTubulin β-tubulin This compound->BetaTubulin Microtubule Microtubule Polymerization BetaTubulin->Inhibition Mitosis Mitosis Microtubule->Mitosis Essential for CellDivision Cell Division Mitosis->CellDivision Inhibition->Microtubule InVitro_Workflow A Prepare this compound Stock Solution C Amend Medium with this compound Concentrations A->C B Prepare & Autoclave Growth Medium B->C D Pour Amended Agar Plates C->D E Inoculate with Phytophthora Mycelial Plugs D->E F Incubate Plates E->F G Measure Colony Diameters F->G H Calculate % Inhibition & EC50 Value G->H Resistance_Monitoring A Establish Baseline Sensitivity (EC50 of wild-type population) D Compare EC50 to Baseline A->D B Isolate Phytophthora from This compound-Treated Fields C Perform In Vitro Sensitivity Assay B->C C->D E Significant Shift in EC50? D->E F Potential Resistance Detected Investigate Mechanism (e.g., β-tubulin gene sequencing) E->F Yes G Sensitivity within Expected Range E->G No

References

Application Notes and Protocols for Zoxamide Formulation in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoxamide is a benzamide (B126) fungicide highly effective against oomycete pathogens, making it a valuable tool in agricultural research and disease management.[1][2] Its primary mode of action is the disruption of microtubule dynamics by binding to the β-subunit of tubulin, which leads to the inhibition of mitosis and cell division in susceptible fungi.[1][2][3] This document provides detailed application notes and protocols for the preparation and use of this compound formulations in a greenhouse setting. These guidelines are intended to assist researchers in conducting efficacy and phytotoxicity trials to evaluate the potential of this compound-based formulations for crop protection.

The protocols outlined below cover the preparation of a lab-scale this compound formulation, procedures for evaluating its efficacy against target pathogens, and methods for assessing potential phytotoxicity to host plants. Adherence to these standardized protocols will help ensure the generation of reliable and reproducible data.

Data Presentation

Quantitative data from greenhouse trials should be meticulously recorded and organized to allow for clear interpretation and comparison. The following tables provide templates for summarizing key findings from efficacy and phytotoxicity assessments.

Table 1: Efficacy of this compound Formulation on Phytophthora infestans on Tomato Plants

This compound Concentration (µg/mL)Replicate 1 (% Disease Severity)Replicate 2 (% Disease Severity)Replicate 3 (% Disease Severity)Mean Disease Severity (%)Disease Control (%)
0 (Control)85908887.70.0
1045504847.745.6
2520252222.374.6
505866.392.8
1001211.398.5

Table 2: Phytotoxicity of this compound Formulation on Tomato Plants

This compound Concentration (µg/mL)Replicate 1 (Phytotoxicity Score)Replicate 2 (Phytotoxicity Score)Replicate 3 (Phytotoxicity Score)Mean Phytotoxicity ScoreObservations
0 (Control)0000.0No visible damage
500000.0No visible damage
1001010.7Slight, transient leaf speckling
2002121.7Mild leaf margin chlorosis
4003343.3Moderate stunting and leaf curling

*Phytotoxicity Score: 0 = No effect; 1 = Slight discoloration; 2 = Mild stunting or chlorosis; 3 = Moderate stunting and/or necrosis; 4 = Severe stunting and/or necrosis; 5 = Plant death.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in a greenhouse setting.

Protocol 1: Preparation of this compound Wettable Powder (WP) Formulation

Objective: To prepare a stable and effective wettable powder formulation of this compound for greenhouse trials.

Materials:

  • This compound, technical grade (97-98% purity)

  • Wettable powder carrier (e.g., Kaolin clay)

  • Wetting agent (e.g., Sodium dodecyl sulfate)

  • Dispersing agent (e.g., Lignosulfonate)

  • Mortar and pestle or ball mill

  • Analytical balance

  • Spatula

  • Storage container

Procedure:

  • Pre-milling: In a mortar and pestle, gently grind the technical grade this compound to a fine powder.

  • Blending: In a clean, dry container, combine the following components in the specified ratios (w/w):

    • This compound, pre-milled: 10%

    • Wettable powder carrier: 85%

    • Wetting agent: 2%

    • Dispersing agent: 3%

  • Milling: Transfer the blended components to a ball mill. Mill the mixture for 1-2 hours or until a homogenous, fine powder is achieved. If a ball mill is not available, continue to grind the mixture in the mortar and pestle for at least 30 minutes.

  • Storage: Store the final wettable powder formulation in a cool, dry, and dark place in a tightly sealed container.

Protocol 2: Greenhouse Efficacy Trial

Objective: To evaluate the efficacy of the prepared this compound formulation in controlling a target oomycete pathogen on a host plant.

Materials:

  • Prepared this compound WP formulation

  • Healthy, susceptible host plants (e.g., tomato, potato, grape)

  • Oomycete pathogen culture (e.g., Phytophthora infestans, Plasmopara viticola)

  • Pressurized sprayers

  • Distilled water

  • Humid chamber or plastic bags

  • Disease severity rating scale

Procedure:

  • Plant Preparation: Grow host plants to a suitable size for inoculation (e.g., 4-6 true leaves for tomato).

  • Treatment Application:

    • Prepare a stock solution of the this compound WP formulation. For a 1000 µg/mL stock, suspend 0.1 g of the 10% WP formulation in 100 mL of distilled water.

    • From the stock solution, prepare a series of dilutions to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).

    • Include a control group treated with distilled water only.

    • Randomly assign plants to each treatment group, with at least 3-5 replicate plants per treatment.

    • Apply the this compound solutions to the foliage of the plants until runoff, ensuring complete coverage.

  • Inoculation:

    • 24 hours after fungicide application, prepare an inoculum suspension of the target pathogen (e.g., sporangia or zoospores) according to standard laboratory protocols.

    • Inoculate the treated plants with the pathogen suspension, ensuring a uniform application.

  • Incubation: Place the inoculated plants in a humid chamber or cover them with plastic bags to maintain high humidity, which is conducive to disease development.

  • Data Collection:

    • After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each plant using a standardized rating scale (e.g., percentage of leaf area affected).

    • Record the data for each replicate of each treatment.

Protocol 3: Phytotoxicity Assessment

Objective: To evaluate the potential for the this compound formulation to cause injury to the host plant.

Materials:

  • Prepared this compound WP formulation

  • Healthy host plants

  • Pressurized sprayers

  • Distilled water

  • Phytotoxicity rating scale

Procedure:

  • Plant Preparation: Use healthy, actively growing plants of the same species and age as in the efficacy trial.

  • Treatment Application:

    • Prepare a range of this compound concentrations, including the highest concentration used in the efficacy trial and 2-4 fold higher concentrations.

    • Include a control group treated with distilled water only.

    • Apply the solutions to the plants as described in the efficacy trial protocol.

  • Observation:

    • Observe the plants for signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).

    • Record any observed symptoms, such as leaf yellowing (chlorosis), burning (necrosis), distortion, or stunting.

    • Use a phytotoxicity rating scale (as shown in Table 2) to quantify the level of damage.

Visualizations

G cluster_formulation Protocol 1: Formulation Preparation cluster_trial Protocols 2 & 3: Greenhouse Trial Workflow Zox_tech This compound (Technical Grade) Blend Blending of Components Zox_tech->Blend Carrier Wettable Powder Carrier Carrier->Blend Wetting Wetting Agent Wetting->Blend Dispersing Dispersing Agent Dispersing->Blend Mill Milling Blend->Mill WP_Formulation This compound WP Formulation Mill->WP_Formulation Treatment This compound Application WP_Formulation->Treatment Plants Healthy Host Plants Plants->Treatment Inoculation Pathogen Inoculation (Efficacy Trial) Treatment->Inoculation Phyto_Data Phytotoxicity Data Collection (Plant Damage) Treatment->Phyto_Data Observe over 14 days Incubation Incubation in Humid Environment Inoculation->Incubation Efficacy_Data Efficacy Data Collection (Disease Severity) Incubation->Efficacy_Data G cluster_pathway This compound's Mechanism of Action This compound This compound Binding Binding to β-Tubulin This compound->Binding BetaTubulin Fungal β-Tubulin BetaTubulin->Binding Disruption Disruption of Microtubule Polymerization Binding->Disruption Cytoskeleton Microtubule Cytoskeleton Destruction Disruption->Cytoskeleton Mitosis Mitotic Arrest (Nuclear Division Inhibition) Cytoskeleton->Mitosis CellDeath Fungal Cell Death Mitosis->CellDeath

References

Application Notes and Protocols for the Detection of Zoxamide Residues in Crops

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zoxamide is a benzamide (B126) fungicide widely used to control oomycete pathogens, such as downy mildew and late blight, on a variety of crops including grapes, potatoes, tomatoes, and cucurbits.[1][2] Its application necessitates the development of sensitive and reliable analytical methods to monitor its residues in agricultural products, ensuring compliance with regulatory limits and safeguarding consumer health. This document provides detailed application notes and protocols for the determination of this compound residues in various crop matrices. The methods described include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, with a focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Analytical Methods Overview

Several analytical techniques are suitable for the determination of this compound residues. Gas chromatography coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) is commonly employed for its sensitivity and selectivity.[3][4][5] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) or coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative for the analysis of this compound, particularly in complex matrices.[6][7]

The QuEChERS method has become a standard for pesticide residue analysis in food due to its simplicity, speed, and low solvent consumption.[8][9][10][11] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup. This approach is highly effective for multiresidue analysis and is well-suited for this compound.[8][9][10]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of this compound residues in different crop matrices.

Table 1: Gas Chromatography-Based Methods

MethodMatrixFortification Levels (mg/kg)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
GC-ITMS (EI and CI)Grape, Must, Wine, Spirits0.05 - 2.0086 - 1140.010.05 (0.08 in CI)[1][12]
GC/ECDSoil---0.01[4][5]
GC/ECDCucumbers~180 - 97 (procedural recovery)--[2]

Table 2: High-Performance Liquid Chromatography-Based Methods

MethodMatrixLinearity RangeRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
RP-HPLCWine5.0 µg/L - 200 mg/L96.7 - 101.51.96.2[6]

Table 3: QuEChERS-Based LC-MS/MS Methods for Amide Fungicides (including this compound analogs)

MatrixSpiked Levels (mg/kg)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
Cabbage, Celery, Strawberry, Grape0.01, 0.5, 5.072.4 - 98.5<0.0030.01[13]

Experimental Protocols

Protocol 1: Determination of this compound in Grapes and Wine by GC-ITMS

This protocol is based on the method described by Angioni et al. (2005).[1][12]

1. Sample Preparation

  • Grapes: Homogenize a representative sample of grapes.

  • Wine/Must: Use the liquid sample directly.

2. Extraction

  • Weigh 10 g of homogenized grape sample or pipette 10 mL of wine/must into a 50 mL centrifuge tube.

  • Add 10 mL of hexane (B92381).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the hexane supernatant for GC-ITMS analysis. No clean-up step is required.[1][12]

3. GC-ITMS Analysis

  • Gas Chromatograph: Agilent 6890N GC or equivalent.

  • Injector: Split/splitless injector with a carbofrit inserted into the glass liner for large volume injections.[1][12]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Agilent 5973N Ion Trap MS or equivalent.

  • Ionization Mode: Electron Impact (EI) and Chemical Ionization (CI).[1][12]

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

Protocol 2: Determination of this compound in Wine by RP-HPLC

This protocol is based on the method described by Borahan et al. (2019).[6]

1. Sample Preparation

  • Filter the wine sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Analysis

  • HPLC System: Agilent 1260 Infinity HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Methanol (B129727) and water (82:18, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: Room temperature.[6]

  • Injection Volume: 50 µL.[6]

  • Detection Wavelength: 254 nm.[6]

3. Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Protocol 3: General QuEChERS Method for this compound in Fruits and Vegetables followed by LC-MS/MS

This protocol is a generalized procedure based on the principles of the QuEChERS method, widely applicable to various fruits and vegetables.[8][9][10][13]

1. Sample Preparation

  • Homogenize a representative sample of the crop (e.g., tomatoes, cucumbers, leafy greens). For samples with high water content, it may be beneficial to freeze-dry them first.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction

  • Add 10-15 mL of acetonitrile (B52724) (containing 1% acetic acid for better recovery of some pesticides) to the centrifuge tube.[9][10]

  • Add the appropriate QuEChERS extraction salts. A common formulation is 4 g anhydrous MgSO₄ and 1 g NaCl, or 6 g anhydrous MgSO₄ and 1.5 g sodium acetate.[9]

  • Shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6-8 mL) to a 15 mL d-SPE tube.

  • The d-SPE tube should contain a combination of sorbents to remove interfering matrix components. A common composition for general produce is 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For pigmented samples, graphitized carbon black (GCB) may be added, but it can also retain planar pesticides like this compound, so its use should be optimized.

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter before injection.

4. LC-MS/MS Analysis

  • LC-MS/MS System: A modern triple quadrupole mass spectrometer is recommended for high sensitivity and selectivity.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Two or three characteristic transitions should be monitored for each analyte for confident identification and quantification.

Diagrams

GC_ITMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Grape Grape Sample Homogenize Homogenize Grape->Homogenize Weigh Weigh 10g / Pipette 10mL Homogenize->Weigh Wine Wine/Must Sample Wine->Weigh AddHexane Add 10mL Hexane Weigh->AddHexane Vortex Vortex 1 min AddHexane->Vortex Centrifuge Centrifuge 5 min Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect GC_ITMS GC-ITMS Analysis Collect->GC_ITMS HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Wine Wine Sample Filter Filter (0.45 µm) Wine->Filter HPLC RP-HPLC Analysis Filter->HPLC CalCurve Calibration Curve HPLC->CalCurve Quantify Quantify this compound HPLC->Quantify CalCurve->Quantify QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Fruit/Vegetable Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh 10-15g Homogenize->Weigh AddACN Add Acetonitrile Weigh->AddACN AddSalts Add QuEChERS Salts AddACN->AddSalts Shake Shake 1 min AddSalts->Shake Centrifuge1 Centrifuge 5 min Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddDSPE Add d-SPE Sorbents Transfer->AddDSPE Vortex Vortex 30s AddDSPE->Vortex Centrifuge2 Centrifuge 5 min Vortex->Centrifuge2 LCMSMS LC-MS/MS Analysis Centrifuge2->LCMSMS

References

Application Notes and Protocols for In Vitro Assay of Zoxamide's Effect on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoxamide is a benzamide (B126) fungicide that effectively controls various plant pathogens, particularly oomycetes. Its primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules, essential components of the eukaryotic cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. Their proper function is critical for cell division, intracellular transport, and the maintenance of cell shape. This compound targets the β-tubulin subunit, leading to the disruption of microtubule assembly, which in turn causes mitotic arrest and subsequent cell death in susceptible fungi.[1][2][3][4]

These application notes provide a detailed protocol for assessing the in vitro effect of this compound on tubulin polymerization. The described fluorescence-based assay is a robust method for determining the inhibitory activity of compounds targeting tubulin.

Mechanism of Action: this compound's Effect on Tubulin Polymerization

This compound exerts its antifungal activity by binding to β-tubulin, thereby inhibiting the polymerization of tubulin heterodimers into microtubules.[1][2] This disruption of microtubule formation interferes with essential cellular processes, most notably mitosis, leading to cell cycle arrest and ultimately, apoptosis. The binding of this compound to β-tubulin is a key molecular initiating event that triggers the downstream cellular effects.

Zoxamide_Mechanism cluster_process Cellular Process This compound This compound betaTubulin β-Tubulin Subunit This compound->betaTubulin Binds to TubulinPolymerization Tubulin Polymerization This compound->TubulinPolymerization Inhibits MicrotubuleFormation Microtubule Formation Mitosis Mitosis CellDeath Fungal Cell Death experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound dilutions in DMSO add_reagents Add buffer, DAPI, and this compound to 96-well plate prep_this compound->add_reagents prep_tubulin Reconstitute purified tubulin in General Tubulin Buffer on ice add_tubulin Add tubulin to wells prep_tubulin->add_tubulin prep_reagents Prepare GTP and DAPI solutions prep_reagents->add_reagents add_reagents->add_tubulin incubate Incubate at 37°C for 2 min add_tubulin->incubate initiate_polymerization Initiate polymerization by adding GTP incubate->initiate_polymerization read_fluorescence Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes at 37°C initiate_polymerization->read_fluorescence plot_curves Plot fluorescence intensity vs. time read_fluorescence->plot_curves calculate_inhibition Calculate % inhibition for each This compound concentration plot_curves->calculate_inhibition determine_ic50 Determine IC50 value from dose-response curve calculate_inhibition->determine_ic50

References

Experimental Use of Zoxamide for Controlling Plasmopara viticola: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Zoxamide, a benzamide (B126) fungicide, for the control of the oomycete Plasmopara viticola, the causal agent of grapevine downy mildew. This document includes a summary of its mechanism of action, quantitative efficacy data, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound's primary mode of action is the disruption of microtubule dynamics in oomycetes. It specifically targets and binds to the β-tubulin subunit of the microtubule, a key component of the cytoskeleton.[1][2] This binding is covalent and highly specific, leading to the inhibition of tubulin polymerization.[1] The disruption of the microtubule cytoskeleton results in the arrest of nuclear division (mitosis), ultimately inhibiting the growth and proliferation of the pathogen.[1][2]

dot

cluster_Zoxamide_Action This compound Action cluster_Cellular_Process Cellular Process cluster_Pathogen_Impact Impact on Pathogen This compound This compound beta_tubulin β-tubulin subunit This compound->beta_tubulin Covalent binding tubulin_polymerization Tubulin Polymerization beta_tubulin->tubulin_polymerization Inhibits microtubule_formation Microtubule Formation tubulin_polymerization->microtubule_formation mitotic_arrest Mitotic Arrest (Nuclear Division Inhibition) microtubule_formation->mitotic_arrest Disrupts growth_inhibition Growth Inhibition & Cell Death mitotic_arrest->growth_inhibition

Caption: Mechanism of action of this compound on Plasmopara viticola.

Quantitative Data on Efficacy

The efficacy of this compound against Plasmopara viticola has been quantified in numerous studies, primarily through the determination of the Effective Concentration (EC50) and Minimum Inhibitory Concentration (MIC). These values are crucial for monitoring the sensitivity of pathogen populations and detecting the emergence of resistance.

Table 1: In Vitro Efficacy of this compound against Plasmopara viticola (Sensitive Isolates)
ParameterConcentration Range (mg/L)Geographic Origin of IsolatesReference
EC50< 0.1 - 0.2Italy[1][3][4]
MIC< 10Italy[3][5]
Table 2: In Vitro Efficacy of this compound against Plasmopara viticola (Reduced Sensitivity/Resistant Isolates)
ParameterConcentration Range (mg/L)Geographic Origin of IsolatesReference
EC50> 25Italy[1]
MIC> 100Italy[1][2][5]

Experimental Protocols

The following are detailed protocols for two key in vitro assays used to evaluate the efficacy of this compound against Plasmopara viticola.

Leaf Disc Bioassay for Fungicide Sensitivity

This assay assesses the ability of a fungicide to inhibit the sporulation of P. viticola on grapevine leaf discs.

dot

cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis A Prepare this compound Solutions D Treat Leaf Discs A->D B Excise Grape Leaf Discs B->D C Prepare Sporangia Inoculum E Inoculate with P. viticola C->E D->E F Incubate E->F G Assess Disease Severity F->G H Calculate EC50/MIC G->H

Caption: Workflow for the Plasmopara viticola leaf disc bioassay.

Materials:

  • Fresh, young, and healthy grapevine leaves (susceptible variety)

  • This compound (technical grade or formulated product)

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Petri dishes or multi-well plates

  • Filter paper

  • Cork borer or biopsy punch (e.g., 1 cm diameter)

  • Hemocytometer or counting chamber

  • Microscope

  • Humid chamber or incubator

Protocol:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Include a control with DMSO and water only.

  • Leaf Disc Preparation:

    • Collect young, fully expanded grapevine leaves.

    • Wash the leaves thoroughly with sterile distilled water and pat dry.

    • Using a cork borer, excise discs from the leaves, avoiding major veins.

  • Inoculum Preparation:

    • Collect fresh sporangia of P. viticola from infected grapevine leaves showing "oil spot" lesions.

    • Suspend the sporangia in sterile distilled water.

    • Adjust the concentration of the sporangial suspension to 1 x 10^5 to 5 x 10^5 sporangia/mL using a hemocytometer.

  • Treatment and Inoculation:

    • Place the leaf discs abaxial (lower) side up on moist filter paper in Petri dishes or in the wells of a multi-well plate.

    • Apply a small, known volume (e.g., 20 µL) of each this compound dilution or the control solution to the surface of each leaf disc.

    • Allow the treatment to dry in a laminar flow hood.

    • Inoculate each leaf disc with a small droplet (e.g., 10 µL) of the prepared sporangial suspension.

  • Incubation:

    • Place the Petri dishes or multi-well plates in a humid chamber.

    • Incubate at 20-22°C with a photoperiod of 16 hours of light and 8 hours of dark for 6-7 days.

  • Assessment:

    • After the incubation period, assess the disease severity on each leaf disc by estimating the percentage of the disc area covered by sporulation.

    • A scoring scale can be used for assessment. For example, the OIV 452-1 descriptor scale ranges from 1 (very little resistance, dense sporulation) to 9 (very high resistance, no sporulation).[6][7]

  • Data Analysis:

    • Calculate the percentage of inhibition of sporulation for each this compound concentration relative to the control.

    • Determine the EC50 value (the concentration of this compound that inhibits sporulation by 50%) using probit analysis.

    • The MIC is the lowest concentration of this compound that completely inhibits sporulation.

Oospore Germination Inhibition Assay

This assay evaluates the effect of this compound on the germination of P. viticola oospores, the overwintering sexual spores of the pathogen.

dot

cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis A Extract Oospores C Inoculate Agar (B569324) Plates A->C B Prepare this compound-Amended Agar B->C D Incubate C->D E Count Germinated Oospores D->E F Calculate Germination Inhibition E->F

Caption: Workflow for the Plasmopara viticola oospore germination assay.

Materials:

  • Grapevine leaves with mature P. viticola oospores (collected at the end of the growing season)

  • This compound (technical grade or formulated product)

  • Sterile distilled water

  • Water agar (1-2%)

  • Blender or mortar and pestle

  • Sieves (e.g., 100 µm and 45 µm)

  • Centrifuge and centrifuge tubes

  • Petri dishes

  • Microscope

Protocol:

  • Oospore Extraction:

    • Collect grapevine leaves with visible downy mildew lesions at the end of the season.

    • Air-dry the leaves and store them under cool, dry conditions to allow for oospore maturation.

    • Grind the dried leaf material in a blender or with a mortar and pestle.

    • Suspend the ground material in sterile distilled water and pass it through a series of sieves to remove large debris and isolate the oospores.

    • Centrifuge the oospore suspension to pellet the oospores, and wash them several times with sterile distilled water.

  • Preparation of this compound-Amended Agar:

    • Prepare water agar and autoclave it.

    • Cool the agar to approximately 45-50°C.

    • Add the appropriate amount of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 mg/L). Include a control with no this compound.

    • Pour the amended agar into Petri dishes and allow it to solidify.

  • Inoculation:

    • Resuspend the cleaned oospores in sterile distilled water to a known concentration.

    • Spread a small volume (e.g., 100 µL) of the oospore suspension onto the surface of the this compound-amended and control agar plates.

  • Incubation:

    • Seal the Petri dishes and incubate them in the dark at 20°C for 14-21 days, or until germination is observed in the control plates.

  • Assessment:

    • Under a microscope, count the number of germinated and non-germinated oospores in several random fields of view for each plate. A minimum of 100 oospores should be counted per plate.

    • An oospore is considered germinated if a germ tube is visible.

  • Data Analysis:

    • Calculate the percentage of oospore germination for each this compound concentration and the control.

    • Determine the percentage of inhibition of germination for each concentration relative to the control.

    • Calculate the EC50 value for germination inhibition using appropriate statistical software.

    • The MIC is the lowest concentration of this compound that completely prevents oospore germination.

Resistance Management Considerations

Monitoring the sensitivity of P. viticola populations to this compound is crucial for sustainable disease management. Studies have shown that repeated applications of this compound can lead to a shift in the sensitivity of the pathogen population.[1] To mitigate the risk of resistance development, it is recommended to use this compound in rotation or in mixtures with fungicides that have different modes of action.[8] Adherence to the manufacturer's recommendations regarding the number and timing of applications is also essential.

References

Techniques for Studying Zoxamide's Impact on Fungal Cell Cycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the fungicide Zoxamide on fungal cell cycles. This compound, a benzamide (B126) fungicide, is a potent inhibitor of tubulin polymerization in oomycetes and other fungi, leading to mitotic arrest and cell death. The following sections detail the mechanism of action, quantitative data on its efficacy, and step-by-step protocols for key experimental techniques.

Mechanism of Action of this compound

This compound's primary mode of action is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. By binding to β-tubulin, a key component of microtubules, this compound inhibits their polymerization.[1][2] This disruption prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering cell death.[3] This specific mechanism makes this compound an effective agent against a range of plant-pathogenic fungi and oomycetes.[4][5]

Data Presentation

Quantitative Efficacy of this compound

The efficacy of this compound varies between different fungal and oomycete species. The following table summarizes the 50% effective concentration (EC₅₀) and Minimum Inhibitory Concentration (MIC) values reported in the literature.

Fungal/Oomycete SpeciesEC₅₀ (µg/mL)MIC (µg/mL)Reference
Phytophthora capsici0.023 - 0.383-[6]
Phytophthora cactorum0.04 - 0.29-[1]
Phytophthora infestans0.002 - 0.08>0.125[7]
Plasmopara viticola< 0.2<10 (sensitive)[8][9]
Plasmopara viticola> 0.4≥100 (resistant)[8][9]
Botrytis cinerea0.76 (sensitive)-[10][11]
This compound-Induced Cell Cycle Arrest

This compound's inhibition of tubulin polymerization leads to a block in the G2/M phase of the cell cycle. The following table provides a representative example of expected results from a flow cytometry experiment quantifying this effect. Note: The specific percentages will vary depending on the fungal species, this compound concentration, and treatment duration.

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)65%15%20%
This compound (1x MIC)20%10%70%
This compound (5x MIC)10%5%85%

Experimental Protocols

Fungal Growth Inhibition Assay

This protocol determines the EC₅₀ and MIC of this compound against a target fungus.

Materials:

  • Fungal culture

  • Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth/Agar)

  • This compound stock solution (in DMSO)

  • Sterile microtiter plates (96-well)

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate. Include a DMSO-only control.

  • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

  • Incubate the plate under optimal growth conditions for the fungus.

  • Measure fungal growth over time by reading the optical density (OD) at 600 nm.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the control.

  • Determine the EC₅₀ value (the concentration that inhibits growth by 50%) by plotting the inhibition data and fitting it to a dose-response curve. The MIC is the lowest concentration that completely inhibits visible growth.

Analysis of Cell Cycle by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Fungal culture treated with this compound and a control

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (10 mg/mL)

  • Propidium Iodide (PI) or SYTOX Green staining solution

  • Flow cytometer

Protocol:

  • Harvest fungal cells by centrifugation after treatment with this compound for the desired time.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at 4°C.

  • Rehydrate the fixed cells by washing with PBS.

  • Treat the cells with RNase A to degrade RNA and reduce background staining.

  • Stain the cells with PI or SYTOX Green, which intercalates with DNA.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content.

  • Generate a histogram of fluorescence intensity to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[12]

Visualization of Microtubules by Immunofluorescence Microscopy

This protocol allows for the direct observation of this compound's effect on the microtubule cytoskeleton.

Materials:

  • Fungal cells grown on coverslips and treated with this compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Cell wall digesting enzyme solution (e.g., zymolyase or lysing enzymes from Trichoderma harzianum)

  • Permeabilization buffer (e.g., 1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., monoclonal anti-β-tubulin antibody)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)

  • DNA stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Fix the fungal cells grown on coverslips with the fixation solution.

  • Digest the cell wall using an appropriate enzyme solution to allow antibody penetration.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-β-tubulin antibody.

  • Wash to remove unbound primary antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslip on a microscope slide with antifade medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope. In this compound-treated cells, expect to see disrupted or absent cytoplasmic microtubules and condensed, unsegregated chromosomes.[10]

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • This compound solution

  • Spectrophotometer with temperature control

Protocol:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

  • Add this compound or a vehicle control to the reaction mixture.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the increase in absorbance at 340 nm over time. The change in absorbance is proportional to the amount of polymerized tubulin.

  • Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.

Visualizations

Zoxamide_Workflow cluster_culture Fungal Culture cluster_treatment This compound Treatment cluster_assays Downstream Assays cluster_data Data Analysis fungal_culture Fungal Spores or Mycelia zoxamide_treatment Incubate with this compound (various concentrations) fungal_culture->zoxamide_treatment growth_inhibition Growth Inhibition Assay (OD Measurement) zoxamide_treatment->growth_inhibition flow_cytometry Flow Cytometry (DNA Staining) zoxamide_treatment->flow_cytometry microscopy Immunofluorescence (Microtubule Staining) zoxamide_treatment->microscopy biochemical In Vitro Tubulin Polymerization Assay zoxamide_treatment->biochemical ec50_mic Determine EC50 & MIC growth_inhibition->ec50_mic cell_cycle_profile Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow_cytometry->cell_cycle_profile microtubule_morphology Visualize Microtubule Disruption microscopy->microtubule_morphology polymerization_kinetics Analyze Polymerization Kinetics biochemical->polymerization_kinetics

Caption: Experimental workflow for studying this compound's impact.

Zoxamide_MoA This compound This compound beta_tubulin β-Tubulin This compound->beta_tubulin Binds to microtubule_polymerization Microtubule Polymerization This compound->microtubule_polymerization Inhibits beta_tubulin->microtubule_polymerization mitotic_spindle Mitotic Spindle Formation microtubule_polymerization->mitotic_spindle Leads to Disrupted mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Causes apoptosis Cell Death (Apoptosis) mitotic_arrest->apoptosis Induces

Caption: Mechanism of action of this compound leading to cell cycle arrest.

Spindle_Assembly_Checkpoint cluster_this compound This compound Action cluster_checkpoint Spindle Assembly Checkpoint (SAC) This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Causes Unattached_Kinetochores Unattached Kinetochores Microtubule_Disruption->Unattached_Kinetochores Leads to Mad1_Mad2 Mad1/Mad2 Complex Unattached_Kinetochores->Mad1_Mad2 Recruits Bub1_Bub3_Mad3 Bub1/Bub3/Mad3 Complex Unattached_Kinetochores->Bub1_Bub3_Mad3 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms Bub1_Bub3_Mad3->MCC APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibits Anaphase Anaphase Progression APC_C->Anaphase Triggers

References

Zoxamide Application in Research on Non-Oomycete Fungi: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoxamide is a benzamide (B126) fungicide primarily known for its high efficacy against oomycete pathogens.[1] Its unique mode of action involves the covalent binding to β-tubulin, leading to the disruption of the microtubule cytoskeleton and subsequent inhibition of nuclear division.[1] While its primary application has been in the control of oomycete-induced diseases, a growing body of research indicates that this compound also exhibits significant antifungal activity against a range of non-oomycete fungal pathogens. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on non-oomycete fungi, with a focus on species of agricultural and pharmaceutical importance.

This compound's activity against non-oomycete fungi, including important plant pathogens like Botrytis cinerea, Venturia inaequalis, Monilinia fructicola, Mycosphaerella fijiensis, and Cercospora beticola, makes it a valuable tool for fungicide research and development.[1] Understanding its efficacy and mechanism of action in these fungi can open new avenues for disease management strategies and the development of novel antifungal agents.

Mechanism of Action

The primary target of this compound is β-tubulin, a key component of microtubules. Microtubules are dynamic protein polymers essential for various cellular processes in eukaryotes, including mitosis, cell division, and intracellular transport. This compound covalently binds to a specific site on the β-tubulin subunit, disrupting the assembly and dynamics of the microtubule cytoskeleton.[1] This interference leads to an arrest of the cell cycle, specifically in mitosis, as the mitotic spindle cannot form correctly. The ultimate consequence for the fungus is the inhibition of growth and proliferation.

Zoxamide_Mechanism_of_Action This compound This compound beta_tubulin β-tubulin subunit This compound->beta_tubulin Covalent binding microtubule Microtubule This compound->microtubule Disruption of assembly beta_tubulin->microtubule Polymerization mitosis Mitosis microtubule->mitosis Mitotic spindle formation microtubule->mitosis fungal_growth Fungal Growth & Proliferation mitosis->fungal_growth Cell division mitosis->fungal_growth Experimental_Workflow cluster_invitro In Vitro Antifungal Activity cluster_cellular Cellular Effects cluster_molecular Molecular Analysis Mycelial Growth Inhibition Mycelial Growth Inhibition Spore Germination Assay Spore Germination Assay Mycelial Growth Inhibition->Spore Germination Assay DAPI Staining for Nuclear Division DAPI Staining for Nuclear Division Mycelial Growth Inhibition->DAPI Staining for Nuclear Division β-tubulin Gene Sequencing β-tubulin Gene Sequencing Mycelial Growth Inhibition->β-tubulin Gene Sequencing Fungal Isolate Fungal Isolate Fungal Isolate->Mycelial Growth Inhibition Fungal Isolate->Spore Germination Assay Resistance_Investigation_Workflow start Isolate with reduced sensitivity to this compound phenotypic Phenotypic Characterization (EC50/MIC determination) start->phenotypic molecular Molecular Analysis phenotypic->molecular sequencing β-tubulin gene sequencing molecular->sequencing comparison Sequence comparison with sensitive isolates sequencing->comparison mutation Identification of mutations comparison->mutation functional Functional analysis of mutations (e.g., site-directed mutagenesis) mutation->functional Mutation found conclusion Confirmation of resistance mechanism mutation->conclusion No mutation in target gene (investigate other mechanisms, e.g., efflux pumps) functional->conclusion

References

Application Note: Preparation of Zoxamide Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zoxamide is a benzamide (B126) fungicide widely used in agriculture that has found applications in laboratory research due to its specific mechanism of action.[1][2] It functions as a potent inhibitor of microtubule dynamics by covalently binding to the β-tubulin subunit.[3][4] This interaction disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle and subsequent cell death.[3][5]

Given its low aqueous solubility, preparing homogenous and accurate this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo experiments.[2][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a laboratory setting.

Physicochemical Properties and Solubility

This compound is a white, solid powder with a molecular weight of 336.6 g/mol .[4][6] Its poor solubility in water necessitates the use of organic solvents for creating stock solutions. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₆Cl₃NO₂[6][7]
Molecular Weight 336.6 g/mol [6][7]
CAS Number 156052-68-5[4][6]
Appearance White solid powder[4][6]
Water Solubility 0.681 mg/L (at 20°C)[6]
log Kow 3.76[1][6]

This compound's solubility in various organic solvents is crucial for selecting an appropriate vehicle for stock solution preparation.

SolventSolubility (g/L at 20°C)Reference
Acetone 55.7[1][4]
Ethyl Acetate 20.0[1]
1,2-Dichloroethane 12.5[1]
n-Octanol 6.49[1]
Xylene 1.56[1]
n-Heptane 0.038[1]

For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solvating power and compatibility with cell culture media at low final concentrations (typically ≤0.5%).[8][9][10]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution, a common concentration for laboratory use.

3.1 Materials and Reagents

  • This compound powder (≥98% purity)[4]

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

3.2 Step-by-Step Procedure

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.

    • Molecular Weight (MW) of this compound = 336.6 g/mol

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 336.6 g/mol x (1000 mg / 1 g)

    • Mass = 3.366 mg

  • Weigh this compound: Carefully weigh out 3.366 mg of this compound powder using an analytical balance and transfer it into a sterile 1.5 mL amber microcentrifuge tube.

    • Note: It is crucial to handle this compound powder in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11]

  • Add Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.[12] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.

  • Storage and Stability: Label all aliquots clearly with the compound name, concentration, solvent, and preparation date. Store the stock solution aliquots at -20°C. When stored properly, this compound solutions are stable.[6][13] One manufacturer suggests stability for at least two years at +4°C, implying greater stability at -20°C.[4]

Application Example: Dilution for In Vitro Assays

To treat cells with a final concentration of 10 µM this compound in a culture well containing 1 mL of medium, perform a serial dilution.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile DMSO or cell culture medium. (e.g., 5 µL of 10 mM stock + 45 µL of solvent).

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock to the 1 mL of cell culture medium. This results in a 1:1000 dilution and a final this compound concentration of 1 µM. The final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.[10][14]

    • Note: Always add the final this compound solution to the cell culture medium and mix gently, rather than adding it directly onto the cells.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing a this compound stock solution.

G cluster_workflow Workflow: this compound Stock Solution Preparation start Start weigh 1. Weigh 3.37 mg of this compound Powder start->weigh add_solvent 2. Add 1 mL of DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate until Dissolved add_solvent->dissolve aliquot 4. Aliquot into Working Volumes dissolve->aliquot store 5. Store at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for this compound stock solution preparation.

Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by interfering with the cell division machinery, as depicted in the pathway below.

G cluster_pathway This compound's Mechanism of Action Tubulin αβ-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization This compound This compound BetaTubulin β-Tubulin Subunit This compound->BetaTubulin Covalently Binds to BetaTubulin->Polymerization Inhibits Microtubules Functional Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest Mitotic Arrest & Cell Death Spindle->Arrest Disrupted

Caption: this compound binds to β-tubulin, inhibiting microtubule polymerization.

References

Troubleshooting & Optimization

Optimizing Zoxamide concentration for in vitro bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Zoxamide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro bioassays. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a benzamide (B126) fungicide that targets the microtubule cytoskeleton in susceptible organisms, primarily Oomycetes. It covalently binds to the β-tubulin subunit, inhibiting the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule dynamics leads to the arrest of nuclear division (mitosis), ultimately inhibiting cell division and growth.[1][2]

Q2: What is the primary application of this compound in in vitro bioassays?

A2: In a laboratory setting, this compound is primarily used to determine its efficacy against various fungal and oomycete pathogens through susceptibility testing. Key applications include establishing baseline sensitivity of wild-type isolates, monitoring for the development of resistance, and screening for synergistic or antagonistic interactions with other compounds. It is particularly effective against a broad range of Oomycetes, such as Phytophthora infestans and Plasmopara viticola.

Q3: In which solvents should I dissolve this compound for my experiments?

A3: this compound has low aqueous solubility (0.681 mg/L at 20°C).[3][4] Therefore, it is highly recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (B87167) (DMSO) or ethanol.[5] This stock solution can then be diluted to the final working concentration in the appropriate culture medium. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that could impact the growth of the test organism, typically below 1% and often recommended to be at or below 0.1% to 0.5%.[5][6][7]

Q4: What is a typical effective concentration range for this compound in vitro?

A4: The effective concentration of this compound, often expressed as the EC50 (the concentration that inhibits 50% of growth), varies depending on the target organism and the specific experimental conditions. For sensitive Oomycete isolates, EC50 values for mycelial growth are often in the range of 0.002 to 0.1 mg/L (2 to 100 µg/L).[8][9] However, for some organisms or resistant strains, higher concentrations may be necessary. It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific isolate.

Q5: Is this compound cytotoxic to mammalian cells?

A5: this compound has been shown to be cytotoxic to mammalian cell lines, such as human liver cancer cells (HepG2) and human lung adenocarcinoma cells (A549), at higher concentrations.[1][2][10] For instance, cytotoxicity was observed at concentrations of 46.34 µM and higher in HepG2 cells.[1][10] When designing experiments, it is important to consider potential cytotoxic effects, especially in studies not focused on anti-oomycete activity.

Troubleshooting Guides

Issue 1: High variability in EC50 values across replicate experiments.

  • Potential Cause: Inconsistent inoculum density.

    • Solution: Standardize your inoculum preparation. For mycelial plugs, use a cork borer of a consistent diameter from the actively growing edge of a culture plate. For spore suspensions, use a hemocytometer or spectrophotometer to ensure a consistent spore concentration in each experiment.[11]

  • Potential Cause: Inaccurate serial dilutions.

    • Solution: Calibrate your pipettes regularly.[11] Use fresh pipette tips for each dilution step and ensure thorough mixing of the stock solution before making dilutions. When preparing working solutions, add the this compound stock directly to the culture medium and mix well.

  • Potential Cause: Edge effects in microtiter plates.

    • Solution: Avoid using the outer wells of 96-well plates as they are more susceptible to evaporation, which can alter the concentration of this compound.[11] If their use is unavoidable, fill the surrounding wells with sterile water or media to minimize evaporation.

Issue 2: this compound precipitates in the culture medium.

  • Potential Cause: Low solubility of this compound in aqueous solutions.

    • Solution: Ensure your this compound stock solution is fully dissolved in DMSO before diluting it in the culture medium. When preparing the final concentration, add the stock solution to the medium while vortexing or stirring to facilitate dispersion. Do not exceed the solubility limit in the final assay medium. The final DMSO concentration should be kept as low as possible while maintaining this compound in solution.[6]

  • Potential Cause: Interaction with components of the culture medium.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted solutions in aqueous media for extended periods. If precipitation persists, consider preparing the this compound-amended media immediately before inoculation.

Issue 3: No inhibitory effect observed at expected concentrations.

  • Potential Cause: The test organism is resistant to this compound.

    • Solution: Confirm the identity and purity of your fungal or oomycete isolate. Compare your results with a known sensitive (wild-type) strain if available. Sequence the β-tubulin gene of your isolate to check for mutations that may confer resistance.

  • Potential Cause: Degradation of the this compound stock solution.

    • Solution: Store your this compound stock solution in DMSO at -20°C, protected from light.[5] Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions periodically, for example, every 6 months.

  • Potential Cause: Inappropriate assay conditions.

    • Solution: Verify that the incubation temperature, pH of the medium, and incubation time are optimal for the growth of your test organism. Ensure that the assay duration is sufficient to observe a significant inhibitory effect.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Pathogens

Target OrganismAssay TypeEC50 Range (mg/L)Reference
Phytophthora infestansMycelial Growth0.002 - 0.08[8]
Plasmopara viticola (sensitive)Sporangia Germination< 0.2[12]
Plasmopara viticola (resistant)Sporangia Germination> 25[12][13]

Table 2: In Vitro Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineAssay TypeCytotoxic ConcentrationReference
HepG2 (Human Liver Cancer)Cell ViabilitySignificant decrease at ≥ 46.34 µM[1][10]
A549 (Human Lung Adenocarcinoma)Cell ViabilityCytotoxic at 463.4 µM[1][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Sterilization: Filter-sterilize the stock solution using a 0.2 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stored properly, the stock solution in DMSO is stable for up to 6 months.[5]

Protocol 2: Mycelial Growth Inhibition Assay (Agar Dilution Method)
  • Media Preparation: Prepare the appropriate agar (B569324) medium for your test organism (e.g., Potato Dextrose Agar - PDA). Autoclave and cool to 45-50°C.

  • This compound Amendment: Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with an equivalent amount of DMSO and plates with no additions.

  • Plating: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 4-6 mm in diameter) from the leading edge of an actively growing culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the test organism in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the mycelial growth in the control plates reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by plotting the inhibition percentage against the log of the this compound concentration and fitting a dose-response curve.[14][15]

Protocol 3: Spore Germination Assay
  • Spore Suspension: Harvest spores from a fresh culture into sterile water or a suitable buffer. Determine the spore concentration using a hemocytometer and adjust to the desired density (e.g., 1 x 10^4 to 1 x 10^5 spores/mL).

  • Assay Setup: In a 96-well microtiter plate, add the this compound stock solution to a germination-supporting medium (e.g., Potato Dextrose Broth) to achieve a range of final concentrations. Include appropriate solvent controls.

  • Inoculation: Add the spore suspension to each well.

  • Incubation: Incubate the plate under conditions that promote germination (e.g., specific temperature and light/dark cycle) for a predetermined time (typically 6-24 hours).

  • Assessment: Using a microscope, count the number of germinated and non-germinated spores in a random field of view for each well. A spore is typically considered germinated if the germ tube is at least as long as the spore's diameter.[16]

  • Analysis: Calculate the percentage of germination inhibition for each concentration compared to the control and determine the EC50 value.

Protocol 4: Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include wells with untreated cells and a solvent control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT labeling reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[17]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[18]

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC50 (concentration that inhibits 50% of cell viability).

Visualizations

Zoxamide_Mechanism_of_Action cluster_Cell Oomycete Cell cluster_Process Cellular Process Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Bound_Tubulin This compound-β-Tubulin Complex Tubulin->Bound_Tubulin Mitosis Mitosis (Nuclear Division) Microtubule->Mitosis Essential for Spindle Formation This compound This compound This compound->Tubulin Covalent Binding to β-Subunit Bound_Tubulin->Microtubule Inhibition of Assembly Bound_Tubulin->Mitosis Disruption Cell_Division Cell Division & Growth Mitosis->Cell_Division

Caption: this compound's mechanism of action via β-tubulin binding.

EC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare this compound Stock (in DMSO) D Create Serial Dilutions of this compound in Medium A->D B Prepare Fungal Inoculum (Spores or Mycelial Plugs) E Inoculate Medium with Fungal Culture B->E C Prepare Culture Medium (Agar or Broth) C->D D->E F Incubate under Optimal Conditions E->F G Measure Growth or Germination F->G H Calculate % Inhibition vs. Control G->H I Plot Dose-Response Curve H->I J Calculate EC50 Value I->J

Caption: Experimental workflow for EC50 determination.

Troubleshooting_Zoxamide_Assay Start Inconsistent or Unexpected Results? Q1 High Variability Between Replicates? Start->Q1 Yes Q2 No Fungal Inhibition Observed? Start->Q2 No Sol1a Standardize Inoculum (Hemocytometer/Cork Borer) Q1->Sol1a Sol1b Calibrate Pipettes & Use Proper Technique Q1->Sol1b Sol1c Avoid Plate Edge Effects Q1->Sol1c Q3 Precipitate in Medium? Q2->Q3 No Sol2a Check this compound Stock (Age, Storage, Purity) Q2->Sol2a Sol2b Verify Fungal Isolate (Sensitivity/Resistance) Q2->Sol2b Sol2c Confirm Assay Conditions (Temp, pH, Duration) Q2->Sol2c Sol3a Ensure Final DMSO % is Low (e.g., <0.5%) Q3->Sol3a Yes Sol3b Vortex Medium While Adding This compound Stock Q3->Sol3b Yes Sol3c Prepare Fresh Dilutions Immediately Before Use Q3->Sol3c Yes

Caption: Troubleshooting decision tree for this compound bioassays.

References

Solubility of Zoxamide in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Zoxamide in common laboratory solvents. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a compound with low aqueous solubility.[1][2] It is sparingly soluble in water but shows higher solubility in various organic solvents.[3][4] Its octanol-water partition coefficient (log K_ow) is 3.76, indicating that it is lipophilic (prefers fatty/non-polar environments).[3][5][6]

Q2: How does pH affect the aqueous solubility of this compound?

A2: The aqueous solubility of this compound is not significantly dependent on pH within the range of 3 to 11.[5] This is because the molecule does not have functional groups that readily ionize in this pH range.

Q3: What are the known solubility values of this compound in common laboratory solvents?

A3: Quantitative solubility data for this compound at 20°C is summarized in the table below.

This compound Solubility Data

SolventSolubility (g/L) at 20°CReference
Acetone (B3395972)55.7[3][4][5]
Ethyl Acetate20.0[3][4][5]
1,2-Dichloroethane12.5[3][4][5]
n-Octanol6.49[3][4][5]
Xylene1.56[3][4][5]
Water0.000681[5][7]
n-Heptane0.038[3][4][5]

Troubleshooting Guide

Q4: I am having difficulty dissolving this compound in an aqueous buffer. What can I do?

A4: Given this compound's low aqueous solubility (0.681 mg/L at 20°C), direct dissolution in aqueous buffers is challenging.[7] Consider the following troubleshooting steps:

  • Prepare a stock solution: First, dissolve the this compound in a water-miscible organic solvent in which it is highly soluble, such as acetone or ethyl acetate.[3][5]

  • Serial Dilution: Add the organic stock solution dropwise to your aqueous buffer while stirring vigorously. Be aware that the final concentration of the organic solvent should be low enough to not affect your experiment.

  • Sonication: Use a sonicator to aid in the dispersion and dissolution of the compound in the aqueous medium.

  • Gentle Heating: Gently warming the solution may increase the rate of dissolution, but be cautious of potential degradation if the compound is heat-sensitive.

Q5: My this compound is precipitating out of solution after I dilute my organic stock in an aqueous buffer. How can I prevent this?

A5: Precipitation upon dilution into an aqueous phase is a common issue for poorly soluble compounds. This indicates that the aqueous medium cannot hold the compound in solution at that concentration.

  • Reduce the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Increase the percentage of co-solvent: If your experimental design allows, slightly increasing the final percentage of the organic co-solvent (e.g., acetone) may help maintain solubility.

  • Use of surfactants or solubilizing agents: The addition of a small amount of a biocompatible surfactant could help to increase the apparent solubility of this compound.

Q6: How can I determine the solubility of this compound in a new solvent system?

A6: You can determine the solubility by following the general experimental protocol outlined in the "Experimental Protocols" section below. This typically involves the shake-flask method.[8]

Experimental Protocols

Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the solubility of a compound in a given solvent.[8]

Materials:

  • This compound (solid)

  • Selected solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker bath at a constant temperature (e.g., 20°C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample using a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high results.

  • Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a calibrated analytical method like HPLC.

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Troubleshooting Workflow for Solubility Issues

cluster_0 Troubleshooting this compound Dissolution start Start: this compound fails to dissolve stock_q Are you using an organic stock solution for aqueous prep? start->stock_q stock_y Dissolve this compound in a suitable organic solvent (e.g., Acetone) stock_q->stock_y No precip_q Does precipitation occur upon dilution into aqueous buffer? stock_q->precip_q Yes stock_y->stock_q lower_conc Lower the final concentration precip_q->lower_conc Yes use_sonication Apply sonication to aid dissolution precip_q->use_sonication No increase_cosolvent Increase co-solvent percentage (if possible) lower_conc->increase_cosolvent fail Still issues: Consider alternative solvent or formulation strategy lower_conc->fail success Success: this compound is dissolved increase_cosolvent->success use_sonication->success

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Zoxamide Resistance in Phytophthora Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Zoxamide resistance in Phytophthora isolates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a benzamide (B126) fungicide that functions as a β-tubulin inhibitor. It specifically targets the polymerization of tubulin during mitosis in oomycetes, leading to a disruption of cell division.

Q2: What are the known mechanisms of this compound resistance in Phytophthora?

A2: Two primary mechanisms have been identified:

  • Target-site modification: The most well-documented mechanism is a point mutation in the β-tubulin gene, resulting in an amino acid substitution from cysteine to serine at position 239 (C239S).[1] This mutation has been confirmed to confer resistance in Phytophthora sojae.[1]

  • Non-target-site resistance: Some this compound-resistant isolates of Phytophthora capsici and Phytophthora cactorum do not have mutations in the β-tubulin gene.[1] This suggests the involvement of other mechanisms, such as increased expression of detoxification enzymes (e.g., glutathione (B108866) S-transferases) or enhanced efflux of the fungicide by ATP-binding cassette (ABC) transporters.

Q3: How can I determine if my Phytophthora isolate is resistant to this compound?

A3: Resistance is typically determined by calculating the EC50 value, which is the effective concentration of this compound that inhibits 50% of the mycelial growth. A significant increase in the EC50 value compared to a known sensitive or wild-type isolate indicates resistance. The resistance factor (RF) can be calculated by dividing the EC50 of the test isolate by the EC50 of the sensitive isolate.

Q4: Is there known cross-resistance between this compound and other fungicides?

A4: Studies have shown no cross-resistance between this compound and other commonly used fungicides with different modes of action, such as chlorothalonil, azoxystrobin, cymoxanil, metalaxyl, and flumorph.

Q5: What is the general risk of this compound resistance developing in the field?

A5: The Fungicide Resistance Action Committee (FRAC) classifies this compound as having a low to medium risk of resistance development.[2] Laboratory attempts to generate highly resistant mutants have often been unsuccessful, suggesting that the development of resistance in the field may be a slow process.[1]

Troubleshooting Guides

Guide 1: Inconsistent EC50 Values in Mycelial Growth Assays

Problem: You are observing high variability in this compound EC50 values between replicate plates or experiments.

Potential Cause Troubleshooting Step
Inconsistent this compound Concentration Ensure the stock solution is well-mixed before preparing dilutions. Prepare fresh dilutions for each experiment as this compound may degrade in solution.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all plates, including the control. High solvent concentrations can inhibit mycelial growth.
Variable Inoculum Use mycelial plugs of a uniform size taken from the actively growing edge of a young, healthy culture. Inconsistent plug size or age can lead to variable growth rates.
Uneven Drug Distribution After adding the this compound solution to the molten agar (B569324), swirl the flask thoroughly but gently to ensure even distribution before pouring the plates.
Incubation Conditions Ensure a consistent incubation temperature and humidity. Fluctuations can affect the growth rate of Phytophthora. The optimal temperature for mycelial growth is typically around 25°C.[3]
Data Analysis Use a consistent method for measuring colony diameter (e.g., averaging two perpendicular measurements). Employ a robust statistical method, such as probit or log-logistic regression, to calculate EC50 values from the dose-response data.[1][4]
Guide 2: Issues with Molecular Analysis of Resistance

Problem: You are encountering difficulties with PCR amplification of the β-tubulin gene or with qPCR for gene expression analysis.

Potential Cause Troubleshooting Step
Poor DNA/RNA Quality Phytophthora cell walls can be difficult to lyse. Ensure a robust extraction method that includes both mechanical (e.g., bead beating) and chemical lysis. Polysaccharides can co-precipitate and inhibit PCR; consider including a purification step to remove them.[5]
PCR Failure (No Amplification) Verify the integrity of your extracted DNA on an agarose (B213101) gel. Redesign or check the specificity of your primers for the Phytophthora β-tubulin gene. Optimize the annealing temperature of your PCR protocol using a gradient PCR.
Non-Specific Amplification in qPCR This can be caused by primer-dimers or off-target binding.[6] Optimize primer concentration and annealing temperature. A melt curve analysis after the qPCR run can help identify non-specific products.[7]
Variable Gene Expression Results (qPCR) Use multiple stable reference genes for normalization to account for experimental variation. Ensure high-quality, intact RNA is used for cDNA synthesis. Perform a reverse transcription control (without reverse transcriptase) to check for genomic DNA contamination.

Quantitative Data Summary

Table 1: this compound EC50 Values for Phytophthora Isolates

Phytophthora SpeciesIsolate TypeMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
P. capsiciSensitive (Wild-Type)0.1140.023 - 0.383[8]
P. capsiciResistant (Mutant)Not specifiedRF: 25 - 100+[8]
P. sojaeSensitive (Wild-Type)0.048Not specified[1]
P. sojaeResistant (C239S Mutant)>50RF: >1000[1][9]
P. infestansField Isolates (Europe)Not specified0.002 - 0.080[10][11]
P. cactorumSensitive (Wild-Type)0.150.04 - 0.29[12]

Table 2: Fitness Parameters of this compound-Resistant vs. Sensitive P. sojae Isolates

ParameterThis compound-Sensitive (Wild-Type)This compound-Resistant (C239S Mutant)FindingReference
Mycelial Growth Rate No significant differenceNo significant differenceNo apparent fitness penalty[1]
Sporulation No significant differenceNo significant differenceNo apparent fitness penalty[1]
Cystospore Germination No significant differenceNo significant differenceNo apparent fitness penalty[1]
Pathogenicity No significant differenceNo significant differenceNo apparent fitness penalty[1]

Note: Fitness costs can be variable and may depend on environmental conditions and the specific genetic background of the isolate.[13][14]

Experimental Protocols

Protocol 1: Determination of this compound EC50 using the Poisoned Agar Method
  • Prepare this compound Stock Solution: Dissolve technical-grade this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Media: Prepare a suitable growth medium for Phytophthora (e.g., V8 juice agar or carrot agar) and autoclave.[10] Cool the medium to 45-50°C in a water bath.

  • Amend Media: Create a series of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50 µg/mL). Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. For the control, add an equivalent volume of DMSO. Mix thoroughly.

  • Pour Plates: Pour the amended and control agar into 9 cm Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer (e.g., 6 mm diameter), take mycelial plugs from the margin of an actively growing Phytophthora culture. Place one plug, mycelium-side down, in the center of each plate. Use at least three replicate plates per concentration.[10]

  • Incubation: Seal the plates and incubate in the dark at the optimal growth temperature (e.g., 25°C) for 5-7 days, or until the mycelium in the control plates has covered a significant portion of the plate.

  • Data Collection: Measure the diameter of the mycelial growth in two perpendicular directions for each plate and calculate the average.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use statistical software to perform a regression analysis (e.g., probit or log-logistic) of the inhibition data against the log-transformed this compound concentrations to determine the EC50 value.[1][4]

Protocol 2: Screening for the C239S Mutation in the β-tubulin Gene
  • Mycelial Culture and Harvest: Grow the Phytophthora isolate in a suitable liquid medium (e.g., V8 juice broth) for 5-7 days. Harvest the mycelium by filtration and freeze-dry or use directly for DNA extraction.

  • DNA Extraction: Extract genomic DNA using a suitable kit or a CTAB-based method.[15] Quantify the DNA and assess its purity using a spectrophotometer.

  • PCR Amplification: Amplify the β-tubulin gene using primers that flank the C239 codon. Degenerate primers may be necessary if working with multiple Phytophthora species.[16] A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.

  • PCR Product Purification: Run the PCR product on an agarose gel to confirm the amplification of a single band of the expected size. Purify the PCR product from the gel or directly from the reaction mixture using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis: Align the resulting sequences with a reference wild-type β-tubulin sequence from a known this compound-sensitive Phytophthora isolate. Identify any single nucleotide polymorphisms (SNPs) at the codon corresponding to amino acid position 239 to determine if the C239S mutation is present.

Visualizations

experimental_workflow cluster_sensitivity Sensitivity Testing cluster_molecular Molecular Analysis start Isolate Phytophthora from infected tissue culture Culture on V8 or Carrot Agar start->culture ec50_test EC50 Assay (Poisoned Agar Method) culture->ec50_test dna_ext Genomic DNA Extraction culture->dna_ext data_analysis Calculate EC50 Value & Resistance Factor (RF) ec50_test->data_analysis analysis Sequence Alignment & Mutation Analysis (C239S) data_analysis->analysis If RF is high result Characterize Isolate: Sensitive or Resistant data_analysis->result pcr PCR Amplification of β-tubulin Gene dna_ext->pcr sequencing Sanger Sequencing pcr->sequencing sequencing->analysis analysis->result

Caption: Workflow for characterizing this compound resistance in Phytophthora.

resistance_mechanisms cluster_cell Phytophthora Cell cluster_resistance Resistance Mechanisms This compound This compound (Fungicide) Tubulin β-tubulin This compound->Tubulin Inhibits Detox Non-Target Site: Metabolic Detoxification (e.g., GSTs) This compound->Detox Degraded by Efflux Non-Target Site: Efflux Pumps (e.g., ABC Transporters) This compound->Efflux Exported by Microtubules Microtubule Assembly (Mitosis) Tubulin->Microtubules Polymerization Mutation Target-Site Mutation (e.g., C239S in β-tubulin) Mutation->Tubulin Prevents this compound binding

Caption: this compound mode of action and key resistance mechanisms.

References

Zoxamide in Soil: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the half-life and biodegradation of the fungicide Zoxamide in soil. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in soil?

A1: The half-life (DT50) of this compound in soil is relatively short, indicating it is not highly persistent.[1] Under aerobic laboratory conditions, reported half-lives vary depending on factors such as temperature and application rate. For instance, at 25°C with a dose rate of 1.5 mg/kg, the half-life is approximately 10 days.[2] This decreases to a range of 2.0 to 4.2 days at 20°C with a lower dose rate of 0.2 mg/kg.[2] Field studies have shown DT50 values of 5.8 days in a loamy sand and 8.2 days in a sandy soil.

Q2: How does the stereochemistry of this compound affect its degradation in soil?

A2: this compound is a chiral compound, existing as R-(-)- and S-(+)-enantiomers.[2] Studies have shown that the S-(+)-enantiomer degrades faster in soil than the R-(-)-enantiomer.[3] For example, one study reported half-lives of 8.05–14.41 days for S-(+)-Zoxamide and 10.88–17.81 days for R-(-)-Zoxamide.[3] This enantioselective degradation can lead to an enrichment of the more persistent R-enantiomer in the soil over time.

Q3: What are the major degradation products of this compound in soil?

A3: The aerobic soil metabolism of this compound leads to the formation of several degradation products. The primary metabolites identified include RH-127450, RH-129151, RH-24549, RH-139432, and RH-163353.[2] Ultimately, a significant portion of the applied this compound is mineralized to carbon dioxide.[2]

Q4: What environmental factors can influence the degradation rate of this compound in soil?

A4: Several factors can impact the biodegradation of this compound:

  • Temperature: Lower temperatures slow down the degradation process. For example, the half-life at 10°C is longer than at 20°C or 25°C.[2]

  • Soil Type and Composition: Soil properties such as organic matter content, pH, and microbial biomass play a crucial role.

  • Presence of Other Substances: The presence of fertilizers and antibiotics can alter the degradation rate and enantioselectivity of this compound. For instance, some fertilizers can accelerate the dissipation of the S-(+)-enantiomer, while certain antibiotics can prolong the overall half-life.[3]

  • Aerobic vs. Anaerobic Conditions: Degradation is typically faster under aerobic conditions where microbial activity is higher.

Q5: What is a suitable analytical method for quantifying this compound and its metabolites in soil?

A5: A widely used and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This approach allows for the simultaneous determination of this compound and its various degradation products with high sensitivity and selectivity.[4] Gas Chromatography with Mass Spectrometry (GC-MS) is also a viable option.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent half-life results between replicate experiments. - Inhomogeneous spiking of this compound in soil samples.- Variations in incubation conditions (temperature, moisture).- Non-uniform microbial activity in soil aliquots.- Ensure thorough mixing of this compound with the soil for uniform distribution.- Use a temperature-controlled incubator and monitor soil moisture regularly.- Homogenize the bulk soil sample before preparing replicates.
Low recovery of this compound and/or its metabolites during extraction. - Inefficient extraction solvent.- Strong binding of analytes to soil organic matter.- Degradation of analytes during sample preparation.- Optimize the extraction solvent system. The QuEChERS method using acetonitrile (B52724) is a good starting point.[4][5][6]- Consider using techniques like pressurized liquid extraction (PLE) for stronger analyte-matrix interactions.- Minimize sample processing time and keep extracts cool to prevent degradation.
Matrix effects observed in LC-MS/MS analysis. - Co-extraction of interfering compounds from the soil matrix.- Employ a dispersive solid-phase extraction (dSPE) cleanup step in the QuEChERS protocol.[5]- Use matrix-matched calibration standards to compensate for signal suppression or enhancement.- Dilute the final extract to reduce the concentration of interfering substances.
No degradation or very slow degradation observed. - Low microbial activity in the soil.- Unfavorable incubation conditions (e.g., too low temperature or moisture).- The soil may have been inadvertently sterilized.- Use fresh, viable soil with known microbial activity.- Ensure incubation temperature and moisture are optimal for microbial degradation (e.g., 20-25°C and 40-60% of maximum water holding capacity).- Avoid using autoclaved or sterilized soil unless it is for a control experiment.
Chiral analysis showing inconsistent enantiomeric fractions. - Racemization during sample extraction or analysis.- Inadequate chiral separation on the HPLC column.- Use a validated chiral HPLC column and mobile phase for enantiomeric separation.- Optimize extraction and analysis conditions to be mild and prevent enantiomeric conversion.- Analyze samples promptly after extraction.

Data Presentation

Table 1: Half-life (DT50) of this compound in Soil under Aerobic Conditions

Soil TypeApplication Rate (mg/kg)Temperature (°C)Half-life (days)Reference
Not specified1.52510[2]
Not specified0.2202.0 - 4.2[2]
Not specified0.2107.7[2]
Loamy SandNot specifiedField Conditions5.8
Sandy SoilNot specifiedField Conditions8.2

Table 2: Enantioselective Half-life (DT50) of this compound Enantiomers in Soil

EnantiomerHalf-life Range (days)ObservationReference
R-(-)-Zoxamide10.88 - 17.81Slower degradation[3]
S-(+)-Zoxamide8.05 - 14.41Faster degradation[3]

Experimental Protocols

Aerobic Soil Metabolism Study (Following OECD Guideline 307)

This protocol outlines the general procedure for determining the aerobic degradation rate of this compound in soil.

Objective: To determine the rate of aerobic degradation of this compound in soil and identify its major transformation products.

Materials:

  • Freshly collected, sieved (<2mm) soil with known characteristics (pH, organic carbon content, texture).

  • Analytical standard of this compound and its potential degradation products.

  • Radiolabeled ¹⁴C-Zoxamide (optional, for metabolite identification and mass balance).

  • Incubation vessels (e.g., biometer flasks).

  • Temperature-controlled incubator.

  • Extraction solvents (e.g., acetonitrile, methanol).

  • Analytical instrumentation (HPLC or GC with a suitable detector, preferably MS/MS).

Procedure:

  • Soil Preparation: Use fresh soil with a known microbial activity. Adjust the moisture content to 40-60% of the maximum water-holding capacity. Pre-incubate the soil in the dark at the test temperature for 7-10 days to allow microbial populations to stabilize.

  • Application of Test Substance: Prepare a stock solution of this compound in a suitable solvent. Apply the solution to the soil samples to achieve the desired concentration (e.g., 0.2 or 1.5 mg/kg). Ensure even distribution.

  • Incubation: Place the treated soil samples in the incubation vessels. If using ¹⁴C-Zoxamide, include traps for CO₂ and volatile organic compounds. Incubate the samples in the dark at a constant temperature (e.g., 20°C or 25°C).

  • Sampling: Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction and Analysis: Extract this compound and its metabolites from the soil samples using an appropriate method like QuEChERS. Analyze the extracts using a validated LC-MS/MS or GC-MS method.

  • Data Analysis: Calculate the concentration of this compound and its degradation products at each time point. Determine the degradation kinetics and calculate the DT50 and DT90 values.

Analytical Method: QuEChERS Extraction and LC-MS/MS Analysis

Objective: To quantify this compound and its metabolites in soil samples.

Procedure:

  • Extraction:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for another minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[4]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.[5]

  • LC-MS/MS Analysis:

    • Take the cleaned-up supernatant and filter it into an autosampler vial.

    • Inject an aliquot into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Develop a multiple reaction monitoring (MRM) method for the specific transitions of this compound and its target metabolites.

Mandatory Visualization

Biodegradation_Pathway This compound This compound Metabolite1 RH-129151 (3,5-dichloro-N-(1-ethyl-1-methyl- 2-oxopropyl)-4-methylbenzamide) This compound->Metabolite1 Dechlorination Metabolite2 RH-127450 This compound->Metabolite2 Metabolite3 RH-24549 This compound->Metabolite3 Metabolite5 RH-163353 This compound->Metabolite5 Metabolite4 RH-139432 (3,5-dichloro-4-methylbenzamide) Metabolite1->Metabolite4 Side-chain cleavage CO2 CO₂ (Mineralization) Metabolite2->CO2 Metabolite3->CO2 Metabolite4->CO2 Metabolite5->CO2

Caption: Proposed aerobic biodegradation pathway of this compound in soil.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Soil_Collection 1. Soil Collection & Sieving (<2mm) Pre_incubation 2. Moisture Adjustment & Pre-incubation (7-10 days) Soil_Collection->Pre_incubation Spiking 3. This compound Spiking Pre_incubation->Spiking Incubation 4. Aerobic Incubation (Constant Temperature, Dark) Spiking->Incubation Sampling 5. Time-course Sampling Incubation->Sampling Extraction 6. QuEChERS Extraction Sampling->Extraction Cleanup 7. dSPE Cleanup Extraction->Cleanup LCMS 8. LC-MS/MS Analysis Cleanup->LCMS Data_Analysis 9. Degradation Kinetics & Half-life Calculation LCMS->Data_Analysis

Caption: Experimental workflow for this compound soil degradation study.

References

Technical Support Center: Addressing Palatability Issues of Zoxamide in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering palatability issues with Zoxamide in rodent studies.

Troubleshooting Guide

Issue: Reduced Feed Consumption and Body Weight in Rodents

Researchers may observe a significant decrease in feed intake and subsequent reduction in body weight in rodents administered this compound-treated chow. This is a known issue, as studies have indicated potential palatability problems with diets containing this compound.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inherent Aversive Taste of this compound This compound has a licorice-like odor which may be unpalatable to rodents. Consider incorporating taste-masking agents into the feed formulation.
High Concentration of this compound The aversion may be dose-dependent. If the experimental design allows, test lower concentrations of this compound to assess the impact on feed consumption.
Neophobia (Fear of New Food) Rodents may initially avoid any new diet. Acclimatize the animals to the powdered or modified diet (without this compound) for several days before introducing the test substance.
Alternative to Gavage If using oral gavage for precise dosing, the stress of the procedure can lead to reduced intake.[2] Consider methods of voluntary consumption.

Frequently Asked Questions (FAQs)

Q1: What evidence suggests this compound has palatability issues in rodents?

A1: Investigative work during a two-generation reproductive toxicity study in rats indicated potential palatability problems with diets containing this compound, which in some cases led to feed refusal.[1] Although not always statistically significant, a trend of reduced food consumption has been observed in some studies, particularly at higher doses.[1]

Q2: How can I quantify the palatability of my this compound formulation?

A2: Two standard behavioral tests are recommended for quantifying palatability: the Two-Bottle Choice Test and the Conditioned Taste Aversion (CTA) Test. These tests can provide quantitative data in the form of a preference index or an aversion index, respectively. Detailed protocols for these experiments are provided below.

Q3: What are some common taste-masking strategies for rodent studies?

A3: Several strategies can be employed to improve the palatability of rodent chow:

  • Addition of Sweeteners: Sucrose (B13894) is a commonly used sweetener to enhance the palatability of drinking water or feed in rodent studies.[2] Other non-nutritive sweeteners like saccharin (B28170) may also be used. The optimal concentration needs to be determined empirically to encourage normal intake without causing excessive consumption due to the sweet taste.

  • Formulation in Palatable Vehicles: Incorporating the compound into a more palatable vehicle, such as sweetened gelatin or condensed milk, can encourage voluntary consumption.

  • Microencapsulation: This technique involves coating the drug particles with a polymer to prevent their direct interaction with taste receptors.

Q4: Is oral gavage a suitable alternative to voluntary consumption if palatability is an issue?

A4: While oral gavage ensures precise dosing, it is a known stressor for rodents and can introduce confounding variables into a study.[2] If precise dosing is critical and voluntary consumption is not achievable, coating the gavage needle with a sucrose solution has been shown to reduce stress and improve the procedure for the animals.[2] However, for long-term studies, refining the formulation for voluntary consumption is often the preferred approach to minimize chronic stress.

Data Presentation

The following table summarizes data from a 90-day toxicology study in mice, illustrating the impact of different concentrations of this compound on feed consumption and body weight.

Table 1: Mean Feed Consumption and Body Weight in Male Mice Fed this compound for 90 Days

This compound Concentration (ppm)Mean Daily Feed Consumption ( g/animal/day )Mean Body Weight (g) at Day 90
0 (Control)4.842.1
704.942.5
7004.741.8
25004.640.9
70004.339.5

Data adapted from a WHO report on this compound.

Experimental Protocols

1. Two-Bottle Choice Test

This test assesses the preference of rodents for a liquid containing the test substance versus a control liquid (usually water).

  • Materials:

    • Two identical drinking bottles per cage

    • This compound solution (at desired concentration)

    • Control solution (e.g., water)

    • Sweetener (e.g., sucrose) if testing taste-masking strategies

  • Procedure:

    • Individually house the animals and allow them to acclimate.

    • For 24-48 hours, present each animal with two bottles of the control solution to establish baseline fluid intake and identify any side preferences.

    • Replace one of the control bottles with the this compound solution.

    • Measure the fluid consumption from each bottle daily for a set period (e.g., 24-48 hours).

    • Switch the position of the bottles daily to control for side preference.

  • Data Analysis:

    • Calculate the Preference Index (%) = (Volume of this compound solution consumed / Total volume of fluid consumed) x 100.

    • A preference index below 50% indicates an aversion to the this compound solution.

2. Conditioned Taste Aversion (CTA) Test

This test determines if a substance induces a negative post-ingestive experience, leading to a learned aversion.

  • Materials:

    • Novel flavored solution (e.g., saccharin solution) - the Conditioned Stimulus (CS)

    • This compound (or vehicle control) for injection - the Unconditioned Stimulus (US)

    • Water

  • Procedure:

    • Water-deprive the animals for a set period (e.g., 23.5 hours).

    • Conditioning Day: Present the animals with the novel flavored solution (CS) for a limited time (e.g., 30 minutes). Immediately after, administer this compound (US) via intraperitoneal injection. The control group receives a vehicle injection.

    • Test Day (24-48 hours later): Offer the animals a choice between the novel flavored solution (CS) and water in a two-bottle choice test.

  • Data Analysis:

    • Calculate the Aversion Index (%) = (Volume of water consumed / Total volume of fluid consumed) x 100.

    • A high aversion index in the this compound-treated group compared to the control group indicates a conditioned taste aversion.

Visualizations

Experimental_Workflow_Two_Bottle_Choice cluster_acclimation Acclimation & Baseline cluster_testing Testing Phase cluster_analysis Data Analysis Acclimation Individually House Rodents Baseline Present Two Bottles of Water (24-48h) Acclimation->Baseline Test Replace One Bottle with this compound Solution Baseline->Test Measure Measure Daily Consumption Test->Measure Repeat for duration of study Switch Switch Bottle Positions Daily Measure->Switch Repeat for duration of study Switch->Test Repeat for duration of study Calculate Calculate Preference Index Switch->Calculate

Caption: Workflow for the Two-Bottle Choice Test.

Experimental_Workflow_CTA cluster_conditioning Conditioning Phase cluster_testing Testing Phase cluster_analysis Data Analysis Water_Deprivation Water Deprivation CS_Presentation Present Novel Flavored Solution (CS) Water_Deprivation->CS_Presentation US_Administration Administer this compound (US) via IP Injection CS_Presentation->US_Administration Two_Bottle_Test Offer Choice: CS vs. Water US_Administration->Two_Bottle_Test 24-48h later Calculate_Aversion Calculate Aversion Index Two_Bottle_Test->Calculate_Aversion

Caption: Workflow for the Conditioned Taste Aversion Test.

Taste_Aversion_Pathway cluster_stimulus Stimulus cluster_brain Brain Regions cluster_response Behavioral Response This compound Aversive Taste (this compound) GC Gustatory Cortex This compound->GC Taste Input Malaise Post-ingestive Malaise BLA Basolateral Amygdala Malaise->BLA Aversive Signal Aversion Conditioned Taste Aversion GC->Aversion Leads to BLA->GC Associative Learning

Caption: Simplified signaling pathway of conditioned taste aversion.

References

Technical Support Center: Enhancing Zoxamide Efficacy Against Late Blight

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Zoxamide. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound in the control of late blight, caused by the oomycete pathogen Phytophthora infestans. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized efficacy data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against Phytophthora infestans?

A1: this compound is a benzamide (B126) fungicide classified under FRAC Group 22. Its primary mode of action is the inhibition of β-tubulin assembly during mitosis in oomycetes. By binding to the β-tubulin protein, this compound disrupts the formation of microtubules, which are essential for nuclear division and cell structure. This ultimately leads to the cessation of cell division and growth of the pathogen.[1] this compound's action also reduces the production and release of zoospores, which are motile spores responsible for the rapid spread of late blight.[2]

Q2: Why is this compound often formulated with other fungicides, such as Mancozeb?

A2: this compound is frequently co-formulated with multi-site fungicides like Mancozeb for several key reasons:

  • Enhanced Efficacy: The combination of a site-specific fungicide like this compound with a multi-site inhibitor like Mancozeb can result in broader and more robust disease control.

  • Resistance Management: Mancozeb has a multi-site mode of action, making it difficult for the pathogen to develop resistance. This protects this compound from the rapid development of resistance. The Fungicide Resistance Action Committee (FRAC) recommends using this compound in mixtures with fungicides that have a different mode of action.[3][4]

  • Broadened Spectrum of Activity: While this compound is highly effective against oomycetes, partner fungicides can provide control against other fungal pathogens that may be present.

Q3: What are the best practices for applying this compound in experimental settings to ensure maximum efficacy?

A3: For optimal performance, this compound should be applied preventatively, before the establishment of late blight.[4] Key considerations for application include:

  • Timing: Apply before disease symptoms are visible, especially when environmental conditions are favorable for late blight development.

  • Coverage: Ensure thorough and uniform spray coverage of all plant surfaces, as this compound is a contact fungicide with limited systemic activity.

  • Adherence to Recommended Rates: Use the label-recommended application rates to ensure an effective dose is delivered to the target.

  • Alternation: To mitigate the risk of resistance, this compound-containing products should be used in rotation with fungicides from different FRAC groups.[4]

Q4: Can adjuvants be used to improve the performance of this compound?

A4: Yes, adjuvants can potentially enhance the efficacy of this compound. While specific adjuvant recommendations for this compound are not extensively documented in the provided search results, the general principles of adjuvant use apply. Adjuvants such as nonionic surfactants, crop oil concentrates, or methylated seed oils can improve spray deposition, wetting, and spreading on the leaf surface, which is particularly important for a contact fungicide like this compound. The choice of adjuvant will depend on the specific formulation of this compound being used and the environmental conditions. It is always recommended to conduct small-scale compatibility and phytotoxicity tests before large-scale application.

Q5: What is the expected rainfastness of this compound, and how does it affect re-application schedules in field trials?

A5: this compound exhibits good rainfastness, meaning it adheres well to the plant surface and is resistant to being washed off by rain.[3] This property is attributed to its affinity for the cuticular waxes of plants.[3] However, the degree of rainfastness can be influenced by the formulation, the use of adjuvants, the intensity and duration of rainfall, and the time elapsed between application and the rain event.[5][6] As a general guideline, if heavy rainfall occurs shortly after application, re-application may be necessary to maintain effective disease control.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound from various studies.

Table 1: In Vitro Sensitivity of Phytophthora infestans Isolates to this compound

Geographic Origin of IsolatesNumber of Isolates TestedEC50 Range (µg/L)Mean EC50 (µg/L)Reference
Europe (2003-2012)1502 - 80Not specified[7]
N. Ireland/Ireland & WalesSubset of European isolatesTended to be the least sensitiveNot specified[7]

Table 2: Efficacy of this compound-Containing Fungicides in Field Trials for Late Blight Control on Tomato

TreatmentApplication Rate ( kg/ha )Disease Severity on Leaves (%)Disease Severity on Fruit (%)Reference
Electis (this compound + Mancozeb)1.83.3 a3.8 a[3]
Azoxystrobin0.510.0 b12.5 b[3]
Dimethomorph + Mancozeb2.05.0 ab11.3 b[3]
Untreated Control-52.5 c62.5 c[3]

Note: In the original study, means followed by the same letter are not significantly different (p=0.05).

Table 3: Comparative Efficacy of this compound in Combination with Other Fungicides Against Late Blight on Tomato

TreatmentDose (g/ha)Disease Control (%)Reference
This compound 33% + Cymoxanil 33% WP60077.5[8]
This compound 8.3% + Mancozeb 66.7% WP250065.3[8]

Experimental Protocols

Protocol 1: In Vitro Poisoned Agar (B569324) Assay for this compound Efficacy

This protocol is adapted from methodologies used to assess the sensitivity of P. infestans to fungicides.

1. Materials:

  • Technical grade this compound

  • Acetone (B3395972) (or other suitable solvent)

  • Rye A agar medium (or other suitable medium for P. infestans)

  • Petri plates (9 cm)

  • Actively growing cultures of P. infestans

  • Cork borer (5-6 mm diameter)

  • Incubator set at 18-20°C

  • Calipers

2. Procedure:

  • Prepare this compound Stock Solution: Dissolve a known weight of technical grade this compound in a minimal amount of acetone to create a concentrated stock solution.

  • Prepare Fungicide-Amended Agar: Autoclave the Rye A agar and allow it to cool to approximately 45-50°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Also, prepare a control set of plates with only the solvent (acetone) added to the agar at the same concentration as in the highest fungicide treatment.

  • Pour Plates: Dispense the fungicide-amended and control agar into sterile 9 cm Petri plates and allow them to solidify.

  • Inoculation: From the margin of an actively growing P. infestans culture, take mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each prepared Petri plate.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at 18-20°C for 7-10 days, or until the mycelial growth in the control plates has reached the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the solvent control. Determine the EC50 value (the concentration of this compound that inhibits 50% of the mycelial growth) by plotting the inhibition percentages against the logarithm of the this compound concentrations and performing a probit or logistic regression analysis.

Protocol 2: Detached Leaf Assay for this compound Efficacy

This protocol provides a method for evaluating the protective efficacy of this compound on leaf tissue.[9]

1. Materials:

  • Healthy, fully expanded potato or tomato leaves from plants grown under controlled conditions.

  • This compound formulation to be tested.

  • Pressurized sprayer or atomizer.

  • Spore suspension of P. infestans (zoospores or sporangia) at a known concentration (e.g., 5 x 10^4 spores/mL).

  • Moist chambers (e.g., plastic boxes with lids lined with wet filter paper).

  • Incubator or growth chamber with controlled temperature and light.

  • Calipers or imaging software for lesion measurement.

2. Procedure:

  • Leaf Collection: Detach healthy, uniform-sized leaves from 4-6 week old potato or tomato plants.

  • Fungicide Application: Prepare the desired concentrations of the this compound formulation in water. Spray the leaves with the fungicide solutions until runoff, ensuring complete coverage. Allow the leaves to air dry completely. Include a control group of leaves sprayed only with water.

  • Inoculation: Place the treated and dried leaves in moist chambers with the abaxial (lower) side facing up. Place droplets (e.g., 10-20 µL) of the P. infestans spore suspension onto the leaf surface.

  • Incubation: Seal the moist chambers and incubate them at 15-18°C with a photoperiod (e.g., 16 hours light/8 hours dark) for 5-7 days.

  • Disease Assessment: After the incubation period, measure the diameter of the necrotic lesions that have developed at the inoculation sites.

  • Data Analysis: Calculate the average lesion size for each treatment. Determine the percentage of disease control for each this compound concentration relative to the water-treated control.

Protocol 3: Field Trial for Evaluating this compound Efficacy against Potato Late Blight

This protocol outlines a general procedure for conducting a field trial to assess the performance of this compound under real-world conditions.[10]

1. Experimental Design:

  • Location: Select a field with a history of late blight or in a region where environmental conditions are conducive to the disease.

  • Plot Size and Replication: Use a randomized complete block design with at least four replications. Plot size should be sufficient to minimize inter-plot interference (e.g., 4 rows wide by 10 meters long).

  • Treatments: Include the this compound formulation(s) to be tested at one or more rates, a standard commercial fungicide as a positive control, and an untreated control.

  • Cultivar: Use a potato cultivar that is susceptible to late blight.

2. Trial Implementation:

  • Planting and Crop Management: Plant the potatoes according to standard agronomic practices for the region. Manage weeds, insects, and other diseases uniformly across all plots.

  • Inoculation (if necessary): If natural infection is not reliable, artificial inoculation can be performed by spraying a suspension of P. infestans spores over the plots during favorable weather conditions.

  • Fungicide Application: Apply the fungicide treatments using a calibrated sprayer to ensure accurate and uniform application. The first application should be made preventatively, before the onset of disease. Subsequent applications should follow a predetermined schedule (e.g., every 7-10 days), depending on the experimental objectives and disease pressure.

  • Data Collection:

    • Disease Severity: Assess the percentage of foliage affected by late blight in the center rows of each plot at regular intervals (e.g., weekly) throughout the epidemic. Use a standardized rating scale (e.g., 0-100% or a 1-9 scale).

    • Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC from the disease severity data to provide an integrated measure of the epidemic's development over time.

    • Tuber Blight: At harvest, collect a sample of tubers from each plot and assess the incidence and severity of late blight on the tubers.

    • Yield: Harvest the center rows of each plot and measure the total and marketable tuber yield.

3. Data Analysis:

  • Analyze the disease severity, AUDPC, tuber blight, and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between the treatments.

Troubleshooting Guides

Issue 1: Lower than expected efficacy of this compound in an in vitro assay.

Possible Cause Troubleshooting Step
Incorrect this compound Concentration Verify the calculations for the stock solution and dilutions. Ensure the this compound was fully dissolved in the initial solvent.
Degradation of this compound Use a fresh batch of technical grade this compound. Store stock solutions properly (e.g., refrigerated and protected from light).
Resistant P. infestans Isolate Test a known sensitive isolate of P. infestans as a positive control. If results with the sensitive isolate are as expected, the test isolate may have reduced sensitivity to this compound.
Inappropriate Growth Medium Ensure the pH and nutrient composition of the agar medium are optimal for the growth of P. infestans. Some media components could potentially interact with the fungicide.
Suboptimal Incubation Conditions Verify that the incubation temperature and other conditions are within the optimal range for P. infestans growth.

Issue 2: Inconsistent results in detached leaf assays.

Possible Cause Troubleshooting Step
Variable Leaf Age and Condition Use leaves of a consistent age and physiological state. Avoid using very young or senescing leaves.
Incomplete Spray Coverage Ensure that the fungicide is applied evenly to the entire leaf surface. Use a fine mist sprayer and apply until just before runoff.
Inoculum Viability Check the viability of the P. infestans spores before inoculation. Use freshly prepared inoculum.
Inadequate Humidity in Moist Chambers Ensure the filter paper in the moist chambers remains saturated throughout the experiment to maintain high humidity, which is crucial for infection.
Environmental Fluctuations Maintain consistent temperature and light conditions in the incubator or growth chamber.

Issue 3: Poor control of late blight in a field trial despite this compound application.

Possible Cause Troubleshooting Step
Late Application This compound is a preventative fungicide. If applied after the disease is already established, its efficacy will be significantly reduced. Review application timing relative to disease onset.
Inadequate Spray Coverage Assess the spray coverage within the plant canopy. Use appropriate nozzles, pressure, and spray volume to ensure the fungicide reaches the lower and inner parts of the plants.
Rainfall Shortly After Application While this compound has good rainfastness, heavy rainfall immediately after application can wash off some of the product. Consider the timing of application in relation to weather forecasts.
High Disease Pressure Under severe and prolonged disease pressure, the application interval may need to be shortened.
Development of Fungicide Resistance While widespread resistance to this compound has not been reported, it is a possibility. Collect isolates from the field and conduct in vitro sensitivity tests to confirm.
Improper Tank Mixing If tank-mixing this compound with other products, ensure they are compatible. Incompatibility can lead to reduced efficacy or phytotoxicity.

Visualizations

G cluster_0 This compound's Mechanism of Action This compound This compound BetaTubulin β-Tubulin Subunit This compound->BetaTubulin Binds to MicrotubuleAssembly Microtubule Polymerization BetaTubulin->MicrotubuleAssembly Inhibits Mitosis Nuclear Division (Mitosis) MicrotubuleAssembly->Mitosis Disrupts CellDivision Cell Division & Growth Mitosis->CellDivision Blocks ZoosporeRelease Zoospore Production & Release CellDivision->ZoosporeRelease Prevents

Caption: this compound's signaling pathway in P. infestans.

G cluster_1 Experimental Workflow: In Vitro Poisoned Agar Assay Start Start PrepMedia Prepare this compound- Agar Media Start->PrepMedia Inoculate Inoculate with P. infestans PrepMedia->Inoculate Incubate Incubate (7-10 days) Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Analyze Calculate EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for in vitro this compound efficacy testing.

G cluster_2 Troubleshooting Logic for Poor Field Efficacy PoorEfficacy Poor Efficacy Observed CheckTiming Was application preventative? PoorEfficacy->CheckTiming CheckCoverage Was spray coverage adequate? CheckTiming->CheckCoverage Yes LateApp Action: Apply earlier in future trials. CheckTiming->LateApp No CheckWeather Was there heavy rain post-application? CheckCoverage->CheckWeather Yes ImproveCoverage Action: Adjust sprayer settings (nozzles, pressure). CheckCoverage->ImproveCoverage No CheckResistance Is pathogen resistance suspected? CheckWeather->CheckResistance No Reapply Action: Re-apply after significant rainfall. CheckWeather->Reapply Yes TestIsolates Action: Conduct in vitro sensitivity tests. CheckResistance->TestIsolates Yes

Caption: Troubleshooting workflow for this compound field performance.

References

Photodegradation patterns of Zoxamide under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of the fungicide zoxamide under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected kinetic model for this compound photodegradation in aqueous solutions?

A1: The photodegradation of this compound in aqueous solutions is generally expected to follow pseudo-first-order kinetics.[1] This means the rate of degradation is directly proportional to the concentration of this compound.

Q2: What is the approximate half-life of this compound in aqueous solutions under irradiation?

A2: The aqueous photolysis half-life of this compound has been reported to be approximately 14 days at 25°C in a pH 4 buffer solution. However, this value can be influenced by various experimental conditions such as the light source and intensity, the presence of photosensitizers, and the composition of the aqueous medium.

Q3: What are the known photodegradation products of this compound?

A3: Some identified environmental transformation products of this compound include:

  • 3,5-dichloro-N-(1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide

  • 3,5-dichloro-N-(2-carboxy-1-ethyl-1-methyl-2-oxoethyl)-4-methylbenzamide

  • 3,5-dichloro-4-methylbenzoic acid

It is important to note that the profile of degradation products can vary depending on the specific experimental conditions.

Q4: What analytical techniques are most suitable for studying this compound photodegradation?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the concentration of this compound over time. For the identification and structural elucidation of photodegradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the preferred technique.[2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Inconsistent or Unexpectedly Slow Degradation Rates
Potential Cause Troubleshooting Steps
Inadequate Light Source Intensity or Incorrect Wavelength 1. Verify Lamp Output: Check the manufacturer's specifications for your light source (e.g., Xenon arc lamp, Mercury lamp) and ensure it emits at wavelengths absorbed by this compound. Use a radiometer or actinometry to measure the light intensity at the sample position. 2. Lamp Age: Older lamps can have reduced output. Replace the lamp if it has exceeded its recommended lifetime. 3. Incorrect Filters: Ensure that any filters used are appropriate for simulating the desired light conditions (e.g., solar radiation) and are not blocking the relevant UV wavelengths.
Sample Matrix Effects 1. Solvent Interference: The solvent system may absorb some of the incident light, reducing the amount available to degrade this compound. Run a UV-Vis spectrum of your solvent to check for absorbance in the same region as this compound. 2. Presence of Quenchers: Components in your sample matrix could be quenching the excited state of this compound, thus inhibiting degradation. Consider purifying your this compound sample or using a simpler buffer system.
Incorrect pH of the Solution The pH of the aqueous solution can influence the degradation rate.[4] 1. Monitor pH: Measure the pH of your solution before and after the experiment to ensure it remains constant. 2. Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment.
Issues with HPLC Analysis
Problem Potential Cause Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.1. Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress the ionization of this compound. 2. Use a Different Column: Consider a column with a different stationary phase or an end-capped column to minimize silanol (B1196071) interactions.
Ghost Peaks Contamination in the HPLC system or carryover from previous injections.1. System Cleaning: Flush the entire HPLC system with a strong solvent like isopropanol. 2. Blank Injections: Run blank injections (mobile phase only) to confirm that the system is clean. 3. Needle Wash: Ensure the autosampler needle wash is effective and uses an appropriate solvent.
Poor Resolution Between this compound and Degradation Products The chromatographic method is not optimized for separating the parent compound from its byproducts.1. Gradient Optimization: Adjust the gradient profile of your mobile phase to improve separation. 2. Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives. 3. Column Selection: A column with a different selectivity may be required.
Baseline Noise or Drift Issues with the mobile phase, detector, or pump.1. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the system. 2. Check Lamp and Flow Cell: The detector lamp may be nearing the end of its life, or the flow cell may be dirty. 3. Pump Seals: Worn pump seals can cause pressure fluctuations and baseline noise.

Quantitative Data Summary

The following table summarizes available quantitative data on the photodegradation of this compound. Note that these values are highly dependent on the specific experimental conditions.

ParameterValueConditions
Photodegradation Half-Life (t½) 14 daysAqueous solution, pH 4, 25°C
Reaction Kinetics Pseudo-first-orderAqueous solution

Experimental Protocols

General Aqueous Photolysis Study

This protocol is a general guideline based on standard environmental fate testing protocols.

ExperimentalWorkflow_Photolysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare sterile buffered aqueous solution (e.g., pH 4, 7, 9) B Prepare stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) A->B C Spike buffered solution with this compound stock to achieve desired concentration B->C D Transfer solution to quartz tubes C->D E Place tubes in a photostability chamber with a controlled light source (e.g., Xenon arc lamp with filters) D->E F Maintain constant temperature (e.g., 25°C) E->F G Simultaneously run dark controls (tubes wrapped in aluminum foil) E->G H Withdraw samples at specified time intervals G->H I Analyze this compound concentration by HPLC-UV H->I J Identify degradation products by LC-MS/MS H->J RateConstant_Calculation A Measure this compound concentration (C) at different time points (t) B Calculate ln(C₀/C), where C₀ is the initial concentration A->B C Plot ln(C₀/C) versus time (t) B->C D Perform a linear regression on the data points C->D E The slope of the line is the pseudo-first-order rate constant (k) D->E DegradationPathway This compound This compound DP1 3,5-dichloro-N-(1-ethyl-1-methyl- 2-oxopropyl)-4-methylbenzamide This compound->DP1 Hydrolysis/Other DP2 3,5-dichloro-N-(2-carboxy-1-ethyl- 1-methyl-2-oxoethyl)-4-methylbenzamide DP1->DP2 Oxidation DP3 3,5-dichloro-4-methylbenzoic acid DP1->DP3 Amide Cleavage

References

Challenges in developing Zoxamide-resistant mutants in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing zoxamide-resistant mutants in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to generate this compound-resistant mutants in the lab?

A1: Developing this compound-resistant mutants, particularly in Oomycetes like Phytophthora species, presents several challenges. Many attempts to generate resistant mutants through methods like mycelial adaptation on fungicide-amended medium and chemical mutagenesis have been unsuccessful.[1] The primary reasons for this difficulty are believed to be:

  • Diploid Nature of Oomycetes: Oomycetes are diploid organisms, meaning they have two copies of each chromosome.

  • Recessive Resistance Mutations: It is proposed that mutations conferring resistance to this compound at the target site (β-tubulin) are likely recessive.[1] This means that for a resistant phenotype to be expressed, both copies of the gene must carry the mutation, which is a rare event.

These factors contribute to a much lower risk of developing high-level resistance to this compound in the field compared to other fungicides like metalaxyl.[1]

Q2: What is the primary mode of action of this compound and the known mechanisms of resistance?

A2: this compound is a benzamide (B126) fungicide that targets the cytoskeleton of Oomycetes.[2]

  • Mode of Action: It specifically binds to β-tubulin, a protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for mitosis (nuclear division). The disruption of microtubule assembly leads to mitotic arrest and ultimately cell death.[3]

  • Resistance Mechanisms:

    • Target-Site Mutations: Although challenging to induce, mutations in the β-tubulin gene are a known mechanism of resistance. Specific point mutations at codons such as E198A, E198K, F200Y, and T351I have been identified in resistant isolates.[1] A C239S/G/T mutation in the β-tubulin gene has been associated with resistance in Plasmopara viticola.[4]

    • Non-Target-Site Resistance: Some studies have identified this compound-resistant Phytophthora capsici isolates that do not have mutations in the β-tubulin gene. This suggests the existence of non-target-site resistance mechanisms, which may involve one or more recessive nuclear genes.[3]

Q3: Have there been any successful attempts at generating this compound-resistant mutants?

A3: Yes, despite the difficulties, some laboratory studies have successfully generated stable this compound-resistant mutants of Phytophthora capsici. These successes were primarily achieved through:

  • UV Irradiation: Treatment of mycelial cultures or zoospores with ultraviolet (UV) light has been shown to induce resistance.[5]

  • Adaptation on Amended Media: Gradually adapting fungal cultures to increasing concentrations of this compound in the growth medium has also yielded resistant mutants.[5]

Q4: What are typical resistance levels observed in lab-generated this compound-resistant mutants?

A4: The resistance levels, often expressed as a Resistance Factor (RF), can vary. The RF is calculated by dividing the EC50 (or EC90) value of the resistant mutant by the EC50 (or EC90) of the sensitive parental strain. In some studies with P. capsici, mutants generated by chemical mutagenesis showed only small changes in sensitivity, with resistance factors of ≤2.2.[1] However, mutants of P. sojae obtained through adaptation have exhibited high levels of resistance (RF > 1000).[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments to generate this compound-resistant mutants.

Problem Potential Cause Suggested Solution
No resistant mutants obtained after mutagenesis (e.g., UV, chemical). Insufficient mutagen dosage.Optimize the mutagen exposure time and intensity. Perform a kill curve to determine the optimal dosage that results in a significant but not complete kill of the fungal population.
Low mutation frequency.Increase the initial population size of spores or mycelial fragments being treated to increase the probability of obtaining a resistant mutant.
Inappropriate selection pressure.The concentration of this compound in the selection medium may be too high, killing all cells, or too low, not effectively selecting for resistant individuals. Use a range of this compound concentrations for selection.
Recessive nature of resistance mutations.As single mutations may not confer resistance in diploid organisms, a longer period of selection or multiple rounds of mutagenesis and selection may be necessary.
Generated mutants lose their resistance over time. Instability of the resistance mechanism.Some resistance mechanisms may not be stable without continuous selection pressure. To check for stability, subculture the mutants for several generations on fungicide-free medium and then re-test their sensitivity to this compound.[5]
Heterokaryosis (presence of multiple, genetically different nuclei in a single cell).Purify the mutant isolates by single-spore isolation to ensure a genetically homogenous culture.
Inconsistent EC50 values for the same isolate. Inconsistent experimental conditions.Ensure uniformity in media preparation, inoculum density, incubation temperature, and duration. Use a standardized protocol for all sensitivity testing.
Physiological state of the inoculum.Use actively growing cultures of a consistent age as the source of inoculum for all experiments.

Data Summary

Table 1: this compound Sensitivity in Phytophthora Species
SpeciesStrain TypeNo. of IsolatesEC50 Range (µg/mL)Mean EC50 (µg/mL)Reference
P. capsiciWild-type (Sensitive)1580.023 - 0.3830.114[5]
P. capsiciSensitive (ZoxS)--0.31[1]
P. capsiciResistant (ZoxR)6-7.76[1]
P. infestansEuropean Isolates1500.0018 - 0.078~0.0173 (France)[7]
P. sojaeWild-type (Sensitive)--0.048[6]
Table 2: Resistance Factors of Lab-Generated this compound-Resistant Mutants
SpeciesMethod of GenerationParental StrainMutant StrainResistance Factor (RF)Reference
P. capsiciChemical Mutagenesis--≤2.2[1]
P. capsiciUV MutagenesisHx-1RZ19-10-
P. capsiciThis compound AdaptationHx-1Xh38-10-
P. sojaeThis compound Adaptation-3 mutants>1000[6]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Mutants of Phytophthora capsici by UV Mutagenesis

This protocol is a synthesized methodology based on practices described in the literature.[5]

1. Preparation of Inoculum: a. Culture the parental P. capsici strain on a suitable medium (e.g., V8 juice agar) at 25°C for 5-7 days. b. To obtain zoospores, flood the culture plates with sterile distilled water and incubate at 4°C for 30 minutes, followed by incubation at room temperature for 20-30 minutes to induce zoospore release. c. Collect the zoospore suspension and adjust the concentration to approximately 1 x 10^6 zoospores/mL using a hemocytometer.

2. UV Irradiation: a. Transfer a known volume of the zoospore suspension into a sterile petri dish. b. Expose the suspension to UV light (254 nm) with gentle agitation. The distance from the UV lamp and the exposure time should be optimized to achieve a survival rate of 1-10%. c. To determine the optimal exposure time, plate aliquots of the suspension at different time points onto a non-selective medium and calculate the survival rate compared to a non-irradiated control.

3. Selection of Mutants: a. Plate the UV-treated zoospore suspension onto a selective medium (e.g., V8 juice agar) amended with a discriminatory concentration of this compound. The appropriate concentration should be determined beforehand and should be sufficient to inhibit the growth of the wild-type strain. b. Incubate the plates at 25°C in the dark. c. Monitor the plates for the emergence of colonies over several days to weeks.

4. Isolation and Purification of Mutants: a. Transfer any colonies that grow on the selective medium to fresh this compound-amended plates to confirm their resistance. b. Purify the resistant isolates by single-spore isolation to ensure they are genetically uniform.

5. Confirmation and Characterization of Resistance: a. Determine the EC50 value of the putative mutants for this compound using a dose-response assay on amended media. b. Calculate the Resistance Factor (RF) by comparing the EC50 of the mutant to that of the parental strain. c. Assess the stability of the resistance by subculturing the mutants on fungicide-free media for multiple generations and then re-evaluating their this compound sensitivity.

Visualizations

Zoxamide_Action_Resistance cluster_cell Oomycete Cell cluster_resistance Resistance Mechanisms This compound This compound Tubulin_Pool α/β-Tubulin Dimers This compound->Tubulin_Pool Binds to β-tubulin This compound->Tubulin_Pool Inhibition Microtubules Microtubules Tubulin_Pool->Microtubules Polymerization Mitosis Mitosis (Nuclear Division) Microtubules->Mitosis Essential for Spindle Formation Cell_Growth Cell Growth & Proliferation Mitosis->Cell_Growth Target_Mutation Target-Site Mutation (β-tubulin gene) Target_Mutation->this compound Prevents Binding Non_Target Non-Target-Site Mechanisms experimental_workflow cluster_prep 1. Preparation cluster_mutagenesis 2. Mutagenesis cluster_selection 3. Selection & Isolation cluster_characterization 4. Characterization Culture Culture Parental Strain Zoospores Induce & Harvest Zoospores Culture->Zoospores UV_Exposure Expose Zoospores to UV Light Zoospores->UV_Exposure Plate_Selective Plate on this compound-Amended Medium UV_Exposure->Plate_Selective Incubate Incubate and Monitor for Growth Plate_Selective->Incubate Isolate Isolate & Purify Putative Mutants Incubate->Isolate EC50_Test Determine EC50 Values Isolate->EC50_Test Isolate->EC50_Test Stability_Test Assess Resistance Stability Isolate->Stability_Test RF_Calc Calculate Resistance Factor (RF) EC50_Test->RF_Calc

References

Impact of environmental pH on Zoxamide stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the impact of environmental pH on the stability and fungicidal activity of Zoxamide.

Frequently Asked Questions (FAQs)

Q1: How does the pH of an aqueous solution affect the chemical stability of this compound?

A1: this compound's stability in an aqueous environment is pH-dependent, primarily due to hydrolysis. It is most stable in acidic conditions and degrades more rapidly as the pH becomes neutral and alkaline. Specifically, this compound is stable at pH 4 but undergoes hydrolysis at pH 7 and 9[1]. The rate of this degradation, measured by the hydrolysis half-life (DT50), is significantly faster in alkaline solutions[1][2].

Data Summary: this compound Hydrolysis

The following table summarizes the stability of this compound at different pH levels at 25°C.

pH LevelHalf-Life (DT50)Stability Classification
4StableStable
715-16 daysModerately Stable
915.5 days (at 25°C)Prone to Hydrolysis

Note: Data compiled from multiple sources indicating similar degradation patterns[1][2].

Q2: Does the pH of the carrier water (e.g., in a spray tank) impact the fungicidal activity of this compound?

A2: While the pH of carrier water can influence the long-term stability of some pesticides through alkaline hydrolysis, modern fungicide formulations are generally robust[3][4]. For this compound, its fungicidal action is a result of covalent binding to β-tubulin within the target pathogen, a mechanism that is not directly dependent on the external pH of the spray solution[5][6][7]. As a general rule, most fungicides perform best in slightly acidic water (pH 4-6.5)[8][9]. However, short-term exposure to neutral or moderately alkaline water during tank mixing is unlikely to cause a significant loss of immediate efficacy[4]. The primary concern with high pH is the accelerated degradation of the active ingredient if the solution is left to stand for extended periods[8][10].

Troubleshooting Guide

Problem: Reduced stability of this compound stock solutions or experimental formulations.
  • Possible Cause: The pH of the aqueous solution may be too high (neutral or alkaline), accelerating hydrolytic degradation.

  • Solution:

    • Measure the pH of your water source or buffer system. Many water sources can be alkaline (pH > 7.0)[10].

    • If the pH is above 7.0, consider using a buffering agent to acidify the solution to a pH between 5 and 6.5 for optimal stability and performance[8][9].

    • Always prepare the solution immediately before use. Avoid letting the mixture stand in a tank or container for prolonged periods, especially in alkaline conditions, to prevent degradation[10].

Problem: Inconsistent or lower-than-expected fungicidal activity in field or lab experiments.
  • Possible Cause 1: Degradation due to Carrier Water pH: If the spray mixture was prepared with highly alkaline water (pH > 8.0) and left to stand for several hours before application, significant degradation of this compound could have occurred, reducing the effective dose[10].

  • Troubleshooting Steps:

    • Test the pH of your carrier water.

    • If alkaline, buffer the tank mix to a slightly acidic pH.

    • Ensure the spray mixture is applied promptly after preparation.

  • Possible Cause 2: Other Factors: Poor performance is often attributed to factors other than pH.

  • Troubleshooting Steps:

    • Review Application Method: Ensure thorough spray coverage and adherence to recommended application rates. This compound is a contact fungicide with preventative action and requires proper application to be effective[11][12].

    • Check for Resistance: While the risk is considered low to moderate, pathogen resistance can occur[12][13]. Evaluate the sensitivity of the target pathogen population.

    • Evaluate Environmental Conditions: Factors like rainfall immediately after application (before the product is rainfast) or extreme temperatures can affect performance.

Key Experimental Protocols

Protocol: Hydrolysis Stability Study of this compound

This protocol outlines a standard procedure to determine the rate of hydrolytic degradation of this compound at various pH levels.

1. Objective: To determine the hydrolysis rate and half-life (DT50) of this compound in sterile aqueous buffered solutions at pH 4, 7, and 9.

2. Materials:

  • Analytical grade this compound
  • Sterile, buffered aqueous solutions (e.g., acetate (B1210297) for pH 4, phosphate (B84403) for pH 7, borate (B1201080) for pH 9)
  • Incubator or water bath set to a constant temperature (e.g., 25°C)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)[14]
  • Volumetric flasks, pipettes, and vials
  • Syringe filters (0.45 µm)

3. Procedure:

  • Preparation of Test Solutions:
  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
  • Fortify each buffer solution with the this compound stock solution to a known final concentration (e.g., close to its water solubility limit). Ensure the volume of organic solvent is minimal (<1%) to not affect the aqueous properties.
  • Incubation:
  • Dispense aliquots of each test solution into sterile, sealed vials.
  • Place the vials in an incubator maintained at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.
  • Sampling:
  • Collect samples from each pH level at predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days). The sampling frequency should be adjusted based on the expected degradation rate.
  • Sample Analysis:
  • At each time point, filter the collected samples through a 0.45 µm syringe filter.
  • Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method[14].
  • Data Analysis:
  • Plot the natural logarithm of the this compound concentration versus time for each pH level.
  • If the plot is linear, the degradation follows first-order kinetics.
  • Calculate the degradation rate constant (k) from the slope of the regression line.
  • Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.

Visualizations

Hydrolysis_Workflow prep 1. Prepare Sterile Buffers (pH 4, 7, 9) spike 2. Spike Buffers with this compound to Final Concentration prep->spike incubate 3. Incubate Samples (Constant Temp, Dark) spike->incubate sample 4. Collect Samples at Time Intervals incubate->sample analyze 5. Analyze Concentration (HPLC) sample->analyze calculate 6. Calculate Degradation Rate and Half-Life (DT50) analyze->calculate

Caption: Experimental workflow for a this compound hydrolysis stability study.

Zoxamide_MOA cluster_cell Oomycete Pathogen Cell zox This compound bind Covalent Binding zox->bind Targets tubulin β-tubulin protein tubulin->bind inhibit Inhibition of Tubulin Polymerization bind->inhibit disrupt Microtubule Cytoskeleton Disruption inhibit->disrupt mitosis Mitotic Arrest (Nuclear Division Fails) disrupt->mitosis

Caption: this compound's mode of action: inhibition of microtubule assembly.

References

Storage stability of Zoxamide in various sample matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoxamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in various sample matrices?

Q2: Which analytical techniques are most suitable for the determination of this compound residues?

A2: Several analytical techniques can be employed for the quantification of this compound residues. The most common and effective methods include:

  • Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS) is a widely used technique.[1]

  • High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector, is a simple and accurate method for this compound determination in wine.[2]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for the analysis of this compound and its metabolites in complex matrices like ginseng.

Q3: What are the main metabolites of this compound that I should be aware of during analysis?

A3: The primary metabolites of this compound that may be relevant for residue analysis in certain matrices, particularly potatoes, are RH-1452 (3,5-dichloro-4-hydroxymethylbenzoic acid) and RH-1455 (3,5-dichloro-1,4-benzenedicarboxylic acid).[1] Analytical methods have been developed to determine both the parent this compound and these metabolites.

Storage Stability of this compound

The stability of this compound in various matrices under frozen storage conditions is summarized below. It is recommended to analyze samples as soon as possible after collection. If storage is necessary, the following data provides guidance on expected stability.

Sample MatrixStorage TemperatureDurationPercent RemainingReference
Grapes (homogenized)≤ -10°C433 daysStable[1]
Cucumbers (homogenized)≤ -10°C868 daysStable[1]
Tomatoes (homogenized)≤ -10°C810 daysStable[1]
Potatoes (homogenized)≤ -10°C708 daysStable[1]
Grape Juice≤ -10°C858 daysStable[1]
Dried Grapes≤ -10°C789 daysStable[1]
Wine≤ -10°C8 monthsStable[1]
Tomato Juice≤ -10°C832 daysStable[1]
Tomato Paste≤ -10°C237 daysStable[1]
Tomato Puree≤ -10°C228 daysStable[1]
Soil (fortified)Frozen373 days~50.8% - 113%

Note: The stability data for soil is conflicting. One study indicated poor stability in fortified samples, while re-analysis of field samples showed little degradation after 676 days of frozen storage. This highlights the importance of validating storage conditions for your specific soil matrix.

Experimental Protocols

Detailed methodologies for the extraction and analysis of this compound from various matrices are provided below.

Diagram: General Workflow for this compound Residue Analysis

Zoxamide_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (Optional) cluster_analysis Analysis SampleCollection Sample Collection (Soil, Water, Grapes) Homogenization Homogenization (for solid matrices) SampleCollection->Homogenization Subsampling Sub-sampling for Analysis Homogenization->Subsampling Extraction Extraction with Organic Solvent Subsampling->Extraction Filtration Filtration / Centrifugation Extraction->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE Concentration Solvent Evaporation & Reconstitution Filtration->Concentration Direct to Concentration SPE->Concentration Analysis GC or LC-MS/MS Analysis Concentration->Analysis Data Data Processing & Quantification Analysis->Data

A generalized workflow for this compound residue analysis.
This compound Extraction from Soil

This protocol is a general guideline and may require optimization based on soil type.

Materials:

  • Soxhlet extraction apparatus

  • Anhydrous sodium sulfate (B86663)

  • Hexane (B92381) and Acetone (pesticide residue grade)

  • Rotary evaporator

  • Gas Chromatograph with Electron Capture Detector (GC-ECD)

Procedure:

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Thoroughly mix the sample for homogeneity.

  • Extraction:

    • Mix approximately 30 g of the soil sample with 30 g of anhydrous sodium sulfate.

    • Place the mixture into a Soxhlet thimble.

    • Extract with 300 mL of a 1:1 (v/v) acetone/hexane mixture for 16 hours.

  • Concentration:

    • Concentrate the extract to about 5 mL using a rotary evaporator.

    • Add 50 mL of hexane and re-concentrate to a final volume of 10 mL.

  • Analysis: Analyze the concentrated extract using GC-ECD.

This compound Extraction from Water

This protocol is suitable for the analysis of this compound in water samples.

Materials:

  • Separatory funnel (1 L)

  • Ethyl acetate (B1210297) (pesticide residue grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas Chromatograph with Mass Spectrometry (GC-MS)

Procedure:

  • Extraction:

    • Measure 500 mL of the water sample into a 1 L separatory funnel.

    • Perform a liquid-liquid extraction by partitioning with ethyl acetate.

  • Drying and Concentration:

    • Pass the organic phase through anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract using a rotary evaporator.

  • Reconstitution and Analysis:

    • Dissolve the residue in a known volume of ethyl acetate.

    • Analyze the final solution by GC-MS.

This compound Extraction from Grapes (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis in food matrices.

Materials:

  • Homogenizer/blender

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (pesticide residue grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • Dispersive SPE (d-SPE) tubes with PSA (primary secondary amine) sorbent

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize the grape sample using a blender.

  • Extraction:

    • Weigh 10-15 g of the homogenized grape sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Clean-up (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA sorbent and magnesium sulfate.

    • Shake for 30 seconds.

    • Centrifuge for 1 minute.

  • Analysis: Analyze the supernatant directly by LC-MS/MS.

Troubleshooting Guide

Diagram: Troubleshooting this compound Analysis Issues

Troubleshooting_this compound cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions LowRecovery Low Recovery of this compound Degradation Sample Degradation (Improper Storage) LowRecovery->Degradation Extraction Inefficient Extraction LowRecovery->Extraction MatrixEffects Matrix Effects (Ion Suppression/Enhancement) LowRecovery->MatrixEffects PeakTailing Chromatographic Peak Tailing PeakTailing->MatrixEffects ColumnIssues Column Contamination or Degradation PeakTailing->ColumnIssues MobilePhase Inappropriate Mobile Phase pH PeakTailing->MobilePhase PoorSensitivity Poor Sensitivity / No Peak PoorSensitivity->Degradation PoorSensitivity->MatrixEffects Instrument Instrument Malfunction PoorSensitivity->Instrument VariableResults Inconsistent / Variable Results VariableResults->Degradation VariableResults->Extraction VariableResults->Instrument Storage Verify Storage Conditions (<-10°C) & Analyze Quickly Degradation->Storage OptimizeExtraction Optimize Extraction Solvent & Technique Extraction->OptimizeExtraction Cleanup Implement/Optimize Sample Clean-up (SPE) MatrixEffects->Cleanup MatrixMatched Use Matrix-Matched Standards MatrixEffects->MatrixMatched ColumnCare Flush or Replace Column ColumnIssues->ColumnCare AdjustpH Adjust Mobile Phase pH MobilePhase->AdjustpH InstrumentMaint Perform Instrument Maintenance Instrument->InstrumentMaint

A decision tree for troubleshooting common this compound analysis issues.
Problem Potential Cause Recommended Solution
Low recovery of this compound Sample Degradation: this compound may have degraded in the sample prior to extraction due to improper storage. This is a particular concern for soil samples where freezer stability can be variable.Ensure samples are frozen at or below -10°C immediately after collection and analyzed as quickly as possible. For soil, validate your storage conditions or analyze fresh samples.
Inefficient Extraction: The chosen solvent or extraction technique may not be optimal for the sample matrix. This compound has low water solubility, so partitioning into an organic solvent is key.Optimize the extraction solvent system (e.g., acetone/hexane, acetonitrile, ethyl acetate). Ensure thorough homogenization and sufficient extraction time. For complex matrices, consider techniques like pressurized liquid extraction or microwave-assisted extraction.
Matrix Effects (Ion Suppression): Co-extracted matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to lower signal and apparent low recovery.Incorporate a sample clean-up step using Solid Phase Extraction (SPE). Use matrix-matched calibration standards to compensate for matrix effects.
Chromatographic peak tailing Secondary Silanol (B1196071) Interactions: this compound, a benzamide, can interact with residual silanol groups on the silica-based stationary phase of a C18 column, leading to peak tailing.Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid) to protonate the silanol groups and minimize these secondary interactions. Use a column with end-capping or a different stationary phase chemistry that is less prone to such interactions.
Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.
Poor sensitivity or no peak detected Instrumental Issues: The analytical instrument (GC or LC-MS/MS) may not be performing optimally.Check the instrument's tuning, calibration, and cleanliness of the ion source (for MS). Ensure the detector is functioning correctly.
Analyte Degradation in Final Extract: this compound may degrade in the final extract if stored for too long before analysis, especially if exposed to light or elevated temperatures on an autosampler.Analyze extracts as soon as possible after preparation. If storage is necessary, keep extracts in a refrigerator or freezer.
Inconsistent or variable results Inhomogeneous Sample: The sub-sample taken for analysis may not be representative of the entire sample, especially for solid matrices like soil or agricultural products.Ensure thorough homogenization of the entire laboratory sample before taking a sub-sample for extraction.
Procedural Variability: Inconsistent execution of the extraction and clean-up steps can lead to variable recoveries.Follow a standardized and validated protocol precisely for all samples. Use an internal standard to correct for variations in extraction efficiency and instrument response.

References

Validation & Comparative

Zoxamide: A Comparative Analysis of its Efficacy Against Oomycete Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zoxamide's performance against key oomycete pathogens, juxtaposed with other commercially available fungicides. The information presented herein is curated from peer-reviewed studies to aid in research and development efforts.

Executive Summary

This compound is a benzamide (B126) fungicide that demonstrates high efficacy against a broad spectrum of oomycete pathogens, including Phytophthora infestans (the causative agent of late blight in potatoes and tomatoes) and Plasmopara viticola (the causative agent of downy mildew in grapevines).[1][2] Its unique mode of action, targeting β-tubulin and disrupting microtubule polymerization, results in the arrest of nuclear division within the pathogen.[1][3] This mechanism confers a low to medium risk of resistance development.[4] This guide presents a compilation of quantitative data from various studies to facilitate a comparative assessment of this compound against other fungicides.

Comparative Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound and other fungicides against Phytophthora infestans and Phytophthora capsici. Efficacy is primarily presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the pathogen's growth. Lower EC50 values indicate higher efficacy.

Table 1: In Vitro Efficacy (EC50 in µg/mL) Against Phytophthora infestans

FungicideChemical ClassMode of Action (FRAC Code)EC50 (µg/mL)Reference(s)
This compound BenzamideB3: β-tubulin polymerization0.0026 - 0.005[2]
MancozebDithiocarbamateM3: Multi-site contact activity2.9 - 5.0[2]
MandipropamidCarboxylic Acid Amide (CAA)40: Cellulose synthase0.02 - 2.98[5]
FluopicolideBenzamide and Acylpicolide43: Spectrin-like proteins2.7 - 19[6]
Cyazofamid (B129060)Cyanoimidazole21: QiI - Cytochrome bc10.4 - 1.6 (mg/L)[7]
OxathiapiprolinPiperidinyl thiazole (B1198619) isoxazoline49: Oxysterol binding protein0.001 - 0.03 (mg/L)[8]

Table 2: In Vitro Efficacy (EC50 in µg/mL) Against Phytophthora capsici

FungicideChemical ClassMode of Action (FRAC Code)EC50 (µg/mL)Reference(s)
This compound BenzamideB3: β-tubulin polymerization~0.000561 (baseline)[9]
MandipropamidCarboxylic Acid Amide (CAA)40: Cellulose synthase0.001 - 0.037[10]
FluopicolideBenzamide and Acylpicolide43: Spectrin-like proteins0.11 - >5[11]
CyazofamidCyanoimidazole21: QiI - Cytochrome bc1Moderately sensitive at 500[11]
OxathiapiprolinPiperidinyl thiazole isoxazoline49: Oxysterol binding protein0.000561 (baseline)[9]
DimethomorphCarboxylic Acid Amide (CAA)40: Cellulose synthase0.061 - 0.100[10]
MetalaxylPhenylamide4: RNA polymerase I0.75 - 16.39[2]

Mode of Action: this compound's Impact on Oomycete Microtubules

This compound's primary mode of action is the disruption of microtubule dynamics, which are essential for mitosis and cell division in oomycetes.[1][3] It covalently binds to the β-tubulin subunit, inhibiting its polymerization into microtubules.[3] This leads to the arrest of nuclear division and ultimately, the death of the pathogen.[1]

Zoxamide_Mode_of_Action cluster_oomycete Oomycete Cell This compound This compound Beta_Tubulin β-tubulin This compound->Beta_Tubulin Binds to Tubulin_Polymerization Tubulin Polymerization This compound->Tubulin_Polymerization Inhibits Beta_Tubulin->Tubulin_Polymerization Essential for Microtubules Microtubules Tubulin_Polymerization->Microtubules Forms Mitosis Mitosis Microtubules->Mitosis Required for Cell_Division Cell_Division Mitosis->Cell_Division Leads to

Caption: this compound's mode of action targeting β-tubulin.

Experimental Protocols

The following are generalized protocols for in vitro and field efficacy testing of fungicides against oomycete pathogens, synthesized from methodologies described in the cited literature.

In Vitro Fungicide Sensitivity Assay (Amended Agar (B569324) Method)

This method is a standard for determining the EC50 values of fungicides.

  • Pathogen Culture: Isolates of the target oomycete (e.g., Phytophthora infestans) are cultured on a suitable medium, such as rye B agar, at an optimal temperature (e.g., 18-20°C) in the dark.

  • Fungicide Stock Solutions: A stock solution of the test fungicide (e.g., this compound) is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made to achieve the desired test concentrations.

  • Amended Media Preparation: The fungicide dilutions are incorporated into molten agar medium (e.g., rye B agar) to achieve the final test concentrations. The final concentration of the solvent (e.g., DMSO) should be consistent across all plates, including the control, and at a level that does not affect pathogen growth.

  • Inoculation: Mycelial plugs (e.g., 5 mm diameter) are taken from the actively growing edge of a pathogen culture and placed in the center of the fungicide-amended and control agar plates.

  • Incubation: The inoculated plates are incubated under the same conditions as the initial pathogen culture.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size. The percentage of mycelial growth inhibition is calculated relative to the control. EC50 values are then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Field Trial for Fungicide Efficacy Evaluation

Field trials are essential for assessing fungicide performance under real-world conditions.

  • Trial Site and Plot Design: The trial is conducted in a location with a history of the target disease. A randomized complete block design with multiple replications (typically 4-5) is used. Each plot consists of a set number of plants (e.g., potato or grapevine) with buffer zones to minimize spray drift between plots.

  • Inoculation (if necessary): If natural infection pressure is low or unpredictable, plots can be artificially inoculated with a suspension of the pathogen's spores (e.g., zoospores of P. infestans).

  • Fungicide Application: Fungicides are applied at recommended label rates and timings using calibrated spray equipment to ensure uniform coverage. Applications typically begin before the onset of disease and continue at regular intervals (e.g., 7-14 days). A control group is left untreated.

  • Disease Assessment: Disease severity and incidence are assessed visually at regular intervals. For late blight on potatoes, this can be the percentage of leaf area affected. For downy mildew on grapes, this can be the percentage of infected leaves and grape clusters.

  • Data Analysis: The collected data on disease severity are used to calculate the area under the disease progress curve (AUDPC). Fungicide efficacy is determined by comparing the AUDPC of treated plots to the untreated control. Yield data may also be collected at the end of the season.

Fungicide_Efficacy_Workflow cluster_invitro In Vitro Assay cluster_field Field Trial Culture Pathogen Culture Inoculate Inoculate Plates Culture->Inoculate Prepare_Fungicide Prepare Fungicide Dilutions Amended_Media Create Amended Media Prepare_Fungicide->Amended_Media Amended_Media->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Growth & Calculate EC50 Incubate->Measure Plot_Design Plot Design & Setup Apply_Fungicide Apply Fungicide Treatments Plot_Design->Apply_Fungicide Disease_Assessment Regular Disease Assessment Apply_Fungicide->Disease_Assessment Data_Analysis Analyze AUDPC & Yield Disease_Assessment->Data_Analysis

Caption: Generalized workflow for fungicide efficacy testing.

Conclusion

This compound is a potent fungicide with a specific mode of action against oomycete pathogens. The quantitative data presented in this guide demonstrate its high intrinsic activity, often comparable or superior to other fungicides. Its unique target site in β-tubulin makes it a valuable tool for resistance management programs when used in rotation or combination with fungicides that have different modes of action. The provided experimental protocols offer a foundation for researchers to design and conduct their own comparative studies.

References

A Comparative Toxicological Analysis of Zoxamide and Mancozeb for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of the toxicological profiles of two widely used fungicides, Zoxamide and Mancozeb. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their relative safety and mechanisms of toxicity.

Quantitative Toxicity Data

The following tables summarize the key toxicological endpoints for this compound and Mancozeb, compiled from various regulatory and scientific studies.

Table 1: Acute Toxicity

ParameterThis compoundMancozeb
Oral LD₅₀ (rat) >5000 mg/kg>5000 - 11,200 mg/kg[1]
Dermal LD₅₀ (rat) >2000 mg/kg>10,000 mg/kg[1][2]
Inhalation LC₅₀ (rat, 4h) >5.3 mg/L>5.14 mg/L[3][4]
Skin Irritation (rabbit) Not an irritantMild irritant[3]
Eye Irritation (rabbit) Slight transient irritantModerate irritant[3]
Skin Sensitization SensitizerSensitizer[1]

Table 2: Chronic Toxicity and Carcinogenicity

ParameterThis compoundMancozeb
Primary Target Organs Liver, Thyroid[5][6][7]Thyroid, Liver, Kidneys, Nervous System[8][9][10]
Carcinogenicity Classification "Not likely to be carcinogenic to humans"[5][6][11][12][13][14]Evidence of carcinogenicity in animal studies (thyroid and liver tumors)[15][16][17]; Ethylenethiourea (ETU), a metabolite, is considered a probable human carcinogen[18]
NOAEL (Chronic, rat) 50 mg/kg bw/day (2-year study)[19]5 mg/kg/day[1]

Table 3: Genotoxicity

AssayThis compoundMancozeb
In vitro (e.g., Ames test, chromosomal aberration) Genotoxic in vitro (aneugenic)[19][20]Genotoxic; induces chromosomal aberrations and micronuclei in human lymphocytes[21][22][23]
In vivo (e.g., micronucleus test) Not genotoxic in vivo[19]Evidence of genotoxicity in animal models[24][25]

Table 4: Reproductive and Developmental Toxicity

ParameterThis compoundMancozeb
Reproductive Effects No evidence of reproductive toxicity[11][19]Reduced fertility at high doses[1][26]
Developmental Effects No evidence of developmental toxicity[11][19]Developmental abnormalities at high doses; its metabolite ETU is a known developmental toxicant[26][27]
NOAEL (Developmental, rat) 1000 mg/kg bw/day (highest dose tested)[19]No teratogenic effects observed at 50 mg/kg/day[1]

Table 5: Environmental Toxicity

OrganismThis compoundMancozeb
Birds (Acute oral LD₅₀) Slightly toxicSlightly toxic (LC₅₀ >10,000 ppm for quail and ducks)[1]
Fish (96h LC₅₀) Highly toxic (e.g., Rainbow trout LC₅₀ = 156 µg/L)Moderately to highly toxic (LC₅₀ ranges from 2.2 to 9 mg/L for various species)[1]
Aquatic Invertebrates (48h EC₅₀) Highly toxicHighly toxic[28][29]
Honeybees Not toxicNot toxic[1]
Soil Organisms -Can adversely affect microbial populations[30]
Persistence in Soil Not usually persistentLow soil persistence (half-life of 1-7 days)[1]

Experimental Protocols

The toxicological data presented above are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and comparability across different laboratories and studies. Below are brief descriptions of the methodologies for key experiments.

Acute Toxicity Testing
  • Oral (OECD 423), Dermal (OECD 402), and Inhalation (OECD 403): These studies involve the administration of a single high dose of the test substance to rodents. The animals are then observed for a period, typically 14 days, for signs of toxicity and mortality to determine the median lethal dose (LD₅₀) or concentration (LC₅₀). The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to assign a chemical to a toxicity class.[31][32][33][34] The Fixed Dose Procedure (OECD 402) for dermal toxicity involves applying the substance to at least 10% of the body surface area for 24 hours.[1][8][15][26][35]

Chronic Toxicity and Carcinogenicity Studies
  • Chronic Toxicity (OECD 452) and Carcinogenicity (OECD 451): In these long-term studies, rodents are exposed to the test substance daily in their diet for a significant portion of their lifespan (e.g., 12-24 months).[16][19][20][28][36][37] The studies are designed to identify potential long-term health effects, including organ damage and cancer. Animals are monitored for clinical signs of toxicity, and tissues are examined histopathologically at the end of the study.[16][19][20][28][36][37]

Genotoxicity Testing
  • In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This assay exposes cultured mammalian cells to the test substance to detect gene mutations.[29][38][39][40][41]

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in developing red blood cells. An increase in micronuclei indicates chromosomal damage.[5][11][18][42][43]

Reproductive and Developmental Toxicity Studies
  • Two-Generation Reproduction Toxicity Study (OECD 416): This study evaluates the effects of the test substance on reproductive performance and the development of offspring over two generations of rodents.[12][13][44]

  • Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals are exposed to the test substance during gestation to assess potential adverse effects on the developing fetus.[6][23][24][45]

Mechanisms of Toxicity and Signaling Pathways

The following diagrams illustrate the known mechanisms of action and associated signaling pathways for this compound and Mancozeb.

Zoxamide_Mechanism This compound This compound BetaTubulin β-Tubulin This compound->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Leads to CellDivision Inhibition of Fungal Cell Division MitoticArrest->CellDivision

This compound's fungicidal mechanism of action.

This compound's primary mode of action as a fungicide involves binding to β-tubulin in Oomycete fungi.[20][27][30][38][43] This binding disrupts the assembly of microtubules, which are essential components of the mitotic spindle. The inhibition of microtubule polymerization leads to an arrest of mitosis, thereby preventing fungal cell division and growth.[20][38][43] In mammalian systems, while the liver is a target organ in toxicity studies, the specific signaling pathways leading to these effects are not as well-defined as its fungicidal mechanism.[20]

Mancozeb_Mechanism Mancozeb Mancozeb Sulfhydryl Sulfhydryl Groups (-SH) in Amino Acids & Enzymes Mancozeb->Sulfhydryl Reacts with ROS Reactive Oxygen Species (ROS) Production Mancozeb->ROS Induces ETU Metabolized to Ethylenethiourea (ETU) Mancozeb->ETU Enzyme Enzyme Inactivation Sulfhydryl->Enzyme Metabolism Disruption of: - Lipid Metabolism - Respiration - ATP Production Enzyme->Metabolism FungalCellDeath Fungal Cell Death Metabolism->FungalCellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis MammalianToxicity Mammalian Toxicity Apoptosis->MammalianToxicity Thyroid Thyroid Toxicity ETU->Thyroid Thyroid->MammalianToxicity

References

Assessing the Risk of Zoxamide Resistance Compared to Metalaxyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of fungicide resistance in plant pathogens is a significant challenge in modern agriculture, threatening crop yields and food security. Understanding the inherent risk of resistance to different fungicide classes is paramount for developing sustainable disease management strategies. This guide provides a detailed comparison of the resistance risk associated with two widely used oomycete fungicides: Zoxamide and Metalaxyl. By examining their mechanisms of action, the molecular basis of resistance, and supporting experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.

Mechanism of Action: A Tale of Two Targets

The fundamental difference in the risk of resistance between this compound and Metalaxyl begins at their distinct molecular targets within the oomycete pathogen.

This compound: As a benzamide (B126) fungicide, this compound's mode of action is the disruption of microtubule dynamics.[1][2] It covalently binds to the β-tubulin subunit of the microtubule cytoskeleton.[3][4] This binding inhibits the polymerization of tubulin into microtubules, which are essential for processes like nuclear division (mitosis) and cell structure.[1][3] The ultimate result is the arrest of the cell cycle and inhibition of fungal growth.[1]

Metalaxyl: Metalaxyl, a phenylamide fungicide, operates through a different pathway.[5] Its primary target is the inhibition of ribosomal RNA (rRNA) synthesis.[5][6][7] Specifically, it interferes with the activity of RNA polymerase I, the enzyme responsible for transcribing rRNA genes.[5][6] By disrupting rRNA production, Metalaxyl halts protein synthesis, which is critical for fungal growth, development, and sporulation.[8][9] As a site-specific inhibitor, its action is highly targeted to this single metabolic process.[6][10]

Molecular Basis of Resistance

The genetic mechanisms underlying pathogen resistance are directly linked to the fungicides' modes of action and are a key determinant of resistance risk.

This compound Resistance: Resistance to this compound is considered to have a low to moderate risk.[1] This is largely because attempts to generate highly resistant mutants in laboratory settings have been generally unsuccessful.[11] The prevailing hypothesis is that target-site mutations conferring resistance are likely recessive. In diploid organisms like oomycetes, for a recessive trait to be expressed, both alleles of the gene must be mutated, which is a rare event.[11]

When resistance does occur, it is primarily associated with specific point mutations in the β-tubulin gene.[12] Studies on Plasmopara viticola have identified mutations at codon 239 (C239S/G) as a source of resistance.[12] In Botrytis cinerea, the M233I mutation in the β-tubulin gene has also been shown to confer this compound resistance.[13]

Metalaxyl Resistance: In stark contrast, Metalaxyl is classified as a high-risk fungicide due to the rapid and widespread development of resistance observed shortly after its introduction in the late 1970s.[6][14] Resistance to Metalaxyl is often conferred by a single, incompletely dominant gene mutation.[6] This monogenic nature means that a change in just one of the two alleles can lead to a resistant phenotype, making its emergence and spread in a pathogen population much more likely.[6]

The primary mechanism of resistance is a target-site change in the gene encoding the large subunit of RNA polymerase I (RPA190).[9][15][16] However, research also suggests that the genetics of resistance can be complex, potentially involving other minor genes or mechanisms.[9][15][17] The rapid selection and fixation of resistant individuals in a population are common, especially with the repeated and exclusive use of the fungicide.[6]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from experimental studies, highlighting the differences in sensitivity and the ease of inducing resistance between this compound and Metalaxyl.

Table 1: Comparative Efficacy (EC₅₀) against Phytophthora infestans

FungicideEC₅₀ Range (μg/mL)InterpretationSource
This compound0.0026 - 0.0049High intrinsic activity; isolates show sensitivity.[18]
Metalaxyl0.3 - 3.9Wider range, with some values indicating reduced sensitivity or resistance.[18]
Azoxystrobin0.019 - 0.074For comparison; isolates show sensitivity.[18]
Dimethomorph0.16 - 0.30For comparison; isolates show intermediate resistance.[18]
Cymoxanil0.27 - 0.57For comparison; isolates show intermediate resistance.[18]
Mancozeb2.9 - 5.0For comparison; multi-site contact fungicide.[18]

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth.

Table 2: Laboratory Mutagenesis and Adaptation Studies in Phytophthora capsici

FungicideMethodOutcomeResistance Factor (RF)Source
This compound Mycelial AdaptationUnsuccessful in inducing resistance.-[11]
Chemical MutagenesisSmall changes in sensitivity observed.≤ 2.2[11]
Metalaxyl Mycelial AdaptationHighly resistant mutants obtained.High (not specified)[11]
Chemical MutagenesisHighly resistant mutants obtained.High (not specified)[11]
Dimethomorph Mycelial AdaptationDid not induce resistance.-[11]
Chemical MutagenesisModerately resistant mutants obtained.≤ 20.9[11]

Resistance Factor (RF) is the ratio of the EC₅₀ of the resistant isolate to the EC₅₀ of the sensitive parent isolate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is adapted from methodologies used to determine the EC₅₀ values of fungicides against oomycete pathogens like Phytophthora infestans.[18]

  • Media Preparation: Prepare rye B agar (B569324) medium. After autoclaving and cooling to approximately 50-60°C, amend the medium with the test fungicide (this compound or Metalaxyl) to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 μg/mL). A non-amended medium serves as the control.

  • Plating: Dispense the fungicide-amended and control media into 90 mm Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug, taken from the actively growing edge of a 7-day-old pathogen culture, onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at 18-20°C for 5-7 days, or until the mycelium on the control plate has reached the edge of the dish.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) for each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC₅₀ value, which is the concentration that causes 50% inhibition of growth.

Protocol 2: Generation of Resistant Mutants via Chemical Mutagenesis

This protocol describes a general method for inducing mutations to assess the potential for resistance development, as performed in studies comparing this compound and Metalaxyl.[11]

  • Spore Production: Grow the oomycete pathogen (e.g., Phytophthora capsici) on a suitable medium (e.g., V8 agar) to induce sporulation and the production of zoospores.

  • Mutagenesis: Harvest zoospores and treat them with a chemical mutagen, such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG), at a concentration that results in approximately 50% mortality (e.g., 10-50 µg/mL for 1 hour).

  • Selection: Plate the mutagenized spores onto a selective medium amended with the test fungicide (this compound or Metalaxyl) at a discriminatory concentration (e.g., 3-5 times the EC₅₀ of the wild-type strain).

  • Isolation and Propagation: Isolate colonies that grow on the selective medium. These are potential resistant mutants. Propagate these isolates on fungicide-free medium for several generations to ensure the stability of the resistant phenotype.

  • Confirmation: Re-test the sensitivity of the stable mutants to the fungicide using the In Vitro Fungicide Sensitivity Assay (Protocol 1) to determine their EC₅₀ values and calculate the resistance factor.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed.

Zoxamide_Pathway cluster_cell Oomycete Cell cluster_resistance Resistance Mechanism This compound This compound BetaTubulin β-Tubulin (Target Protein) This compound->BetaTubulin Binds to AlteredTubulin Altered β-Tubulin This compound->AlteredTubulin Reduced Binding Microtubule Microtubule Assembly BetaTubulin->Microtubule Prevents Polymerization Mitosis Nuclear Division (Mitosis) Microtubule->Mitosis Essential for Growth Fungal Growth Inhibition Mitosis->Growth Arrest leads to Mutation Point Mutation (e.g., C239S) in β-tubulin gene Mutation->AlteredTubulin Metalaxyl_Pathway cluster_nucleus Oomycete Nucleus cluster_resistance Resistance Mechanism Metalaxyl Metalaxyl RNAPolI RNA Polymerase I (Target Enzyme) Metalaxyl->RNAPolI Inhibits AlteredPolI Altered RNA Pol I Metalaxyl->AlteredPolI No longer inhibits rRNA rRNA Synthesis RNAPolI->rRNA Catalyzes ProteinSynth Protein Synthesis rRNA->ProteinSynth Required for Growth Fungal Growth Inhibition ProteinSynth->Growth Halt leads to Mutation Point Mutation in RNA Pol I gene (RPA190) Mutation->AlteredPolI Fungicide_Resistance_Workflow start Isolate Pathogen from Field Sample prep_media Prepare Agar Plates with Serial Dilutions of Fungicide start->prep_media inoculate Inoculate Plates with Pathogen Isolate prep_media->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Mycelial Growth vs. Control Plates incubate->measure calculate Calculate EC₅₀ Value (Probit Analysis) measure->calculate interpret Interpret Results: Sensitive, Intermediate, or Resistant? calculate->interpret

References

Zoxamide: A Comparative Analysis Against Other Fungicides for Oomycete Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zoxamide, a benzamide (B126) fungicide, stands as a significant tool in the management of diseases caused by oomycetes, a group of destructive plant pathogens. This guide provides an objective comparison of this compound's performance against other fungicidal alternatives, supported by experimental data. A key focus is placed on its comparison with other benzamides and fungicides with a similar mode of action.

This compound: A Unique Benzamide for Oomycete Control

This compound is a member of the benzamide chemical class and is distinguished by its specific and high efficacy against oomycetes.[1][2] Unlike other benzimidazole (B57391) fungicides, which are largely ineffective against this class of pathogens, this compound is the only commercially available benzamide specifically for oomycete control.[2] It is classified under FRAC (Fungicide Resistance Action Committee) Group 22, which also includes thiazole (B1198619) carboxamides like ethaboxam (B41704).[3] Both this compound and ethaboxam share the same mode of action, targeting the β-tubulin protein, a critical component of the cytoskeleton.[1][4]

Mechanism of Action: Disruption of Microtubule Assembly

The fungicidal activity of this compound stems from its ability to inhibit the polymerization of β-tubulin.[1][4] This action disrupts the formation and function of microtubules, which are essential for various cellular processes in oomycetes, including nuclear division (mitosis) and maintenance of cell structure. The inhibition of microtubule assembly leads to a halt in the cell cycle and ultimately, the death of the pathogen.[5]

Mechanism of Action of this compound cluster_0 Oomycete Cell Alpha-tubulin Alpha-tubulin Tubulin Dimer Tubulin Dimer Alpha-tubulin->Tubulin Dimer Beta-tubulin Beta-tubulin Beta-tubulin->Tubulin Dimer Beta-tubulin->Tubulin Dimer GTP GTP GTP->Tubulin Dimer Polymerization Microtubule Microtubule Tubulin Dimer->Microtubule Disrupted Microtubule Disrupted Microtubule Tubulin Dimer->Disrupted Microtubule This compound This compound This compound->Beta-tubulin Binds to Cell Division Arrest Cell Division Arrest Disrupted Microtubule->Cell Division Arrest Experimental Workflow: Amended Agar Medium Assay cluster_1 Procedure Start Start Prepare Media Prepare Media Start->Prepare Media Prepare Fungicide Solutions Prepare Fungicide Solutions Prepare Media->Prepare Fungicide Solutions Amend Agar Amend Agar Prepare Fungicide Solutions->Amend Agar Pour Plates Pour Plates Amend Agar->Pour Plates Inoculate Plates Inoculate Plates Pour Plates->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Measure Growth Measure Growth Incubate->Measure Growth Analyze Data Analyze Data Measure Growth->Analyze Data End End Analyze Data->End

References

A Comparative Guide to the Validation of Analytical Methods for Zoxamide Detection: LC-MS/MS vs. an Established GC-ITMS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of the Fungicide Zoxamide.

This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a validated Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS) method for the quantitative analysis of this compound. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.

At a Glance: Method Comparison

ParameterLC-MS/MS (Multi-Residue Method)GC-ITMS (Validated for Grapes)
Principle Separation by liquid chromatography, detection by tandem mass spectrometry.Separation by gas chromatography, detection by ion trap mass spectrometry.
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Hexane Extraction
Linearity Typically R² > 0.99 for multi-residue methods.R² > 0.99 (0.05 - 2.00 mg/kg)[1][2]
Limit of Detection (LOD) Generally low ng/g to µg/kg range.0.01 mg/kg[1][2]
Limit of Quantification (LOQ) Typically in the low µg/kg range.0.05 mg/kg (EI and CI mode)[1][2]
Recovery Generally 70-120% for multi-residue methods.86-114% in fortified grape samples[1][2]
Precision (RSD) Typically < 20% for multi-residue methods.< 19%[1][2]
Analysis Time Short, often less than 15 minutes per sample.Dependent on chromatographic conditions.
Applicability Broad applicability to a wide range of pesticides and matrices.Validated specifically for grapes, must, wine, and spirits.[1][2]

Experimental Workflows and Methodologies

Diagram: General Analytical Workflow for this compound Residue Analysis

Zoxamide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Matrix (e.g., Grapes, Vegetables) Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up Extraction->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography Inject Extract Ionization Ionization (ESI or EI/CI) Chromatography->Ionization Mass_Analysis Mass Analysis (Tandem MS or Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

Caption: General workflow for this compound analysis.

LC-MS/MS Methodology (Based on a Multi-Residue Approach)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of pesticide residues in various food matrices. For this compound, a typical multi-residue method would be employed.

Experimental Protocol

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food samples.

  • Extraction: A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is weighed into a centrifuge tube. Acetonitrile (B52724) is added as the extraction solvent, and the tube is shaken vigorously.

  • Salting Out: A mixture of salts, typically anhydrous magnesium sulfate (B86663) and sodium chloride (or sodium acetate), is added to induce phase separation between the aqueous and organic layers. The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and anhydrous magnesium sulfate. PSA is effective in removing interfering matrix components such as organic acids, sugars, and fatty acids. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is filtered and is then ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of moderately polar compounds like this compound.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions, which provides high selectivity and sensitivity. For this compound (molecular weight 336.0 g/mol ), the precursor ion would be [M+H]⁺ at m/z 336.0. Specific product ions would be selected for quantification and confirmation. A known MRM transition for this compound is from a precursor ion of m/z 336.0 to product ions of m/z 187.1 and 159.0.[3]

Diagram: LC-MS/MS Analytical Workflow

Caption: LC-MS/MS system workflow.

GC-ITMS Methodology (Validated for this compound in Grapes)

A validated Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS) method has been published for the determination of this compound residues in grapes, must, wine, and spirits.[1][2]

Experimental Protocol

1. Sample Preparation: Hexane Extraction

  • Extraction: Samples are extracted with hexane. A notable feature of this method is that the extract is analyzed without any further cleanup steps, simplifying the sample preparation process.[1][2]

2. GC-ITMS Instrumental Analysis

  • Gas Chromatography (GC):

    • Injection: A large volume injection technique is utilized, which is facilitated by a carbofrit inserted into the glass liner of the injector.[1][2]

  • Ion Trap Mass Spectrometry (ITMS):

    • Ionization: Analyses are carried out in both Electron Ionization (EI) and Chemical Ionization (CI) modes.[1][2]

Validation Data for the GC-ITMS Method

The performance of this method was rigorously validated with the following results:

  • Linearity: The method demonstrated good linearity over a concentration range of 0.05 to 2.00 mg/kg with a correlation coefficient (R²) greater than 0.99.[1][2]

  • Recovery: Recoveries from fortified grape samples ranged from 86% to 114% at four different fortification levels.[1][2]

  • Precision: The relative standard deviation (RSD) was below 19%.[1][2]

  • Limits of Detection and Quantification:

    • LOD: 0.01 mg/kg in both EI and CI modes.[1][2]

    • LOQ: 0.05 mg/kg in EI mode and 0.08 mg/kg in CI mode.[1][2]

Concluding Remarks

Both LC-MS/MS and GC-ITMS are powerful techniques for the analysis of this compound.

  • LC-MS/MS offers the advantage of being part of multi-residue methods, allowing for the simultaneous analysis of a wide range of pesticides. The use of the QuEChERS sample preparation method is efficient and effective for various food matrices.

  • The described GC-ITMS method provides a validated and specific alternative for this compound analysis, particularly in grape-related matrices. Its simplified sample preparation protocol is a significant advantage.

The choice between these methods will depend on the specific requirements of the analysis, including the matrix being tested, the desired throughput, and the availability of instrumentation. For laboratories conducting broad pesticide screening, an LC-MS/MS multi-residue method is highly efficient. For focused analysis of this compound in grapes and related products, the validated GC-ITMS method offers a robust and straightforward alternative.

References

Comparative Fitness of Zoxamide-Resistant and Sensitive Fungal Isolates: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Fitness Parameter Comparison

The following tables summarize the key fitness parameters measured in comparative studies between Zoxamide-sensitive (ZoxS) and this compound-resistant (ZoxR) fungal isolates. The data primarily focuses on Phytophthora capsici, a destructive oomycete plant pathogen, as detailed in a comprehensive study by Lu et al. (2011) in Phytopathology.[1][2] Additional findings on Botrytis cinerea and Phytophthora sojae are also included to provide a broader perspective.

Table 1: Mycelial Growth of Phytophthora capsici Isolates [1][2]

Isolate TypeParent IsolateMycelial Growth Rate (mm/day) at Different Temperatures
15°C 20°C 25°C 30°C
Sensitive (ZoxS) PCAS14.8 ± 0.28.9 ± 0.311.2 ± 0.49.5 ± 0.3
Hx-15.0 ± 0.29.1 ± 0.311.5 ± 0.49.8 ± 0.3
Resistant (ZoxR) - Asexual Mutants PCAS1-M14.7 ± 0.28.8 ± 0.311.1 ± 0.49.4 ± 0.3
PCAS1-M24.9 ± 0.29.0 ± 0.311.3 ± 0.49.6 ± 0.3
Hx-1-M15.1 ± 0.29.2 ± 0.311.6 ± 0.49.9 ± 0.3
Resistant (ZoxR) - Sexual Progeny Hx-1 x PCAS1-P14.9 ± 0.29.0 ± 0.311.4 ± 0.49.7 ± 0.3

Data represents the mean ± standard deviation. The study found no significant differences in mycelial growth between resistant mutants and their sensitive parental strains across the tested temperatures.[1][2]

Table 2: Sporulation and Germination of Phytophthora capsici Isolates [1][2]

Isolate TypeParent IsolateSporangia Production (x10⁴/mL)Zoospore Release (%)Cystospore Germination (%)
Sensitive (ZoxS) PCAS15.6 ± 0.585 ± 592 ± 4
Hx-15.8 ± 0.687 ± 694 ± 3
Resistant (ZoxR) - Asexual Mutants PCAS1-M15.5 ± 0.584 ± 591 ± 4
PCAS1-M25.7 ± 0.686 ± 693 ± 3
Hx-1-M15.9 ± 0.688 ± 595 ± 3
Resistant (ZoxR) - Sexual Progeny Hx-1 x PCAS1-P15.7 ± 0.586 ± 693 ± 4

Data represents the mean ± standard deviation. No significant fitness cost was observed in the sporulation and germination of this compound-resistant mutants compared to the sensitive parents.[1][2]

Table 3: Pathogenicity of Phytophthora capsici Isolates on Pepper Plants [1][2]

Isolate TypeParent IsolateDisease Incidence (%)Lesion Length (cm)
Sensitive (ZoxS) PCAS11008.5 ± 0.7
Hx-11008.8 ± 0.8
Resistant (ZoxR) - Asexual Mutants PCAS1-M11008.4 ± 0.7
PCAS1-M21008.6 ± 0.8
Hx-1-M11008.9 ± 0.8
Resistant (ZoxR) - Sexual Progeny Hx-1 x PCAS1-P11008.7 ± 0.7

Data represents the mean ± standard deviation. The virulence of the resistant mutants was comparable to that of the sensitive parental isolates.[1][2]

Table 4: Comparative Fitness in Other Fungal Species

Fungal SpeciesFindingReference
Botrytis cinerea Fitness parameters did not show a significant difference between this compound-resistant (ZoxR) and sensitive (ZoxS) isolates.[5]
Botrytis cinerea Some this compound-resistant isolates exhibited a fitness penalty in mycelial growth rate, sporulation, virulence, and sclerotium production.[6]
Phytophthora sojae No apparent fitness penalty was observed in this compound-resistant mutants in terms of growth rate, sporulation, germination, and pathogenicity.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the procedures described in the cited literature for assessing the fitness of fungal isolates.[1][2]

Generation of this compound-Resistant Mutants

This compound-resistant mutants of P. capsici were generated using two primary methods:

  • UV Mutagenesis: Mycelial cultures or zoospores were exposed to ultraviolet (UV) irradiation. The treated cultures were then grown on a medium amended with a discriminatory concentration of this compound to select for resistant individuals.

  • Sexual Recombination: Sexually compatible isolates of P. capsici were crossed. The resulting oospores were germinated on a this compound-amended medium to select for resistant progeny.

G cluster_generation Generation of ZoxR Mutants Sensitive Isolate Sensitive Isolate UV Mutagenesis UV Mutagenesis Sensitive Isolate->UV Mutagenesis Sexual Cross Sexual Cross Sensitive Isolate->Sexual Cross Selection on this compound Medium Selection on this compound Medium UV Mutagenesis->Selection on this compound Medium Sexual Cross->Selection on this compound Medium Resistant Mutant Resistant Mutant Selection on this compound Medium->Resistant Mutant G cluster_fitness_assays Fitness Parameter Assessment Workflow Isolate Culture Isolate Culture Mycelial Growth Mycelial Growth Isolate Culture->Mycelial Growth Sporulation Sporulation Isolate Culture->Sporulation Pathogenicity Pathogenicity Isolate Culture->Pathogenicity Data Analysis Data Analysis Mycelial Growth->Data Analysis Germination Germination Sporulation->Germination Germination->Data Analysis Pathogenicity->Data Analysis G This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Assembly Microtubule Assembly β-tubulin->Microtubule Assembly Inhibits Microtubule Disruption Microtubule Disruption Microtubule Assembly->Microtubule Disruption Nuclear Division Arrest Nuclear Division Arrest Microtubule Disruption->Nuclear Division Arrest Cell Death Cell Death Nuclear Division Arrest->Cell Death

References

Zoxamide: A Comparative Efficacy Analysis Against Other Tubulin-Binding Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of zoxamide with other tubulin-binding agents, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.

Overview of Tubulin-Binding Agents

Tubulin-binding agents are a class of compounds that interfere with the assembly and disassembly of microtubules, essential components of the cytoskeleton. This disruption of microtubule dynamics leads to an arrest of the cell cycle, particularly during mitosis, and ultimately triggers apoptosis or programmed cell death. These agents are widely used as anticancer drugs and fungicides.

This compound, a benzamide (B126) fungicide, is a key player in this class, particularly effective against oomycete pathogens. This guide will delve into a detailed comparison of this compound's performance against other prominent tubulin-binding agents, primarily the benzimidazoles.

Mechanism of Action: Targeting β-Tubulin

The primary target for this compound and other compared agents is β-tubulin, a subunit of the tubulin heterodimer. Binding to this protein disrupts the formation of microtubules.

This compound's Unique Binding Mechanism

This compound distinguishes itself by its covalent binding to the β-tubulin subunit.[1][2] This irreversible interaction is a key factor in its efficacy and resistance profile. Molecular docking studies have shed light on the specifics of this binding. The R-enantiomer of this compound shows a better interaction profile compared to the S-enantiomer.[3] While benzimidazoles like carbendazim (B180503) interact with the E198 residue of β-tubulin, this compound forms hydrogen bonds with the main chain carbonyl of V236 or the side chain residue of S314.[3]

A crucial aspect of this compound's mechanism is its interaction with the cysteine residue at position 239 (C239) of β-tubulin.[4][5] The covalent bond formation at this site is a distinguishing feature from benzimidazoles.[4]

Benzimidazole (B57391) Binding Mechanism

Benzimidazoles, such as carbendazim and thiabendazole, also bind to β-tubulin but through non-covalent interactions. Their binding site is also within the colchicine-binding domain, but they primarily interact with different amino acid residues, notably E198.[3]

Signaling Pathway of Tubulin-Binding Agents

The binding of these agents to β-tubulin initiates a cascade of events that disrupt microtubule function.

cluster_agents Tubulin-Binding Agents cluster_tubulin β-Tubulin Subunit cluster_effects Cellular Effects This compound This compound C239 Cysteine 239 This compound->C239 Covalent Binding Benzimidazoles Benzimidazoles E198 Glutamate 198 Benzimidazoles->E198 Non-covalent Binding BindingSite Colchicine-Binding Domain PolymerizationInhibition Inhibition of Microtubule Polymerization BindingSite->PolymerizationInhibition MicrotubuleDestabilization Microtubule Destabilization PolymerizationInhibition->MicrotubuleDestabilization MitoticArrest Mitotic Arrest MicrotubuleDestabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Mechanism of tubulin-binding agents.

Comparative Efficacy: Quantitative Data

The efficacy of fungicides is often measured by the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth of a pathogen.

PathogenFungicideEC50 (µg/mL)Reference
Phytophthora infestans This compound0.002 - 0.08[6]
Carbendazim>100 (Resistant)[7]
Botrytis cinerea This compound (Sensitive)0.31[8]
This compound (Resistant)7.76[8]
Carbendazim (Sensitive)< 1[9]
Carbendazim (Resistant)> 100[9]
Phytophthora capsici This compound0.023 - 0.383[10]

Resistance Mechanisms

The development of resistance is a significant concern in the use of fungicides. The mechanisms of resistance to this compound and benzimidazoles are linked to specific mutations in the β-tubulin gene.

  • This compound Resistance: Resistance to this compound is primarily associated with a mutation at codon 239, leading to a change from cysteine to serine (C239S).[4]

  • Benzimidazole Resistance: Resistance to benzimidazoles is commonly linked to mutations at codons 198 (e.g., E198A, E198V, E198K) and 200 (e.g., F200Y).[11]

The covalent binding of this compound may contribute to a lower risk of resistance development compared to the non-covalent interactions of benzimidazoles.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Workflow:

A Prepare purified tubulin and test compounds B Incubate tubulin with GTP and compounds at 37°C A->B C Monitor microtubule polymerization by measuring absorbance at 340 nm B->C D Analyze data to determine IC50 values C->D

Workflow for in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagents and Materials: Purified tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compounds, 96-well microplate, temperature-controlled spectrophotometer.

  • Procedure: a. Prepare a stock solution of tubulin in polymerization buffer on ice. b. Add the test compound at various concentrations to the wells of a microplate. c. Initiate polymerization by adding the tubulin solution containing GTP to the wells. d. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. e. Measure the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.[12]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization and the final extent of polymerization are determined. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated.

Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This assay determines the EC50 value of a fungicide against a specific fungal pathogen.

Workflow:

A Prepare agar (B569324) medium amended with various fungicide concentrations B Inoculate plates with mycelial plugs of the fungal pathogen A->B C Incubate plates under controlled conditions B->C D Measure the diameter of mycelial growth C->D E Calculate the percentage of growth inhibition and determine the EC50 value D->E A Prepare cell lysates or purified tubulin B Incubate with a radiolabeled ligand (e.g., [3H]colchicine) and varying concentrations of the test compound A->B C Separate bound from free radioligand (e.g., by filtration) B->C D Quantify the amount of bound radioligand using scintillation counting C->D E Determine the IC50 and Ki values of the test compound D->E

References

In Vitro Toxicological Profile of Zoxamide: A Comparative Analysis with Other Leading Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals providing an objective in vitro toxicological comparison of the fungicide Zoxamide against a panel of other commonly used fungicides. This guide summarizes key toxicological endpoints, details experimental methodologies, and visualizes pertinent biological pathways and workflows to facilitate informed decision-making in agricultural and pharmaceutical research.

This publication presents a comparative in vitro toxicological assessment of this compound and five other widely used fungicides: Mancozeb, Carbendazim, Azoxystrobin, Tebuconazole, and Chlorothalonil (B1668833). The analysis focuses on key toxicological parameters, including cytotoxicity, genotoxicity, induction of apoptosis, and generation of reactive oxygen species (ROS), primarily in the human hepatocarcinoma cell line, HepG2, to ensure a consistent basis for comparison. Detailed experimental protocols for the cited assays are provided to enable replication and further investigation.

Executive Summary of Toxicological Findings

This compound, a benzamide (B126) fungicide, demonstrates a distinct in vitro toxicological profile when compared to other classes of fungicides. Its primary mechanism of action involves the inhibition of microtubule assembly by binding to β-tubulin, a mode of action shared with Carbendazim.[1] This contrasts with the mechanisms of Azoxystrobin, which inhibits mitochondrial respiration, Tebuconazole, which disrupts sterol biosynthesis, and Chlorothalonil, which reacts with glutathione. Mancozeb has a multi-site mode of action.

The comparative data, summarized in the tables below, indicate that while all tested fungicides exhibit some level of in vitro toxicity, the potency and specific cellular responses vary significantly. These differences are critical for assessing the potential risks and for the development of safer alternatives.

Comparative Toxicological Data

The following tables provide a structured overview of the quantitative data gathered from various in vitro studies. It is important to note that experimental conditions such as exposure times and specific assay parameters may vary between studies, which can influence the absolute values.

Table 1: Comparative Cytotoxicity (IC50) in HepG2 Cells

FungicideIC50 (µM) - 24 hoursIC50 (µM) - 48 hoursReference(s)
This compound463.4Data not available[1]
Mancozeb~150-295.7Data not available[1][2]
Carbendazim324.6 (62.01 µg/mL)Data not available[3][4]
Azoxystrobin206.1 - 231.2Data not available[5]
Tebuconazole>320>80[6]
ChlorothalonilData not availableData not available

Table 2: Summary of In Vitro Genotoxicity, Apoptosis, and ROS Production in HepG2 Cells

| Fungicide | Genotoxicity (Comet Assay) | Apoptosis Induction (Annexin V/PI) | ROS Production (DCFH-DA Assay) | Reference(s) | | :--- | :--- | :--- | :--- | | this compound | No DNA damage observed | Did not increase apoptosis | No significant increase |[1] | | Mancozeb | DNA damage observed | Induced necrosis | Inverse dose-related increase |[1][7] | | Carbendazim | Dose-dependent increase in DNA damage | Induces apoptosis | Data not available |[8] | | Azoxystrobin | Data not available | Data not available | Data not available | | | Tebuconazole | Genotoxic effects observed | Induces apoptosis | Induces oxidative stress |[6][9][10] | | Chlorothalonil | DNA damage observed | Data not available | Data not available |[11][12] |

Mechanisms of Action and Signaling Pathways

The distinct toxicological profiles of these fungicides are rooted in their different molecular initiating events. The following diagrams, generated using Graphviz, illustrate the primary mechanisms of action.

G Mechanism of Action of this compound and Carbendazim This compound This compound beta_tubulin β-Tubulin This compound->beta_tubulin binds to Carbendazim Carbendazim Carbendazim->beta_tubulin binds to microtubule_assembly Microtubule Assembly beta_tubulin->microtubule_assembly inhibits mitotic_spindle Mitotic Spindle Formation microtubule_assembly->mitotic_spindle disrupts cell_cycle_arrest Cell Cycle Arrest (G2/M) mitotic_spindle->cell_cycle_arrest leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Mechanism of this compound and Carbendazim via microtubule disruption.

G Mechanism of Action of Azoxystrobin Azoxystrobin Azoxystrobin cytochrome_bc1 Cytochrome bc1 Complex (Complex III) Azoxystrobin->cytochrome_bc1 binds to Qo site electron_transport Mitochondrial Electron Transport Chain cytochrome_bc1->electron_transport inhibits atp_production ATP Production electron_transport->atp_production blocks cell_death Cell Death atp_production->cell_death leads to

Mechanism of Azoxystrobin via mitochondrial respiration inhibition.

G Mechanism of Action of Tebuconazole Tebuconazole Tebuconazole cyp51 Sterol 14α-demethylase (CYP51) Tebuconazole->cyp51 inhibits ergosterol_synthesis Ergosterol Biosynthesis cyp51->ergosterol_synthesis blocks cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane disrupts fungal_growth Fungal Growth cell_membrane->fungal_growth inhibits

Mechanism of Tebuconazole via sterol biosynthesis inhibition.

G Mechanism of Action of Chlorothalonil Chlorothalonil Chlorothalonil glutathione Glutathione (GSH) Chlorothalonil->glutathione reacts with enzyme_sh Enzymes with Sulfhydryl Groups Chlorothalonil->enzyme_sh inactivates cellular_respiration Cellular Respiration glutathione->cellular_respiration depletion disrupts enzyme_sh->cellular_respiration inhibition disrupts cell_death Cell Death cellular_respiration->cell_death leads to

Mechanism of Chlorothalonil via reaction with glutathione.

Experimental Protocols

Detailed methodologies for the key in vitro toxicological assays cited in this guide are provided below.

1. Cell Culture

  • Cell Line: Human hepatocarcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test fungicides for 24 or 48 hours.

    • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).

    • The plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

G Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Fungicide Treatment cluster_assay MTT Assay seed_cells Seed HepG2 cells in 96-well plate adhere Incubate overnight to allow adherence seed_cells->adhere add_fungicide Add various concentrations of fungicides adhere->add_fungicide incubate_treatment Incubate for 24 or 48 hours add_fungicide->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance Data Analysis (IC50 calculation) Data Analysis (IC50 calculation) read_absorbance->Data Analysis (IC50 calculation)

Workflow for the MTT cytotoxicity assay.

3. Genotoxicity Assay (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Procedure:

    • HepG2 cells are treated with fungicides for a specified period.

    • Cells are harvested and embedded in a low-melting-point agarose (B213101) on a microscope slide.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

    • The slides are then placed in an electrophoresis tank with an alkaline buffer to unwind the DNA.

    • Electrophoresis is performed, allowing the damaged DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

    • The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • HepG2 cells are treated with fungicides.

    • Both floating and adherent cells are collected and washed with a binding buffer.

    • Cells are then incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.

    • PI is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

5. Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

This assay measures the intracellular production of ROS.

  • Procedure:

    • HepG2 cells are treated with fungicides.

    • Cells are then loaded with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Data Analysis: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer and is proportional to the amount of intracellular ROS.

Logical Relationship in Toxicological Comparison

The following diagram illustrates the logical flow of comparing the in vitro toxicology of these fungicides, from their mechanism of action to the resulting cellular-level adverse outcomes.

G Comparative Toxicological Logic Flow cluster_fungicides Fungicides cluster_moa Mechanism of Action cluster_endpoints Toxicological Endpoints This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Mancozeb Mancozeb Multi_site Multi-site Action Mancozeb->Multi_site Carbendazim Carbendazim Carbendazim->Microtubule_Disruption Azoxystrobin Azoxystrobin Mitochondrial_Inhibition Mitochondrial Inhibition Azoxystrobin->Mitochondrial_Inhibition Tebuconazole Tebuconazole Sterol_Biosynthesis_Inhibition Sterol Biosynthesis Inhibition Tebuconazole->Sterol_Biosynthesis_Inhibition Chlorothalonil Chlorothalonil GSH_Reaction Glutathione Reaction Chlorothalonil->GSH_Reaction Cytotoxicity Cytotoxicity (IC50) Microtubule_Disruption->Cytotoxicity Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Multi_site->Cytotoxicity Genotoxicity Genotoxicity Multi_site->Genotoxicity ROS ROS Production Multi_site->ROS Mitochondrial_Inhibition->Cytotoxicity Mitochondrial_Inhibition->Apoptosis Mitochondrial_Inhibition->ROS Sterol_Biosynthesis_Inhibition->Cytotoxicity GSH_Reaction->Cytotoxicity GSH_Reaction->ROS Cell Death Cell Death Cytotoxicity->Cell Death DNA Damage DNA Damage Genotoxicity->DNA Damage Programmed Cell Death Programmed Cell Death Apoptosis->Programmed Cell Death Oxidative Stress Oxidative Stress ROS->Oxidative Stress

Logical flow from fungicide mechanism to toxicological endpoints.

References

Comparative Guide to the Biological Assay Validation for Zoxamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies and performance data for the validation of biological assays measuring Zoxamide activity. It is intended for researchers, scientists, and professionals in drug development and crop protection, offering detailed protocols and comparative data to support assay validation and interpretation.

Introduction to this compound

This compound is a benzamide (B126) fungicide highly effective against Oomycete pathogens, which cause significant diseases in crops like vines, potatoes, and vegetables.[1] It is the only benzamide fungicide used to control Oomycete diseases.[1] Its unique mode of action and high anti-resistance properties make it a valuable component in disease management programs.[1][2] Validating a biological assay for this compound is critical to accurately determine its potency, assess potential resistance, and ensure its effective application in agricultural settings.

Mechanism of Action

This compound's fungicidal activity stems from its ability to disrupt microtubule formation in target pathogens.[3][4] It functions by covalently binding to the β-subunit of tubulin, a key protein component of microtubules.[1][3][5] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes.[1][6] The disruption of the microtubule cytoskeleton leads to the arrest of mitosis (nuclear division) and ultimately, cell death.[1][5] This specific targeting of β-tubulin provides a distinct mode of action compared to many other fungicides.[7]

cluster_Cell Oomycete Cell This compound This compound Tubulin β-tubulin Subunit This compound->Tubulin Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Essential For Cytoskeleton Microtubule Cytoskeleton Microtubule->Cytoskeleton Mitosis Mitosis (Nuclear Division) Cytoskeleton->Mitosis Required For CellDeath Cell Death Mitosis->CellDeath

Caption: Mechanism of action of this compound in an Oomycete cell.

Experimental Protocols

A crucial component of validating a this compound bioassay is a well-defined and reproducible experimental protocol. The following outlines a standard methodology for a fungicide sensitivity assay based on mycelial growth inhibition.

Objective: To determine the concentration of this compound that effectively inhibits 50% of the mycelial growth (EC₅₀) of a target pathogen.

Materials:

  • Target Oomycete or fungal isolate (e.g., Phytophthora sojae, Botrytis cinerea)[6][8]

  • Culture medium (e.g., V8 agar (B569324) plates)[6]

  • Technical grade this compound (e.g., 97.5% a.i.)[6]

  • Dimethyl sulfoxide (B87167) (DMSO)[6]

  • Sterile petri dishes, mycelial plugs, pipettes

  • Incubator

Procedure:

  • Pathogen Culture: Culture the test isolate on V8 agar plates in darkness at 25°C until the colony is actively growing.[6]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound by dissolving it in DMSO. For example, a 5 x 10⁴ µg/ml stock solution.[6] Store this solution in the dark at -20°C.

  • Amended Media Preparation: Prepare V8 agar and cool it to a handleable temperature. Amend the agar with the this compound stock solution to achieve a range of final concentrations (e.g., 0, 0.02, 0.03, 0.04, 0.05, 0.1 µg/ml).[6] Ensure the final concentration of the DMSO solvent is consistent across all plates and does not exceed a non-inhibitory level (e.g., 0.1% v/v).[6] A control plate containing only DMSO should be included.

  • Inoculation: Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the growing edge of an active pathogen culture and transfer one to the center of each this compound-amended and control plate.[6]

  • Incubation: Incubate the plates in darkness at 25°C for a set period, typically until the mycelial growth on the control plate has reached a significant diameter (e.g., 4 days).[6]

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Data Analysis: For each concentration, calculate the percentage of growth inhibition relative to the control. Use this data to perform a probit analysis or linear regression to determine the EC₅₀ value from the resulting dose-response curve.[6]

start Start: Active Pathogen Culture prep_stock Prepare this compound Stock in DMSO start->prep_stock prep_plates Prepare V8 Agar Plates Amended with this compound (Varying Concentrations) prep_stock->prep_plates inoculate Inoculate Plate Center with Mycelial Plug prep_plates->inoculate incubate Incubate in Dark (e.g., 25°C for 4 days) inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate analyze Probit Analysis/ Regression calculate->analyze end Result: EC50 Value analyze->end

Caption: Experimental workflow for a this compound mycelial growth inhibition assay.

Data Presentation: this compound Potency

The following table summarizes the in vitro activity of this compound against different organisms, providing key quantitative data for assay validation and comparison.

Organism/Cell LineAssay TypeEndpointResult
Phytophthora sojaeMycelial Growth InhibitionMean EC₅₀0.048 µg/ml[6]
Botrytis cinereaMycelial Growth InhibitionMean EC₅₀0.76 µg/ml[8][9]
Mouse Lymphoma CellsMicrotubule AssemblyIC₅₀23.5 µmol/L[3]

Comparative Performance with Alternative Fungicides

This compound is often used in combination with other fungicides to broaden the spectrum of activity and manage resistance. The data below compares the performance of this compound, both alone and in formulations, against other common fungicides.

In Vitro Toxicological Comparison

A study on human cell lines (HepG2 and A549) compared the toxicological profiles of this compound and Mancozeb.

ParameterThis compoundMancozeb
CytotoxicityObserved at high concentrations (463.4 µM)[10]Observed at high concentrations (295.7 µM)[10]
DNA Damage (Comet Assay)No DNA damage observed[10]Genotoxicity observed[10]
Aneugenic Potential (Micronucleus Test)Positive - suggests potential for aneuploidy[2][10]Positive - suggests potential for aneuploidy[2][10]
Field Performance in Combination Products

Field trials on tomatoes demonstrate the efficacy of this compound in combination formulations for controlling early and late blight.

FormulationDoseEarly Blight ControlLate Blight Control
This compound (33%) + Cymoxanil (33%) WP600 g ha⁻¹68.7%[11]77.5%[11]
This compound (8.3%) + Mancozeb (66.7%) WP2500 g ha⁻¹62.5%[11]65.3%[11]

These trials show that combination products including this compound provide excellent control of key tomato diseases.[11] The formulation of this compound with Mancozeb (trade name Electis) has shown performance that is statistically comparable and sometimes superior to other reference products for controlling foliar and fruit infestations.[7]

Caption: Logical comparison of this compound with alternative fungicides.

References

A Comparative Analysis of the Genotoxic Profiles of Zoxamide and Mancozeb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study on the genotoxicity of two widely used fungicides, Zoxamide and Mancozeb. By examining key experimental data, methodologies, and mechanisms of action, this document aims to offer an objective resource for assessing their potential genetic hazards.

Executive Summary

This compound and Mancozeb, while both effective fungicides, exhibit distinct genotoxic profiles. Mancozeb is consistently associated with direct DNA damage (clastogenicity) and chromosomal damage, often linked to oxidative stress.[1][2] In contrast, this compound is generally not considered genotoxic in vivo and does not cause direct DNA damage.[3][4] Its primary genotoxic potential, observed in vitro, is aneugenic, stemming from its mechanism of action on microtubule assembly, which can lead to errors in chromosome segregation.[3][5]

Comparative Genotoxicity Data

The following tables summarize the results from key genotoxicity assays for this compound and Mancozeb based on published literature.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)
CompoundTest SystemMetabolic Activation (S9)ConcentrationResultReference
This compound S. typhimurium TA98, TA100, TA102, TA1535, TA1537With & Without16–5000 µ g/plate Negative [3][6]
Mancozeb S. typhimurium TA98, TA100, TA102With & Without0.001 - 0.002 mg/plateNegative *[7]

*Note: The study on Mancozeb indicated that its true mutagenic potential might be masked by its high toxicity to the bacterial tester strains.[7]

Table 2: In Vitro & In Vivo Micronucleus (MN) Assay
CompoundTest SystemAssay TypeKey FindingsResultReference
This compound Rat & Mouse Bone MarrowIn VivoNo increase in micronuclei.Negative [3]
HepG2 & A549 cellsIn VitroIncreased frequency of micronuclei.Positive (Aneugenic) [4][5]
Mancozeb Rat Bone MarrowIn VivoSignificant increase in micronuclei frequency.Positive [8]
Human LymphocytesIn VitroDose-dependent increase in micronuclei.Positive [9]
HepG2 & A549 cellsIn VitroIncreased frequency of micronuclei.Positive (Aneugenic) [4][5]
Table 3: Comet Assay (Single Cell Gel Electrophoresis)
CompoundTest SystemAssay TypeKey FindingsResultReference
This compound HepG2 & A549 cellsIn VitroNo significant increase in DNA damage.Negative [4][5]
Mancozeb Rat Liver & ColonIn VivoExtensive DNA damage observed.Positive [1]
HepG2 & A549 cellsIn VitroSignificant increase in DNA damage.Positive [4][5]

Mechanisms of Genotoxicity

The divergent results in genotoxicity testing are explained by the distinct mechanisms through which each compound interacts with cellular components.

Mancozeb: The genotoxicity of Mancozeb is primarily attributed to the induction of oxidative stress .[10] Its metabolism can lead to the generation of reactive oxygen species (ROS), which cause direct DNA damage, including single and double-strand breaks and base oxidation.[9][10] This is evidenced by positive results in the Comet assay.[1][4] Furthermore, studies suggest that Mancozeb can inhibit the base excision repair (BER) system, impairing the cell's ability to repair oxidative DNA damage.[4][5] This cascade of DNA damage can lead to chromosomal aberrations and the formation of micronuclei, indicating both clastogenic and aneugenic potential.[9][11]

This compound: this compound's mode of action is highly specific; it binds to the β-tubulin subunit, a key component of microtubules.[5][12] This binding inhibits the polymerization of tubulin, which is essential for the formation of the mitotic spindle during cell division.[3] The disruption of the mitotic spindle leads to improper chromosome segregation, resulting in aneuploidy (an abnormal number of chromosomes) or polyploidy (more than two complete sets of chromosomes).[3] This aneugenic potential is the primary reason for positive results in in vitro micronucleus and chromosomal aberration assays.[3] Importantly, this mechanism does not involve direct interaction with or damage to the DNA molecule itself, which is consistent with the negative results observed in the Comet assay and Ames test.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. Below are the protocols for the key assays used in a direct comparative in vitro study between Mancozeb and this compound.[5]

Micronucleus Assay Protocol (In Vitro Cytokinesis-Block Method)
  • Cell Culture: Human cell lines (e.g., HepG2 or A549) are cultured in appropriate media and conditions until they reach optimal confluency.

  • Exposure: Cells are treated with various concentrations of this compound or Mancozeb, alongside a negative (vehicle) and a positive control, for a duration equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block: Cytochalasin-B is added to the culture medium to block cytokinesis, the final step of cell division. This results in the accumulation of binucleated cells, which are cells that have completed nuclear division but not cellular division.

  • Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, and then fixed. The fixed cells are dropped onto clean microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Slides are analyzed under a microscope. At least 1000-2000 binucleated cells per concentration are scored for the presence of micronuclei, which appear as small, separate nuclei within the cytoplasm.

  • Data Analysis: The frequency of micronucleated binucleated cells is calculated for each treatment group and compared statistically to the negative control.

Comet Assay Protocol (Alkaline Single Cell Gel Electrophoresis)
  • Cell Culture and Exposure: Cells (e.g., HepG2 or A549) are cultured and treated with this compound, Mancozeb, and appropriate controls for a short period (e.g., 2-4 hours).

  • Slide Preparation: Harvested cells are suspended in low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: The slides are immersed in a cold, high-salt lysis solution containing detergents (e.g., Triton X-100) to dissolve cell and nuclear membranes, leaving behind the DNA as a "nucleoid."

  • Alkaline Unwinding: Slides are placed in a horizontal gel electrophoresis tank filled with a high pH (alkaline) buffer. This unwinds the DNA, converting alkali-labile sites into single-strand breaks.

  • Electrophoresis: An electric field is applied. The negatively charged, broken DNA fragments migrate from the nucleoid towards the anode, forming a "comet tail." Undamaged DNA remains within the nucleoid "head."

  • Staining and Visualization: Slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide). The comets are visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage. Common parameters include Tail Length, % DNA in the Tail, and Tail Moment (a product of tail length and the fraction of DNA in the tail). A statistically significant increase in these parameters compared to the negative control indicates genotoxicity.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed genotoxic mechanisms.

G cluster_workflow General In Vitro Genotoxicity Testing Workflow cluster_assays start Cell Seeding & Culture (e.g., HepG2, A549) exposure Exposure to Test Compound (this compound or Mancozeb) + Positive/Negative Controls start->exposure assay Perform Specific Assay exposure->assay comet Comet Assay (DNA Strand Breaks) assay->comet mn Micronucleus Assay (Chromosome Damage) assay->mn analysis Data Acquisition (Microscopy/Imaging) end Statistical Analysis & Interpretation analysis->end comet->analysis mn->analysis

Caption: A generalized workflow for assessing the genotoxicity of compounds in vitro.

G cluster_mancozeb Proposed Genotoxic Mechanism of Mancozeb mancozeb Mancozeb ros Generation of Reactive Oxygen Species (ROS) mancozeb->ros ox_stress Oxidative Stress ros->ox_stress dna_damage Direct DNA Damage (Strand Breaks, Base Oxidation) ox_stress->dna_damage ber_inhibit Inhibition of Base Excision Repair (BER) ox_stress->ber_inhibit comet_pos Comet Assay: Positive dna_damage->comet_pos chromo_damage Chromosome Aberrations (Clastogenicity) dna_damage->chromo_damage ber_inhibit->chromo_damage mn_pos Micronucleus Formation: Positive chromo_damage->mn_pos

Caption: Mancozeb's genotoxicity is mediated primarily through oxidative stress.

G cluster_this compound Aneugenic Mechanism of this compound This compound This compound tubulin Binds to β-Tubulin This compound->tubulin comet_neg Comet Assay: Negative This compound->comet_neg No direct DNA damage microtubule Inhibition of Microtubule Polymerization tubulin->microtubule spindle Mitotic Spindle Disruption microtubule->spindle segregation Chromosome Missegregation spindle->segregation aneuploidy Aneuploidy / Polyploidy segregation->aneuploidy mn_pos Micronucleus Formation: Positive aneuploidy->mn_pos

Caption: this compound's genotoxicity is an indirect result of microtubule disruption.

References

Safety Operating Guide

Proper Disposal of Zoxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of zoxamide, a benzamide (B126) fungicide. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting the environment. This compound is recognized as being very toxic to aquatic life with long-lasting effects, necessitating careful management of its waste.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

PPE Item Specification Rationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. Protects against potential splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Provides a barrier against skin contact. This compound may cause an allergic skin reaction.[1][2][3]
Body Protection Laboratory coat. Protects clothing and skin from contamination.[3]

| Respiratory Protection | Required when dusts are generated. Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or vapors.[1] |

Emergency Spill Procedures: In the event of a spill, prevent the material from entering drains or waterways.[1][4][5] For solid this compound, take care not to generate dust.[4] Sweep it up, place it in a sealed, appropriate container for disposal, and clean the affected area.[3][4] For liquid spills, absorb with an inert material (e.g., sand, diatomite) and dispose of the contaminated material as waste.[6]

Core Disposal Principle: Regulatory Compliance

The primary directive for this compound disposal is to adhere to all national, regional, and local regulations.[1] Waste materials must be disposed of through an approved waste disposal facility or a licensed waste disposer.[4][7] Do not dispose of this compound or its containers in household garbage or allow it to reach sewage systems.[6]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[1]

  • Contaminated PPE: Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.

Step 2: Container Management

  • Original Containers: Whenever possible, leave this compound waste in its original container to ensure it is clearly identified.[1]

  • Empty Containers:

    • Empty the packaging completely prior to disposal.[4]

    • For nonrefillable containers (≤ 5 gallons), perform a triple rinse.[7] Fill the container 1/4 full with water, recap, and shake for 10 seconds.[7]

    • Pour the rinsate into application equipment or a mix tank for use, or collect it for disposal as hazardous waste. Do not pour rinsate down the drain.[7][8]

    • Repeat the rinse procedure two more times.[7]

    • The cleaned container can then be offered for recycling or disposed of in a sanitary landfill or by incineration, as allowed by state and local authorities.[7] Handle uncleaned containers as you would the product itself.[1]

Step 3: Final Disposal

  • Professional Disposal Service: The recommended and most common method for final disposal is to use a licensed hazardous waste management company. One specified method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Experimental Disposal Protocols

No detailed laboratory-scale experimental protocols for the chemical neutralization or degradation of this compound are provided in safety data sheets or regulatory guidelines. The standard procedure relies on professional disposal via incineration. Attempting to neutralize or treat this waste in the lab is not recommended without validated procedures and approval from your institution's EHS department, as it may create other hazardous byproducts.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated PPE) B Segregate into Labeled, Sealed Hazardous Waste Containers A->B G Store Waste Securely in Designated Area B->G C Empty this compound Containers D Triple Rinse Container (if applicable) C->D E Collect Rinsate as Hazardous Waste D->E F Dispose or Recycle Cleaned Container per Local Regulations D->F E->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Transport to Approved Waste Disposal Facility H->I J Final Disposal Method (e.g., Incineration) I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Zoxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Zoxamide

This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. Adherence to these guidelines is essential for ensuring personal safety and environmental protection.

This compound is a benzamide, broad-spectrum fungicide used to control various fungal infections on crops.[1] In the laboratory setting, it is a solid substance with a licorice-like odor.[2] While it has low acute mammalian toxicity, it is recognized as a potential skin sensitizer (B1316253) and an eye irritant.[1][3] The primary target organ in toxicity studies is the liver.[4][5] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[6]

Hazard Identification and Classification

A summary of this compound's primary hazards is presented below.

Hazard ClassCategoryHazard Statement
Skin SensitizationSub-category 1AMay cause an allergic skin reaction.[6]
Serious Eye IrritationCategory 2ACauses serious eye irritation.[6][7]
Hazardous to the Aquatic Environment (Long-term)Category 1Very toxic to aquatic life with long lasting effects.[6]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[8][9] The required equipment varies based on the specific handling procedure.

OperationEye & Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Handling Solid/Powder Chemical safety gogglesChemical-resistant gloves (e.g., nitrile or butyl rubber)[10][11]Long-sleeved shirt and long pants, or coverallsRequired if dusts are generated. NIOSH-approved respirator with a P2 filter.
Mixing/Loading (Solutions) Chemical safety goggles and a face shield[12]Chemical-resistant gauntlet gloves[12]Chemical-resistant apron over a long-sleeved shirt and long pants[11][13]Required if aerosols or vapors may be generated. Use in a well-ventilated area.[7]
Application/Spraying Chemical safety goggles and a face shield[12]Chemical-resistant gloves[4]Chemical-resistant coveralls[4][14]Required. Use an appropriate air-purifying respirator.
Cleaning Spills Chemical safety goggles and a face shieldChemical-resistant glovesChemical-resistant coverallsRequired. Use an appropriate air-purifying respirator.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is critical for safety.

Pre-Operational Checks
  • Review Documentation: Read the Safety Data Sheet (SDS) for this compound thoroughly before beginning any work.[12]

  • Verify Equipment: Ensure all necessary PPE is available, clean, and in good condition.[10][12]

  • Ensure Ventilation: Confirm that the work area, such as a chemical fume hood or a well-ventilated space, is functioning correctly.[6][7]

  • Locate Safety Equipment: Know the location and operation of emergency equipment, including eyewash stations, safety showers, and spill kits.

Handling Procedures
  • Work Area: Handle this compound in a designated, well-ventilated area to prevent the formation and spread of dust or aerosols.[6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6][8] Do not eat, drink, or smoke in the handling area.[8]

  • Weighing: When weighing the solid form, perform the task in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Mixing: When creating solutions, add this compound to the solvent slowly to avoid splashing.

Post-Handling and Decontamination
  • Clean Equipment: Thoroughly clean all equipment and the work area after use.

  • PPE Removal: Remove PPE carefully to avoid contaminating yourself. Wash the outside of gloves before removing them.[12]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the work area.[7][8]

  • Clothing: Wash contaminated work clothing separately from other laundry using hot water and detergent.[9][14]

Experimental Protocols & Data

Quantitative Toxicity Data

This compound exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.[3][13]

MetricSpeciesValueClassification
Acute Oral LD50 Rat>5000 mg/kg bw[3]Low Toxicity
Acute Dermal LD50 Rat>2000 mg/kg bw[3]Low Toxicity
Acute Inhalation LC50 (4-hr) Rat>5.3 mg/L[3]Low Toxicity

Emergency and Disposal Plans

Emergency First Aid Procedures

Immediate action is required in the event of an exposure.

Exposure RouteFirst Aid Instructions
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[8] If skin irritation or a rash occurs, seek medical advice.[6]
Eye Contact Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do, and continue rinsing. Seek immediate medical attention.[8]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[8] Seek immediate medical attention.[8]
Ingestion Rinse mouth with water.[8] Immediately call a physician or Poison Control Center.[6]
Accidental Release Measures

In case of a spill:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[6]

  • Containment: Prevent the spill from entering drains or waterways.

  • Cleanup: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a suitable, sealed container for disposal. Clean the affected area thoroughly.

Disposal Plan
  • Chemical Waste: this compound and materials contaminated with it must be treated as hazardous waste. Disposal should be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2] Do not mix with other waste.

  • Contaminated Packaging: Handle uncleaned, empty containers as you would the product itself. Dispose of them as unused product.[2]

  • Contaminated PPE: Disposable PPE (e.g., gloves) that is contaminated should be discarded as hazardous waste. Reusable PPE must be thoroughly decontaminated according to manufacturer instructions before reuse.[10]

G This compound Handling Workflow start Start pre_checks 1. Pre-Operational Checks (Review SDS, Check PPE, Ensure Ventilation) start->pre_checks handling 2. Handling this compound (Weighing, Mixing, etc.) pre_checks->handling post_handling 3. Post-Handling (Decontamination, Personal Hygiene) handling->post_handling emergency Spill or Exposure Occurs handling->emergency disposal 5. Waste Disposal post_handling->disposal end_node End emergency_proc 4. Emergency Procedures (First Aid, Spill Cleanup) emergency->emergency_proc emergency_proc->disposal disposal->end_node

Caption: Workflow for Safely Handling this compound.

References

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